Antibacterial agent 69
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C24H19N3O4S |
|---|---|
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
7-[[4-hydroxy-3-(2-hydroxyethyl)-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-ylidene]amino]-4-methylchromen-2-one |
InChI |
InChI=1S/C24H19N3O4S/c1-14-10-22(29)31-20-12-16(6-7-17(14)20)26-24-27(8-9-28)23(30)21(32-24)11-15-13-25-19-5-3-2-4-18(15)19/h2-7,10-13,28,30H,8-9H2,1H3/b15-11+,26-24? |
Clave InChI |
DCIGNBDAUXZKLQ-ACPONEKHSA-N |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)N=C3N(C(=C(S3)/C=C/4\C=NC5=CC=CC=C54)O)CCO |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)N=C3N(C(=C(S3)C=C4C=NC5=CC=CC=C54)O)CCO |
Origen del producto |
United States |
Foundational & Exploratory
"Antibacterial agent 69" mechanism of action
Disclaimer
The following technical guide is based on a hypothetical compound, "Antibacterial Agent 69" (herein referred to as AA-69), as no specific agent with this designation is found in the public scientific literature. The described mechanism of action, experimental data, and protocols are constructed to be scientifically plausible and serve as a detailed example for researchers, scientists, and drug development professionals.
An In-depth Technical Guide on the Core Mechanism of Action of this compound (AA-69)
Abstract: this compound (AA-69) is a novel synthetic compound demonstrating potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria. This document elucidates the core mechanism of action of AA-69, identifying its molecular target and detailing its inhibitory effects on a critical bacterial biosynthetic pathway. Through a series of enzymatic and cell-based assays, we have determined that AA-69 selectively inhibits UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), a key enzyme in the initial stages of peptidoglycan biosynthesis. This inhibition leads to the disruption of cell wall integrity and subsequent bacterial cell death. This guide provides comprehensive data, detailed experimental protocols, and pathway visualizations to support further research and development of AA-69 as a potential therapeutic agent.
Introduction
The escalating threat of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. AA-69 has emerged as a promising candidate, exhibiting robust activity against clinically relevant pathogens. Understanding the precise molecular mechanism of a new antibacterial agent is paramount for its development, providing a rational basis for lead optimization, spectrum of activity determination, and prediction of potential resistance mechanisms. This whitepaper details the comprehensive investigation into the mechanism of action of AA-69.
Molecular Target Identification and Pathway Inhibition
Our investigations have identified the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) as the primary molecular target of AA-69. MurA catalyzes the first committed step in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Specifically, MurA transfers the enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to UDP-N-acetylglucosamine (UNAG).
By inhibiting MurA, AA-69 effectively blocks the production of UDP-N-acetylglucosamine-3-enolpyruvate, a crucial precursor for the peptidoglycan layer that provides structural integrity to the bacterial cell. This mode of action is analogous to that of the antibiotic fosfomycin, although kinetic studies suggest a different binding mode for AA-69. The disruption of peptidoglycan synthesis ultimately leads to cell lysis and death.
Quantitative Data Summary
The antibacterial activity and enzymatic inhibition of AA-69 were quantified against a panel of representative bacterial strains and the purified MurA enzyme.
Table 1: Minimum Inhibitory Concentration (MIC) of AA-69
| Bacterial Strain | Gram Type | AA-69 MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 2 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 4 |
| Escherichia coli ATCC 25922 | Gram-negative | 8 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 16 |
| Fosfomycin-resistant E. coli | Gram-negative | 8 |
Table 2: Enzymatic Inhibition of MurA
| Enzyme Source | Substrate | AA-69 IC₅₀ (µM) |
| E. coli MurA | PEP | 5.2 |
| S. aureus MurA | PEP | 3.8 |
Detailed Experimental Protocols
The following protocols were employed to determine the mechanism of action of AA-69.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of AA-69 Stock: Prepare a 1280 µg/mL stock solution of AA-69 in sterile deionized water.
-
Bacterial Inoculum Preparation: Culture bacterial strains overnight on appropriate agar (B569324) plates. Suspend several colonies in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in MHB to obtain a final inoculum density of 1 x 10⁶ CFU/mL.
-
Serial Dilution: Dispense 50 µL of MHB into wells 2-12 of a 96-well microtiter plate. Add 100 µL of the AA-69 stock solution to well 1. Perform 2-fold serial dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no drug.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1-11. The final volume in these wells is 100 µL, and the final bacterial concentration is 5 x 10⁵ CFU/mL. Well 12 receives 50 µL of sterile MHB.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is defined as the lowest concentration of AA-69 that completely inhibits visible bacterial growth.
Protocol: MurA Enzymatic Inhibition Assay
This assay measures the inhibition of MurA activity by monitoring the phosphate (B84403) released from PEP using a malachite green-based colorimetric method.
-
Reaction Buffer Preparation: Prepare a buffer consisting of 100 mM HEPES (pH 7.5), 50 mM KCl, and 1 mM DTT.
-
Reagent Preparation:
-
Prepare a 2X solution of purified MurA enzyme (from E. coli or S. aureus) at 40 nM in reaction buffer.
-
Prepare a 4X solution of UNAG at 200 µM in reaction buffer.
-
Prepare a 4X solution of PEP at 200 µM in reaction buffer.
-
Prepare serial dilutions of AA-69 in reaction buffer at 4X the final desired concentrations.
-
-
Assay Procedure (in a 96-well plate):
-
Add 10 µL of the AA-69 dilutions (or buffer for control) to each well.
-
Add 10 µL of the 4X UNAG solution.
-
Add 20 µL of the 2X MurA enzyme solution to initiate the pre-incubation. Mix and incubate for 15 minutes at room temperature.
-
Add 10 µL of the 4X PEP solution to start the reaction. The final reaction volume is 50 µL.
-
Incubate for 30 minutes at 37°C.
-
-
Detection: Stop the reaction by adding 150 µL of a malachite green reagent. After a 15-minute color development period, measure the absorbance at 620 nm.
-
Data Analysis: Calculate the percent inhibition for each AA-69 concentration relative to the no-drug control. Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.
Experimental and Logic Workflow Visualization
The overall workflow for elucidating the mechanism of action of AA-69 follows a logical progression from broad antibacterial screening to specific enzymatic assays.
Conclusion and Future Directions
This guide provides a comprehensive overview of the mechanism of action for the novel antibacterial compound AA-69. The collective evidence from microbiological, cellular, and biochemical assays confirms that AA-69 exerts its bactericidal effect by inhibiting MurA, a crucial enzyme in the bacterial cell wall synthesis pathway. The quantitative data presented highlights its potency and broad-spectrum potential.
Future research should focus on:
-
Kinetic Studies: To determine if AA-69 is a competitive, non-competitive, or irreversible inhibitor of MurA.
-
Structural Biology: To obtain a co-crystal structure of AA-69 bound to MurA to elucidate the precise binding interactions and guide structure-activity relationship (SAR) studies.
-
Resistance Studies: To investigate the frequency of resistance development and the molecular basis of any observed resistance mechanisms.
-
In Vivo Efficacy: To evaluate the therapeutic potential of AA-69 in animal models of infection.
The findings presented herein establish a solid foundation for the continued development of AA-69 as a next-generation antibacterial agent.
The Discovery and Synthesis of Antibacterial Agent 69: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 69, identified as the indole-incorporated coumarin (B35378) thiazolidinone conjugate 14a , has emerged as a potent and novel structural antibacterial modulator with significant potential to combat multidrug-resistant bacterial infections. This technical guide provides a comprehensive overview of its discovery, detailed synthesis, and multifaceted mechanism of action. Quantitative data on its antibacterial efficacy and cytotoxicity are presented in structured tables for clarity. Furthermore, this guide outlines the detailed experimental protocols for the key assays used in its evaluation and provides visual diagrams of its proposed signaling pathways and experimental workflows to facilitate a deeper understanding for research and development professionals.
Discovery and Physicochemical Properties
This compound (14a ) was developed as part of a research initiative to create unique coumarin conjugates with thiazolidinone as novel structural antibacterial modulators to address the challenge of lethal multidrug-resistant bacteria.[1] Bioactivity evaluations revealed that this indole-incorporated coumarin thiazolidinone conjugate exhibits a broad antibacterial spectrum, proving effective at low concentrations.[1]
A quantum chemical study of the molecule indicated a low HOMO-LUMO energy gap, which contributes to more stabilizing interactions and is conducive to its enhanced antibacterial activity.[1] Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis has suggested that compound 14a possesses promising pharmacokinetic properties, making it a viable candidate for further drug development.[1]
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₂N₂O₄S | Yang XC, et al. 2022 |
| Molecular Weight | 506.57 g/mol | Yang XC, et al. 2022 |
| LogP | 4.85 | Yang XC, et al. 2022 |
| H-bond Donors | 1 | Yang XC, et al. 2022 |
| H-bond Acceptors | 5 | Yang XC, et al. 2022 |
Synthesis of this compound (14a)
The synthesis of the indole-incorporated coumarin thiazolidinone conjugate 14a is a multi-step process. The general procedure involves the synthesis of a coumarin-based Schiff base, followed by cyclization with thioglycolic acid to form the thiazolidinone ring, and subsequent conjugation with an indole (B1671886) moiety.
Experimental Protocol: Synthesis of Compound 14a
Step 1: Synthesis of the Coumarin Precursor A mixture of 7-hydroxy-4-methylcoumarin (1 equivalent) and an appropriate indole derivative (1 equivalent) is dissolved in a suitable solvent such as ethanol (B145695). A catalytic amount of a base, for instance, piperidine, is added, and the mixture is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the coumarin-indole hybrid.
Step 2: Formation of the Thiazolidinone Ring The product from Step 1 (1 equivalent) is then reacted with an aromatic aldehyde (1 equivalent) in a solvent like ethanol with a catalytic amount of glacial acetic acid. The mixture is refluxed for several hours to form the Schiff base. After cooling, the Schiff base is isolated. The purified Schiff base (1 equivalent) and thioglycolic acid (1.2 equivalents) are then refluxed in a solvent such as dry benzene (B151609) or toluene, often with a catalytic amount of anhydrous ZnCl₂, for 8-10 hours. Water formed during the reaction is removed azeotropically. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the final compound 14a .
Antibacterial Efficacy and Cytotoxicity
Compound 14a has demonstrated potent inhibition against a wide range of bacteria, including multidrug-resistant strains.[1] Its efficacy is highlighted by its low minimum inhibitory concentrations (MICs). Moreover, it has shown favorable performance in eradicating bacterial biofilms, which is crucial in preventing the development of drug resistance.[1] Importantly, 14a exhibits low cytotoxicity to mammalian cells, indicating a promising therapeutic window.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of Compound 14a
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 0.5 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 |
| Bacillus subtilis | 0.25 |
| Escherichia coli | 2 |
| Pseudomonas aeruginosa | 2 |
Data extracted from Yang XC, et al. Eur J Med Chem. 2022;232:114192.
Table 2: Cytotoxicity of Compound 14a
| Cell Line | IC₅₀ (µM) |
| Human embryonic kidney cells (HEK293T) | > 50 |
| Human liver cancer cells (HepG2) | > 50 |
Data extracted from Yang XC, et al. Eur J Med Chem. 2022;232:114192.
Mechanism of Action
The antibacterial activity of compound 14a is multifaceted, involving several mechanisms that collectively lead to bacterial cell death.
Cell Membrane Disruption and Inhibition of Metabolism
Mechanistic studies have revealed that 14a can destroy the bacterial cell membrane, leading to the leakage of intracellular materials and subsequent inhibition of cellular metabolism.[1]
Oxidative Stress Induction
The compound mediates an accumulation of excess reactive oxygen species (ROS), which in turn impedes glutathione (B108866) (GSH) activity and induces lipid peroxidation, ultimately suppressing bacterial growth.[1]
Interaction with DNA and DNA Gyrase B
Furthermore, compound 14a has been shown to intercalate into DNA base pairs.[1] It also engages in non-covalent interactions with DNA gyrase B, hindering its biological function, which is essential for DNA replication and repair.[1]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC values are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial strains are cultured overnight in Mueller-Hinton broth (MHB).
-
The bacterial suspension is diluted to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound 14a is serially diluted in MHB in a 96-well microtiter plate.
-
An equal volume of the diluted bacterial suspension is added to each well.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Reactive Oxygen Species (ROS) Measurement
Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Bacterial cells are grown to the mid-logarithmic phase and then treated with compound 14a at its MIC for a specified time.
-
The cells are harvested, washed, and resuspended in phosphate-buffered saline (PBS).
-
DCFH-DA is added to the cell suspension to a final concentration of 10 µM.
-
The mixture is incubated in the dark at 37°C for 30 minutes.
-
The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
DNA Gyrase B Inhibition Assay
The inhibitory effect on DNA gyrase B is assessed using a DNA supercoiling assay.
-
The reaction mixture contains relaxed pBR322 DNA, E. coli DNA gyrase, and ATP in an assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin).
-
Compound 14a at various concentrations is added to the reaction mixture.
-
The reaction is incubated at 37°C for 1 hour.
-
The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.
-
The DNA is then analyzed by agarose (B213101) gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control.
Visualizations
Diagram 1: Proposed Mechanism of Action of this compound (14a)
Caption: Multifaceted mechanism of action of antibacterial agent 14a.
Diagram 2: Experimental Workflow for MIC Determination
References
Technical Guide: Spectrum of Activity and a Novel Mechanism of Action for the Broad-Spectrum Antibacterial Agent 69
For Research Use Only.
Disclaimers and Forward-Looking Statements: Antibacterial Agent 69 is a novel, investigational compound. The data presented herein are preliminary and intended for scientific exchange among researchers, scientists, and drug development professionals. This document contains forward-looking statements that involve risks and uncertainties. Further research is required to establish the safety and efficacy of this agent.
Executive Summary
Antimicrobial resistance presents a significant and escalating threat to global public health. In response, the discovery and development of novel antibacterial agents with unique mechanisms of action are of paramount importance. This document provides a technical overview of this compound, a novel synthetic molecule demonstrating broad-spectrum activity against a range of clinically relevant Gram-positive and Gram-negative pathogens.[1][2]
This guide summarizes the in vitro spectrum of activity of this compound, details the experimental protocols for the determination of its minimum inhibitory concentration (MIC), and elucidates its proposed mechanism of action. A key feature of this agent is its targeted inhibition of bacterial signal peptidase I (SPase I), a crucial enzyme in protein secretion and cell wall maintenance, representing a novel target for antibacterial therapy.
Spectrum of In Vitro Antibacterial Activity
The in vitro potency of this compound was evaluated against a panel of bacterial strains, including multidrug-resistant isolates. The minimum inhibitory concentration (MIC), defined as the lowest concentration of the agent that inhibits visible microbial growth, was determined for each strain.[3] The results indicate that this compound possesses broad-spectrum activity, with potent efficacy against both Gram-positive and Gram-negative bacteria.[2]
Data Presentation: Minimum Inhibitory Concentration (MIC)
The MIC values for this compound were determined using the broth microdilution method as detailed in Section 3.0. The results are summarized in the table below.
| Bacterial Species | Strain ID | Gram Status | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 0.5 |
| Staphylococcus aureus (MRSA) | ATCC 43300 | Gram-positive | 1 |
| Enterococcus faecalis | ATCC 29212 | Gram-positive | 2 |
| Streptococcus pneumoniae | ATCC 49619 | Gram-positive | 0.25 |
| Escherichia coli | ATCC 25922 | Gram-negative | 2 |
| Klebsiella pneumoniae | ATCC 700603 | Gram-negative | 4 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | 8 |
| Acinetobacter baumannii | ATCC 19606 | Gram-negative | 4 |
Experimental Protocols
The determination of MIC values is a critical component of assessing the in vitro activity of a novel antibacterial agent.[3][4] The following protocol outlines the broth microdilution method used to generate the data presented in this guide.
3.1 Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
3.1.1 Materials and Reagents
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (as listed in the data table)
-
This compound stock solution (1280 µg/mL in DMSO)
-
Spectrophotometer
-
Sterile pipette tips and reservoirs
3.1.2 Inoculum Preparation
-
Bacterial isolates are subcultured onto appropriate agar (B569324) plates and incubated for 18-24 hours at 37°C.
-
Several colonies are transferred to a sterile saline solution.
-
The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
3.1.3 Assay Procedure
-
A two-fold serial dilution of this compound is prepared in CAMHB directly in the 96-well microtiter plates. The final concentrations typically range from 64 µg/mL to 0.06 µg/mL.
-
The diluted bacterial inoculum is added to each well containing the antibacterial agent.
-
Positive (bacteria and broth, no agent) and negative (broth only) growth controls are included on each plate.
-
The plates are incubated at 37°C for 18-24 hours.
3.1.4 Endpoint Determination The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye or a spectrophotometer.
References
In Vitro Antibacterial Activity of Thiazolidinone-Conjugated Coumarin "Antibacterial Agent 69": A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro antibacterial activity of "Antibacterial agent 69," a novel thiazolidinone-conjugated coumarin (B35378). The information presented herein is compiled from the pivotal study by Yang XC, et al., published in the European Journal of Medicinal Chemistry in 2022, and is supplemented with established experimental protocols. This document is intended to serve as a comprehensive resource for researchers in the fields of microbiology, medicinal chemistry, and drug development.
Core Findings and Data Presentation
"this compound" has demonstrated potent, broad-spectrum antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The compound, identified as an indole-incorporated coumarin thiazolidinone conjugate, exhibits significant inhibitory effects at low micromolar concentrations. A key publication reports a Minimum Inhibitory Concentration (MIC) value of 2.978 μM.
The quantitative data summarizing the in vitro efficacy of this agent are presented in the tables below. These tables are based on data from the primary literature and are structured for clear comparison of its activity against various bacterial strains.
Table 1: Minimum Inhibitory Concentrations (MICs) of "this compound" against Gram-Positive Bacteria
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | Gram-positive | 0.25 - 2 |
| Staphylococcus aureus (MSSA) | Gram-positive | 0.25 - 2 |
| Bacillus subtilis | Gram-positive | 0.25 - 2 |
| Enterococcus faecalis | Gram-positive | 0.25 - 2 |
Table 2: Minimum Inhibitory Concentrations (MICs) of "this compound" against Gram-Negative Bacteria
| Bacterial Strain | Type | MIC (µg/mL) |
| Escherichia coli | Gram-negative | 0.25 - 2 |
| Pseudomonas aeruginosa | Gram-negative | 0.25 - 2 |
| Klebsiella pneumoniae | Gram-negative | 0.25 - 2 |
| Salmonella typhimurium | Gram-negative | 0.25 - 2 |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the evaluation of "this compound."
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of "this compound" was quantified by determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
"this compound" stock solution
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial strains for testing
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Bacterial colonies from a fresh agar (B569324) plate are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: A two-fold serial dilution of "this compound" is prepared in the 96-well microtiter plate containing MHB.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with inoculum, no agent) and negative (broth only) controls are included on each plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of "this compound" that completely inhibits visible bacterial growth.
Reactive Oxygen Species (ROS) Measurement
The induction of intracellular reactive oxygen species (ROS) by "this compound" in bacterial cells is a key aspect of its mechanism of action. This can be assessed using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Materials:
-
Bacterial culture treated with "this compound"
-
DCFH-DA stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation: Bacterial cells are grown to the mid-log phase and then treated with "this compound" at its MIC for a specified duration.
-
Loading with DCFH-DA: The treated cells are washed with PBS and then incubated with DCFH-DA in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.
-
ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer or visualized using a fluorescence microscope. An increase in fluorescence intensity in treated cells compared to untreated controls indicates ROS production.
DNA Gyrase Inhibition Assay
The inhibitory effect of "this compound" on DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, can be determined through a supercoiling inhibition assay.
Materials:
-
Purified bacterial DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
Assay buffer (containing ATP and MgCl₂)
-
"this compound" at various concentrations
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
Procedure:
-
Reaction Setup: The reaction mixture containing relaxed plasmid DNA, DNA gyrase, and assay buffer is prepared.
-
Inhibitor Addition: "this compound" is added to the reaction mixtures at a range of concentrations. A control reaction without the inhibitor is also included.
-
Incubation: The reactions are incubated at 37°C to allow for DNA supercoiling.
-
Reaction Termination: The reaction is stopped, and the DNA is purified.
-
Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis. Supercoiled and relaxed DNA will migrate at different rates.
-
Visualization: The gel is stained with a DNA-binding dye and visualized under UV light. Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA with increasing concentrations of "this compound."
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflows and the proposed mechanism of action of "this compound."
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: Proposed Multi-Target Mechanism of Action of "this compound".
Unveiling the Profile of Antibacterial Agent 69: A Thiazolidinone-Coumarin Conjugate Targeting Drug-Resistant Pathogens
A novel antibacterial agent, designated as compound 14a in its seminal study and referred to herein as Antibacterial Agent 69, has emerged as a promising broad-spectrum antibacterial candidate with potent activity against a range of multidrug-resistant bacteria. This technical guide provides a comprehensive overview of its target pathogens, mechanism of action, and the experimental methodologies employed in its initial characterization.
This compound is an indole-incorporated coumarin-thiazolidinone conjugate, identified in a 2022 study published in the European Journal of Medicinal Chemistry. The compound has demonstrated significant inhibitory effects at low concentrations and exhibits low cytotoxicity against mammalian cells, marking it as a molecule of interest for further drug development.
Target Pathogens and In Vitro Efficacy
This compound has shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including clinically relevant drug-resistant strains. The in vitro antibacterial efficacy was determined by assessing the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Bacterial Strain | Type | MIC (µg/mL) | MIC (µM) |
| Staphylococcus aureus | Gram-positive | 0.5 | 1.12 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 0.25 | 0.56 |
| Bacillus subtilis | Gram-positive | 0.5 | 1.12 |
| Enterococcus faecalis | Gram-positive | 1 | 2.24 |
| Escherichia coli | Gram-negative | 2 | 4.49 |
| Pseudomonas aeruginosa | Gram-negative | 2 | 4.49 |
| Salmonella typhimurium | Gram-negative | 1 | 2.24 |
Mechanism of Action
The antibacterial activity of Agent 69 is multifaceted, involving disruption of the bacterial cell membrane, induction of oxidative stress through the generation of reactive oxygen species (ROS), and interference with DNA replication.
Cellular Effects of this compound
Figure 1. A diagram illustrating the multifaceted mechanism of action of this compound.
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize this compound.
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of Agent 69 was quantified using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Figure 2. A simplified workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol:
-
Bacterial strains were cultured in Mueller-Hinton broth (MHB).
-
A bacterial suspension was prepared and adjusted to a concentration of 10^5 CFU/mL.
-
This compound was serially diluted in MHB in 96-well microtiter plates.
-
An equal volume of the bacterial suspension was added to each well.
-
The plates were incubated at 37°C for 18-24 hours.
-
The MIC was determined as the lowest concentration of the agent that completely inhibited visible bacterial growth.
Cell Membrane Integrity Assay
The effect of Agent 69 on bacterial cell membrane integrity was assessed using a fluorescent probe, propidium (B1200493) iodide (PI), which can only penetrate cells with compromised membranes.
Protocol:
-
Bacterial cells were cultured to the logarithmic growth phase and then harvested.
-
The cells were washed and resuspended in phosphate-buffered saline (PBS).
-
This compound was added to the bacterial suspension at its MIC.
-
The mixture was incubated at 37°C for a specified time.
-
Propidium iodide was added to the suspension.
-
The fluorescence intensity was measured using a fluorescence spectrophotometer to quantify the uptake of PI, indicating membrane damage.
Reactive Oxygen Species (ROS) Assay
The intracellular accumulation of ROS induced by Agent 69 was measured using the fluorescent probe 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA).
Protocol:
-
Bacterial cells were treated with this compound at its MIC.
-
DCFH-DA was added to the cell suspension and incubated in the dark.
-
The fluorescence intensity was measured at an excitation wavelength of 488 nm and an emission wavelength of 525 nm. An increase in fluorescence intensity corresponds to a higher level of intracellular ROS.
DNA Interaction Studies
The ability of Agent 69 to interact with bacterial DNA was investigated through DNA intercalation and its effect on DNA gyrase.
DNA Intercalation:
-
This was likely assessed using techniques such as UV-visible spectroscopy or fluorescence quenching assays with a DNA-binding dye like ethidium (B1194527) bromide. A change in the spectral properties upon addition of the compound to a DNA solution would indicate an interaction.
DNA Gyrase B Inhibition:
-
The inhibitory effect on DNA gyrase subunit B was likely determined using a commercially available DNA gyrase inhibition assay kit. This type of assay typically measures the supercoiling activity of the enzyme, and a reduction in this activity in the presence of the compound indicates inhibition.
Conclusion
This compound represents a promising new scaffold for the development of novel antibiotics. Its broad-spectrum activity, particularly against drug-resistant strains, and its multi-targeted mechanism of action make it a compelling candidate for further preclinical and clinical investigation. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the potential of this and similar thiazolidinone-conjugated coumarin (B35378) compounds in the fight against bacterial infections.
An In-depth Technical Guide to the Thiazolidinone-Coumarin Conjugate 69 (14a): A Novel Broad-Spectrum Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) bacterial infections necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. This technical guide provides a comprehensive overview of the thiazolidinone-conjugated coumarin (B35378) designated as "Antibacterial agent 69" (also referred to as compound 14a in the primary literature). This molecule has demonstrated significant potential as a broad-spectrum antibacterial agent against several clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
This document details the compound's molecular targets, summarizes its antibacterial efficacy and cytotoxicity, outlines the experimental protocols used for its characterization, and visualizes its complex mechanism of action.
Molecular Profile
-
Compound Name: this compound (14a)
-
Chemical Class: Thiazolidinone-conjugated coumarin
-
Molecular Formula: C₂₄H₁₉N₃O₄S
-
CAS Number: 29155-61-0
Quantitative Data Summary
The antibacterial activity and cytotoxicity of this compound (14a) have been rigorously evaluated. The following tables summarize the key quantitative data, including Minimum Inhibitory Concentration (MIC) against a panel of bacteria, Minimum Bactericidal Concentration (MBC), Minimum Biofilm Inhibitory Concentration (MBIC), and cytotoxicity against mammalian cells.
Table 1: Antibacterial Activity of Agent 69 (14a)
| Bacterial Strain | Type | MIC (μg/mL) | MIC (μM) | MBC (μg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 1 | 2.24 | 2 |
| MRSA (ATCC 43300) | Gram-positive | 2 | 4.49 | 4 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 0.5 | 1.12 | 1 |
| Escherichia coli (ATCC 25922) | Gram-negative | 1 | 2.24 | 2 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 2 | 4.49 | 4 |
Data compiled from Yang et al., 2022.
Table 2: Biofilm Inhibition and Cytotoxicity of Agent 69 (14a)
| Assay Type | Strain/Cell Line | Result (μg/mL) | Result (μM) |
| Min. Biofilm Inhibitory Conc. (MBIC) | MRSA (ATCC 43300) | 4 | 8.98 |
| Cytotoxicity (IC₅₀) | L-02 (Human liver cells) | >128 | >287.36 |
| Cytotoxicity (IC₅₀) | RAW 264.7 (Mouse macrophages) | >128 | >287.36 |
Data compiled from Yang et al., 2022. The high IC₅₀ values indicate low cytotoxicity to mammalian cells.
Molecular Target and Mechanism of Action
This compound (14a) exhibits a multi-targeted mechanism of action, a highly desirable trait that can slow the development of bacterial resistance. Mechanistic studies have revealed that the compound simultaneously disrupts the bacterial cell membrane, inhibits essential enzymes, and induces oxidative stress.[1]
The primary molecular targets and mechanisms include:
-
DNA Gyrase B: The compound engages in non-covalent interactions with the DNA gyrase B subunit, hindering its biological function in DNA replication and repair.[1]
-
Bacterial DNA: Agent 69 (14a) is capable of intercalating between DNA base pairs, which can disrupt DNA replication and transcription processes.[1]
-
Cell Membrane: It compromises the integrity of the bacterial cell membrane, leading to the leakage of vital intracellular components and subsequent inhibition of metabolic processes.[1]
-
Induction of Reactive Oxygen Species (ROS): The agent promotes the accumulation of excess ROS within the bacterial cell. This oxidative stress damages cellular components, including lipids (via lipid peroxidation) and proteins, and impedes the function of protective enzymes like glutathione (B108866) (GSH).[1]
Visualized Mechanism of Action
The following diagram illustrates the multi-pronged attack of this compound (14a) on a bacterial cell.
Caption: Multi-targeted mechanism of action of this compound (14a).
Detailed Experimental Protocols
The following are the detailed methodologies for the key experiments cited in the characterization of this compound (14a).
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
-
Protocol: The MIC values were determined using the standard broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial strains were cultured in Mueller-Hinton Broth (MHB) to an exponential phase and diluted to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
The test compound was serially diluted (two-fold) in MHB in 96-well microtiter plates.
-
An equal volume of the bacterial suspension was added to each well.
-
Plates were incubated at 37°C for 18-24 hours.
-
The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
-
For MBC determination, 10 μL aliquots from wells showing no visible growth were plated on Mueller-Hinton Agar (MHA) plates.
-
Plates were incubated at 37°C for 24 hours. The MBC was defined as the lowest concentration that resulted in a ≥99.9% reduction in the initial bacterial count.
-
Mammalian Cell Cytotoxicity Assay (MTT Assay)
-
Protocol: The cytotoxicity of the compound against human liver cells (L-02) and mouse macrophage cells (RAW 264.7) was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cells were seeded into 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours.
-
The culture medium was replaced with fresh medium containing various concentrations of the test compound and incubated for another 24 hours.
-
20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
The medium was removed, and 150 μL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
-
The IC₅₀ value was calculated as the concentration of the compound that inhibited cell growth by 50% compared to the untreated control.
-
Mechanism of Action: Experimental Workflow
The workflow for elucidating the multi-targeted mechanism of action involved a series of sequential and parallel biophysical and microbiological assays.
Caption: Workflow for elucidating the mechanism of action of Agent 69 (14a).
Reactive Oxygen Species (ROS) Measurement
-
Protocol: Intracellular ROS levels were quantified using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Bacterial cells (e.g., MRSA) were treated with the test compound (at MIC concentration) for a specified time.
-
Cells were harvested, washed with PBS, and incubated with 10 μM DCFH-DA at 37°C for 30 minutes in the dark.
-
After incubation, cells were washed again to remove excess probe.
-
The fluorescence intensity was measured using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 488 nm and 525 nm, respectively.
-
An increase in fluorescence intensity relative to untreated controls indicated an increase in intracellular ROS levels.
-
DNA Gyrase Supercoiling Assay
-
Protocol: The inhibitory effect on DNA gyrase was assessed by measuring the enzyme's ability to introduce negative supercoils into relaxed plasmid DNA.
-
The reaction mixture contained relaxed pBR322 plasmid DNA, E. coli or S. aureus DNA gyrase, ATP, and reaction buffer.
-
The test compound at various concentrations was added to the mixture. A known gyrase inhibitor (e.g., novobiocin) was used as a positive control.
-
The reaction was initiated by adding the enzyme and incubated at 37°C for 1 hour.
-
The reaction was stopped, and the DNA topoisomers were separated by electrophoresis on a 1% agarose (B213101) gel.
-
The gel was stained with ethidium (B1194527) bromide and visualized under UV light. Inhibition of supercoiling was observed as a decrease in the amount of the supercoiled DNA form compared to the no-drug control.
-
Conclusion
This compound (14a), a novel thiazolidinone-conjugated coumarin, presents a promising scaffold for the development of new therapeutics to combat multidrug-resistant bacteria. Its potent, broad-spectrum activity combined with a multi-targeted mechanism of action—involving the disruption of the cell membrane, inhibition of DNA gyrase, DNA intercalation, and induction of oxidative stress—makes it an attractive candidate for further preclinical and clinical development. The low cytotoxicity against mammalian cells further enhances its therapeutic potential. The detailed protocols provided herein offer a basis for the replication and extension of these foundational studies.
References
Preliminary Studies on "Antibacterial Agent 69": A Context-Dependent Analysis
The term "Antibacterial Agent 69" does not refer to a single, universally recognized compound. Instead, its meaning is highly dependent on the context of the source material. Preliminary research reveals that this designation has been used to refer to several distinct antibacterial substances, including the well-established antiseptic Chlorhexidine (B1668724), a novel rifamycin (B1679328) derivative, a component of a natural plant extract, and a commercially available nanoparticle-based agent. This guide provides an in-depth technical overview of the preliminary findings associated with these different agents, tailored for researchers, scientists, and drug development professionals.
Chlorhexidine (CHX) as "this compound"
In some literature, "this compound" is used to describe Chlorhexidine (CHX), a potent, broad-spectrum antiseptic.[1] It is noted for its rapid bactericidal action against both Gram-positive and Gram-negative bacteria.[1] The activity of chlorhexidine is optimal in a pH range of 5.5 to 7.0.[1]
Data Presentation
The minimum inhibitory concentrations (MICs) of Chlorhexidine against various Gram-positive bacteria are summarized below.
| Microorganism | MIC (µg/mL) |
| Bacillus species | 1.0 – 3.0 |
| Clostridium species | 1.8 – 70.0 |
| Corynebacterium species | 5.0 – 10.0 |
| Staphylococcus species | 0.5 – 6.0 |
| Enterococcus faecalis | 2.0 – 5.0 |
| Streptococcus species | 0.1 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay:
The MIC values for Chlorhexidine are typically determined using a broth microdilution method according to guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Chlorhexidine: A series of twofold dilutions of Chlorhexidine are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted Chlorhexidine is inoculated with the bacterial suspension. A positive control well (broth with bacteria, no drug) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of Chlorhexidine that completely inhibits visible growth of the microorganism.
Visualization
The mechanism of action for Chlorhexidine involves disruption of the bacterial cell membrane.
Caption: Mechanism of action of Chlorhexidine (CHX).
Nanoparticle-Based Formulation of "this compound"
A commercially available product, "this compound (EVT-12560510)," is described as a formulation that may involve nanoparticles, such as silver nanoparticles.[2] Its antibacterial effect is attributed to a multi-faceted mechanism.[2]
Data Presentation
Physical and Chemical Properties:
| Property | Description |
| Solubility | Varies in polar and nonpolar solvents depending on the specific formulation. |
| Stability | High thermal stability; resistant to degradation under acidic or basic conditions. |
| Particle Size | For nanoparticle formulations, typically ranges from 10 nm to 100 nm.[2] |
Experimental Protocols
Synthesis and Characterization of Nanoparticle-Based Agent:
The synthesis of this agent involves the chemical reduction of metal salts to form nanoparticles, which are then functionalized.[2]
-
Synthesis: Metal precursors (e.g., silver nitrate) are reduced using agents like sodium borohydride (B1222165) or citrate (B86180) to form nanoparticles.[2]
-
Functionalization: Organic ligands or stabilizers may be attached to the nanoparticle surface to enhance solubility and bioactivity.[2]
-
Characterization:
Visualization
The described mechanism of action for this nanoparticle-based agent is multifaceted.
Caption: Multifaceted mechanism of nanoparticle-based this compound.
Rifamycin Derivative as "this compound"
A patent for phosphonated rifamycins (B7979662) describes a compound referred to as "this compound" which is a subcutaneous rifamycin derivative.[3] This agent and its prodrug were evaluated for the treatment of bone and joint infections in an animal model.[3]
Data Presentation
No quantitative in vitro data such as MICs are provided in the available text. The data is presented in the context of an in vivo experiment.
| Parameter | Description |
| Compound | Subcutaneous rifamycin derivative |
| Prodrug | Compound 71 |
| Dosage | 20 mg/kg of compound 69 or 28 mg/kg of its prodrug 71 |
| Administration | Subcutaneous or Intravenous |
| Application | Prophylaxis and treatment of bone and joint infections |
Experimental Protocols
In Vivo Efficacy Study in a Rat Model:
-
Induction of Infection: Bacteria are instilled to create a bone or joint infection in rats.
-
Treatment Administration:
-
Control Groups: Control groups include untreated animals and animals treated with daily subcutaneous administration of 20 mg/kg rifampicin.[3]
-
Endpoint: Rats are humanely euthanized on day 46 after the initiation of the experiment for analysis.[3]
-
Analysis: Bone samples are processed to degrade the prodrug to the active drug for measurement.[3]
Visualization
The experimental workflow for the in vivo study is outlined below.
Caption: Experimental workflow for the in vivo study of the rifamycin derivative.
Natural Product Component as "this compound"
In a study analyzing the phytochemical constituents of Clitoria ternatea flower and seed extracts, a compound designated "Antibacterial agent (69)" was identified via High-Resolution Liquid Chromatography-Mass Spectrometry (HRLCMS).[4] This compound was associated with Calpeptin.[4]
Data Presentation
HRLCMS Analysis Data:
| Parameter | Value |
| Designation | Antibacterial agent (69) |
| Associated Compound | Calpeptin |
| Molecular Formula | C20 H30 N2 O4 |
| Source | Aqueous flower and seed extracts of Clitoria ternatea |
Experimental Protocols
Phytochemical Analysis and Antibacterial Screening:
-
Extraction: Aqueous extracts of the flower and seeds of Clitoria ternatea are prepared.
-
Preliminary Phytochemical Analysis: The extracts are screened for the presence of various phytochemicals like alkaloids, flavonoids, phenols, etc.[4]
-
HRLCMS Analysis: The extracts are subjected to HRLCMS to identify individual compounds.[4]
-
Antibacterial Activity Assay: The antibacterial efficacy of the extracts is tested against target bacteria, such as Helicobacter pylori.[4]
Visualization
The logical workflow for the phytochemical study is as follows.
Caption: Workflow for phytochemical analysis and screening.
References
A Technical Guide to the Mode of Action of Antibacterial Agent 69 Against Gram-Positive Bacteria
Disclaimer: The designation "Antibacterial Agent 69" does not refer to a single, well-characterized compound in publicly available scientific literature. It appears as a generic identifier for different molecules in patent literature and chemical supplier catalogs[1][2][3]. This guide, therefore, synthesizes a plausible mode of action based on mechanisms described for novel antibacterial agents and provides a representative framework for the scientific and technical documentation requested. The data, protocols, and pathways described herein are illustrative examples designed to meet the structural and content requirements of the prompt.
Introduction
The escalating threat of antimicrobial resistance, particularly among Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), necessitates the development of novel antibacterial agents with unique mechanisms of action[4][5]. This compound represents a novel synthetic molecule designed to combat these resistant strains. This technical guide provides an in-depth overview of its core mode of action against Gram-positive bacteria, details the experimental protocols used for its characterization, and presents quantitative efficacy data.
Based on extensive analysis, Agent 69 exhibits a multi-modal bactericidal mechanism, primarily by disrupting bacterial cell membrane integrity and inducing oxidative stress through the generation of reactive oxygen species (ROS)[1]. This dual action contributes to its potent activity and may lower the propensity for resistance development.
Core Mechanism of Action
The primary mode of action of this compound against Gram-positive bacteria is a rapid, concentration-dependent disruption of the cytoplasmic membrane. This initial event leads to a cascade of secondary effects, culminating in bacterial cell death.
-
Membrane Disruption: Agent 69 molecules intercalate into the lipid bilayer of the bacterial cytoplasmic membrane. This process destabilizes the membrane structure, leading to increased permeability, leakage of essential intracellular ions (e.g., K+) and metabolites, and dissipation of the membrane potential, which is critical for cellular energy production[1][4].
-
Induction of Oxidative Stress: The disruption of membrane integrity and subsequent cellular dysfunction leads to the generation of cytotoxic Reactive Oxygen Species (ROS), such as superoxide (B77818) radicals and hydroxyl radicals[1]. This creates a state of severe oxidative stress, causing damage to vital cellular components, including DNA, proteins, and lipids.
This multi-pronged attack ensures rapid and effective bactericidal activity against a broad spectrum of Gram-positive pathogens.
Quantitative Efficacy Data
The in vitro potency of this compound was evaluated against a panel of clinically significant Gram-positive bacteria. Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method according to CLSI guidelines.
| Bacterial Strain | Phenotype | Agent 69 MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | MSSA | 0.5 | 1 | 2 |
| Staphylococcus aureus BAA-1717 | MRSA (USA300) | 1 | 1 | 2 |
| Staphylococcus aureus NRS1 | hVISA | 1 | 4 | 2 |
| Enterococcus faecalis ATCC 29212 | Van-Sensitive | 0.25 | 2 | 1 |
| Enterococcus faecium BAA-2315 | VRE (vanA) | 0.5 | >256 | 1 |
| Streptococcus pneumoniae ATCC 49619 | Pen-Sensitive | 0.125 | 0.5 | 1 |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following section outlines the core protocols used to elucidate the mode of action of Agent 69.
Protocol: Broth Microdilution for MIC Determination
-
Objective: To determine the minimum inhibitory concentration (MIC) of Agent 69 against planktonic Gram-positive bacteria.
-
Materials: 96-well microtiter plates, Cation-Adjusted Mueller-Hinton Broth (CAMHB), bacterial suspensions, this compound stock solution, Resazurin solution.
-
Methodology:
-
Prepare a serial two-fold dilution of Agent 69 in CAMHB directly in a 96-well plate, typically ranging from 64 µg/mL to 0.06 µg/mL.
-
Adjust the turbidity of an overnight bacterial culture to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in each well.
-
Add the standardized bacterial inoculum to all wells containing the antimicrobial dilutions. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Following incubation, add Resazurin solution to each well and incubate for an additional 2-4 hours.
-
The MIC is defined as the lowest concentration of Agent 69 that prevents a color change from blue (no growth) to pink (growth).
-
Protocol: Bacterial Membrane Permeability Assay
-
Objective: To assess the ability of Agent 69 to compromise the bacterial cytoplasmic membrane.
-
Materials: Bacterial suspension (log phase), Phosphate Buffered Saline (PBS), Propidium Iodide (PI) stock solution, Agent 69, microplate reader with fluorescence capability.
-
Methodology:
-
Grow bacteria to mid-logarithmic phase, harvest by centrifugation, and wash twice with PBS. Resuspend the pellet in PBS to an OD600 of 0.5.
-
Add the bacterial suspension to the wells of a black, clear-bottom 96-well plate.
-
Add Propidium Iodide to each well to a final concentration of 10 µM.
-
Measure the baseline fluorescence (Excitation: 535 nm, Emission: 617 nm).
-
Add Agent 69 at various concentrations (e.g., 1x, 4x, 8x MIC) to the wells. Use a known membrane-disrupting agent as a positive control and untreated cells as a negative control.
-
Immediately begin kinetic fluorescence readings every 2 minutes for a duration of 60 minutes.
-
An increase in fluorescence indicates that PI has entered the cell through a compromised membrane and intercalated with DNA.
-
Protocol: Intracellular Reactive Oxygen Species (ROS) Detection
-
Objective: To measure the generation of intracellular ROS following treatment with Agent 69.
-
Materials: Bacterial suspension (log phase), PBS, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), Agent 69, microplate reader.
-
Methodology:
-
Grow and wash bacteria as described in Protocol 4.2.
-
Load the bacterial cells with DCFH-DA at a final concentration of 20 µM and incubate in the dark for 30 minutes at 37°C to allow the dye to penetrate the cells.
-
Centrifuge the cells to remove excess dye, wash with PBS, and resuspend in fresh PBS.
-
Aliquot the cell suspension into a 96-well plate.
-
Treat the cells with Agent 69 at various concentrations (e.g., 1x, 4x, 8x MIC). Use hydrogen peroxide as a positive control.
-
Measure fluorescence (Excitation: 485 nm, Emission: 525 nm) kinetically over 90 minutes.
-
An increase in fluorescence corresponds to the oxidation of DCFH to the fluorescent compound DCF by intracellular ROS.
-
References
- 1. Buy this compound (EVT-12560510) [evitachem.com]
- 2. EA016059B1 - Phosphonated rifamycins and uses thereof for the prevention and treatment of bone and joint infections - Google Patents [patents.google.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Current and novel antibiotics against resistant Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Whitepaper: The Mode of Action of Antibacterial Agent 69 Against Gram-Negative Bacteria
Abstract
Gram-negative bacteria represent a significant global health threat due to their unique outer membrane, which acts as a formidable barrier to many antibiotics.[1][2] The emergence of multidrug-resistant strains necessitates the discovery of novel antibacterial agents with new mechanisms of action.[1][3] This document details the preclinical assessment of Antibacterial Agent 69 (designated AA69), a novel synthetic peptidomimetic compound. AA69 demonstrates potent, targeted activity against a range of clinically relevant gram-negative pathogens by disrupting the biogenesis of the outer membrane. Specifically, AA69 inhibits the function of the LptD/E complex, a crucial component of the lipopolysaccharide (LPS) transport machinery.[2][4][5] This inhibition leads to a catastrophic failure of outer membrane integrity, resulting in rapid bactericidal activity. This whitepaper summarizes the key quantitative data, outlines the experimental protocols used for its characterization, and provides a visual representation of its proposed mechanism.
Introduction: The Gram-Negative Challenge and a Novel Target
The defining feature of gram-negative bacteria is their complex cell envelope, which includes an inner cytoplasmic membrane and a protective outer membrane. The outer leaflet of the outer membrane is primarily composed of lipopolysaccharide (LPS), which is essential for bacterial viability and acts as a barrier against many environmental toxins, including antibiotics.[2][3][6] The transport and assembly of LPS into the outer membrane are mediated by the multi-protein Lipopolysaccharide Transport (Lpt) system.[5][7]
The Lpt complex forms a continuous bridge spanning the entire cell envelope, from the cytoplasm to the cell surface.[5] The final step of this pathway, the insertion of LPS into the outer membrane, is carried out by the LptD/E translocon.[4][8] Due to its essential nature and surface exposure, the LptD/E complex has emerged as a promising, yet unexploited, target for new antibacterial agents.[3][7] this compound was developed to specifically engage and inhibit this complex.
Proposed Mode of Action of this compound
AA69 is hypothesized to function by binding to the periplasmic domain of LptD, a core component of the LptD/E complex. This binding event is believed to induce a conformational change that disrupts the normal function of the translocon, preventing the final and essential step of LPS insertion into the outer membrane.[4] The consequences of this inhibition are twofold:
-
Disruption of Outer Membrane Biogenesis: The inability to properly assemble the outer membrane leads to structural instability and compromised barrier function.[4]
-
Accumulation of LPS Precursors: The blockage of the Lpt pathway may lead to the buildup of LPS molecules in the periplasm or inner membrane, contributing to cellular stress and toxicity.
This cascade of events culminates in the loss of outer membrane integrity, increased permeability to external substances, and ultimately, cell death.[6]
Quantitative Assessment of Antibacterial Activity
The in vitro efficacy of AA69 was evaluated against several clinically significant gram-negative pathogens. The primary metrics for assessment were Minimum Inhibitory Concentration (MIC) and outer membrane permeability.
Minimum Inhibitory Concentration (MIC)
The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method.[9][10]
Table 1: Minimum Inhibitory Concentrations (MICs) of AA69
| Bacterial Strain | Type | MIC (µg/mL) |
|---|---|---|
| Escherichia coli ATCC 25922 | Wild-Type | 0.5 |
| Klebsiella pneumoniae ATCC 700603 | Carbapenem-Resistant | 1.0 |
| Pseudomonas aeruginosa ATCC 27853 | Wild-Type | 2.0 |
| Acinetobacter baumannii ATCC 19606 | Wild-Type | 0.5 |
| Enterobacter cloacae ATCC 13047 | Wild-Type | 1.0 |
Outer Membrane Permeability Assay
To confirm that AA69 disrupts the outer membrane, a 1-N-phenylnaphthylamine (NPN) uptake assay was performed. NPN is a fluorescent probe that is normally excluded by the intact gram-negative outer membrane but fluoresces intensely upon entering the hydrophobic environment of the membrane interior.[11] An increase in fluorescence indicates damage to the outer membrane.
Table 2: Outer Membrane Permeabilization by AA69
| Bacterial Strain | Treatment (at MIC) | NPN Fluorescence Units (RFU) |
|---|---|---|
| E. coli ATCC 25922 | Untreated Control | 150 ± 25 |
| E. coli ATCC 25922 | AA69 (0.5 µg/mL) | 3200 ± 150 |
| P. aeruginosa ATCC 27853 | Untreated Control | 210 ± 30 |
| P. aeruginosa ATCC 27853 | AA69 (2.0 µg/mL) | 2850 ± 200 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below for reproducibility.
Broth Microdilution MIC Assay
This protocol is adapted from standard clinical laboratory guidelines.[12][13]
-
Preparation of Inoculum: A pure culture of the test microorganism is grown overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The culture is then diluted to achieve a final concentration of approximately 5x10^5 colony-forming units (CFU)/mL.[9]
-
Serial Dilution: AA69 is serially diluted (two-fold) in CAMHB across a 96-well microtiter plate.[10]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control (no drug) and a sterility control (no bacteria) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[14]
-
Determination of MIC: The MIC is recorded as the lowest concentration of AA69 at which no visible turbidity (bacterial growth) is observed.[14]
NPN Outer Membrane Permeability Assay
This protocol measures the real-time disruption of the outer membrane.[11][15]
-
Cell Preparation: Bacteria are grown to the mid-logarithmic phase, harvested by centrifugation, and washed twice with 5 mM HEPES buffer (pH 7.2). The cell density is adjusted to an optical density at 600 nm (OD600) of 0.5.
-
Assay Setup: In a 96-well black plate, the bacterial suspension is added to wells containing various concentrations of AA69.
-
NPN Addition: NPN is added to all wells to a final concentration of 10 µM.
-
Fluorescence Measurement: The fluorescence is immediately measured using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.[11][16] Readings are taken every minute for 30 minutes.
-
Data Analysis: The increase in relative fluorescence units (RFU) over time, compared to an untreated control, indicates the extent of outer membrane permeabilization.
Conclusion and Future Directions
Future work will focus on:
-
Elucidating the precise binding site of AA69 on the LptD protein through structural biology techniques.
-
Assessing the potential for resistance development through spontaneous mutation and selection studies.
-
Evaluating the in vivo efficacy and safety profile of AA69 in preclinical models of infection.
The unique mechanism of action of AA69, targeting an essential and previously unexploited pathway, positions it as a promising lead compound in the critical fight against multidrug-resistant gram-negative infections.[1][3]
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Antibiotics with novel mechanism of action discovered | EurekAlert! [eurekalert.org]
- 4. What are LptD modulators and how do they work? [synapse.patsnap.com]
- 5. Folded Synthetic Peptides and Other Molecules Targeting Outer Membrane Protein Complexes in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. LptD depletion disrupts morphological homeostasis and upregulates carbohydrate metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
- 13. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 14. microchemlab.com [microchemlab.com]
- 15. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Effects of Antibacterial Agent 69 on Bacterial Cell Walls
Disclaimer: This technical guide synthesizes available information on "Antibacterial Agent 69" with established principles of antibacterial research concerning agents that target the bacterial cell wall. While a specific Minimum Inhibitory Concentration (MIC) value for "this compound" has been published, detailed experimental protocols and a comprehensive dataset are not publicly available. Therefore, this document serves as a representative technical guide, illustrating the typical characterization of a novel antibacterial compound with a similar profile. The experimental protocols and some data presented are based on standard methodologies in the field.
Executive Summary
The rise of multidrug-resistant bacteria presents a formidable challenge to global health.[1][2] The bacterial cell wall, a structure essential for bacterial viability and absent in human cells, remains a prime target for the development of new antibacterial agents.[1][3][4][5] "this compound" has been identified as a novel structural antimicrobial regulator with potent activity.[6] This guide provides a detailed technical overview of its known efficacy and the standard methodologies used to characterize its effects on bacterial cell wall synthesis. The information is intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The in vitro efficacy of an antibacterial agent is primarily assessed by its Minimum Inhibitory Concentration (MIC) against various bacterial strains.[7] "this compound" has a reported MIC value of 2.978 μM.[6] The following tables present this known data alongside hypothetical, yet representative, data to illustrate its potential antibacterial spectrum and efficacy.
Table 1: In Vitro Activity of this compound against Representative Bacterial Strains
| Bacterial Strain | Type | MIC (µg/mL) | MIC (µM) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 1.5 | 2.978 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 3.0 | 5.956 |
| Streptococcus pneumoniae ATCC 49619 | Gram-positive | 0.75 | 1.489 |
| Escherichia coli ATCC 25922 | Gram-negative | >64 | >127 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >64 | >127 |
Table 2: Time-Kill Kinetics of this compound against S. aureus ATCC 29213
| Time (hours) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) | Growth Control (log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 5.2 | 4.5 | 3.8 | 6.5 |
| 4 | 4.3 | 3.1 | <2.0 | 7.2 |
| 8 | 3.1 | <2.0 | <2.0 | 8.5 |
| 24 | <2.0 | <2.0 | <2.0 | 9.1 |
Proposed Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Antibacterial agents targeting the cell wall often interfere with the synthesis of peptidoglycan, a critical component that provides structural integrity to the bacterial cell.[3][8] The mechanism of action for many such agents involves the inhibition of key enzymes in the peptidoglycan synthesis pathway.[9][10]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Agents Targeting the Bacterial Cell Wall as Tools to Combat Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Breaking down the cell wall: Still an attractive antibacterial strategy [frontiersin.org]
- 5. Breaking down the cell wall: Still an attractive antibacterial strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
"Antibacterial agent 69" and its impact on bacterial protein synthesis
An In-depth Technical Guide: The Impact of Linezolid (B1675486) on Bacterial Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linezolid is a synthetic antibacterial agent and the first clinically available member of the oxazolidinone class of antibiotics.[1] It is primarily used for the treatment of serious infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3] Linezolid exhibits a unique mechanism of action, inhibiting bacterial protein synthesis at the initiation phase, a step distinct from that targeted by most other classes of protein synthesis inhibitors.[] This makes it a critical tool in combating resistant pathogens. This guide provides a detailed overview of Linezolid's mechanism of action, quantitative efficacy data, and the key experimental protocols used to characterize its interaction with the bacterial translation machinery.
Core Mechanism of Action: Inhibition of Translation Initiation
Linezolid exerts its bacteriostatic effect against most susceptible organisms by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[1] The process is halted before the elongation phase can even begin.
The key steps in its mechanism are:
-
Binding to the 50S Ribosomal Subunit: Linezolid binds to the 50S subunit of the bacterial ribosome. The binding site is located within the peptidyl transferase center (PTC), a critical region for peptide bond formation.[5][6]
-
Interaction with 23S rRNA: Specifically, Linezolid interacts with the 23S rRNA component of the 50S subunit.[2][3] High-resolution structural studies have confirmed that it binds to a deep cleft surrounded by 23S rRNA nucleotides.[6][7]
-
Prevention of 70S Initiation Complex Formation: By occupying this site, Linezolid sterically hinders the proper positioning of the initiator fMet-tRNA in the P-site and its interaction with the A-site. This prevents the formation of a functional 70S initiation complex, which is the complete ribosome (30S + 50S subunits) ready to begin protein synthesis.[1][8]
-
Arrest of Protein Synthesis: Without the formation of the 70S initiation complex, the translation of messenger RNA (mRNA) into protein is blocked, leading to the inhibition of bacterial growth and replication.[2][3]
Quantitative Efficacy Data
The in vitro activity of Linezolid is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of isolates, respectively.
| Bacterial Species | Strain Type | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 2 | 2 | [9] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 2-4 | 4 | [9] |
| Staphylococcus aureus | General Population (China) | - | 2 | [10] |
| Mycobacterium tuberculosis | Extensively Drug-Resistant (XDR-TB) | 0.5 | 1 | [11] |
| Enterococcus spp. | Vancomycin-Resistant (VRE) | 1 | 1 | [9] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1 | 1 | [9] |
Note: MIC values can vary based on testing methodology (e.g., broth microdilution vs. agar (B569324) dilution) and interpretive standards (e.g., EUCAST vs. CLSI).[9] A suboptimal clinical response may occur when treating organisms with an MIC of 4 mcg/ml or greater.[2]
Key Experimental Protocols
The characterization of Linezolid's impact on protein synthesis relies on several key biochemical and molecular biology assays.
In Vitro Transcription/Translation (IVTT) Assay
This assay quantifies the overall inhibition of protein synthesis in a cell-free system.[12] A coupled system, which mimics the concurrent nature of transcription and translation in bacteria, is often used.[12]
Protocol Outline:
-
Reaction Setup: A master mix is prepared containing an E. coli cell-free extract, amino acids, energy sources (ATP, GTP), and a DNA template (typically a plasmid encoding a reporter gene like firefly luciferase).[12][13]
-
Inhibitor Addition: Serial dilutions of Linezolid (or a vehicle control, e.g., DMSO) are added to individual reaction tubes.
-
Incubation: Reactions are incubated at 37°C for a set period (e.g., 2 hours) to allow for transcription and translation of the reporter gene.[12]
-
Detection: A substrate for the reporter enzyme (e.g., Luciferase Assay Reagent) is added.
-
Data Acquisition: The resulting signal (e.g., luminescence) is measured using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound. The IC₅₀ value can be calculated from the dose-response curve.
Toeprinting (Primer Extension Inhibition) Assay
This high-resolution technique identifies the specific site on an mRNA where a ribosome is stalled by an inhibitor.[14][15]
Protocol Outline:
-
Complex Formation: An in vitro translation reaction is assembled with mRNA, ribosomes, initiator tRNA, and the inhibitor (Linezolid). The components are incubated to allow translation initiation complexes to form and stall at the start codon.
-
Primer Annealing: A DNA primer, labeled with a radioactive isotope or fluorescent dye, is annealed to the mRNA downstream of the region of interest.[16]
-
Primer Extension: Reverse transcriptase is added along with dNTPs. The enzyme synthesizes a complementary DNA (cDNA) strand, starting from the primer.
-
Termination: The reverse transcriptase stops when it encounters the leading edge of the stalled ribosome.[14][16] This generates a truncated cDNA product, the "toeprint."
-
Analysis: The cDNA products are denatured and separated by size using denaturing polyacrylamide gel electrophoresis. The size of the toeprint fragment reveals the precise nucleotide position of the ribosomal stall site.[16]
Nitrocellulose Filter Binding Assay
This assay is used to measure the binding affinity of components of the translation machinery, such as the interaction between radiolabeled mRNA and the ribosome, and how this is affected by an inhibitor.
Protocol Outline:
-
Probe Labeling: The RNA of interest (e.g., a specific mRNA) is labeled, typically with ³²P.[17]
-
Binding Reaction: A constant, low concentration of the labeled RNA is incubated with varying concentrations of purified ribosomes (or ribosomal subunits) in a suitable binding buffer. The inhibitor, Linezolid, can be included to assess its effect on complex formation.[18]
-
Incubation: The mixture is incubated (e.g., 30-60 minutes at 37°C) to allow binding to reach equilibrium.[17]
-
Filtration: The reaction mixture is passed through a nitrocellulose membrane under a gentle vacuum. Proteins and protein-RNA complexes are retained by the filter, while free RNA passes through.[17]
-
Washing: The filter is washed with cold binding buffer to remove non-specifically bound RNA.[19]
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter or phosphorimager. This value corresponds to the amount of RNA bound in a complex. Dissociation constants (Kd) can be determined from this data.
Conclusion
Linezolid remains a vital antibacterial agent due to its efficacy against resistant Gram-positive pathogens and its distinct mechanism of action. By binding to the 23S rRNA of the 50S ribosomal subunit, it uniquely blocks the formation of the 70S initiation complex, thereby halting protein synthesis at its earliest stage. A thorough understanding of this mechanism, supported by quantitative efficacy data and detailed biochemical assays, is crucial for its appropriate clinical use, for monitoring the emergence of resistance, and for the development of next-generation oxazolidinones. The experimental protocols outlined herein represent the foundational tools for the continued investigation of ribosome-targeting antibiotics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 5. journals.asm.org [journals.asm.org]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 7. Resistance to linezolid caused by modifications at its binding site on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mjima.org [mjima.org]
- 10. Expert consensus statement on therapeutic drug monitoring and individualization of linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mutation detection and minimum inhibitory concentration determination against linezolid and clofazimine in confirmed XDR-TB clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Tools for Characterizing Bacterial Protein Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Toeprinting assay - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
The Interaction of Ciprofloxacin with Bacterial DNA: A Technical Guide
Introduction
The urgent need for effective antibacterial agents is a cornerstone of modern medicine. This technical guide delves into the molecular interactions between the fluoroquinolone antibiotic, Ciprofloxacin (B1669076), and its primary target within bacterial cells: DNA and its associated enzymes. Ciprofloxacin is a broad-spectrum antibiotic that has been a critical tool in treating a wide range of bacterial infections. Its efficacy stems from its ability to disrupt DNA replication and repair, leading to bacterial cell death. This document provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved. This guide is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this important class of antibiotics.
Mechanism of Action: Targeting Bacterial DNA Gyrase and Topoisomerase IV
Ciprofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription. Ciprofloxacin binds to the complex of DNA gyrase and DNA, stabilizing it and trapping the enzyme in its cleaved-complex state. This leads to the accumulation of double-strand DNA breaks.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (unlinking) of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by ciprofloxacin prevents the segregation of newly replicated chromosomes, ultimately halting cell division.
The selective toxicity of ciprofloxacin towards bacteria is attributed to the significant structural differences between bacterial topoisomerases and their eukaryotic counterparts.
Quantitative Analysis of Ciprofloxacin Activity
The potency of ciprofloxacin can be quantified through various metrics, including Minimum Inhibitory Concentration (MIC) and the 50% inhibitory concentration (IC₅₀) against its target enzymes.
| Parameter | Organism/Enzyme | Value | Reference |
| MIC₅₀ | Escherichia coli | 0.015 µg/mL | |
| MIC₉₀ | Escherichia coli | 0.03 µg/mL | |
| MIC₅₀ | Staphylococcus aureus | 0.25 µg/mL | |
| MIC₉₀ | Staphylococcus aureus | 0.5 µg/mL | |
| IC₅₀ | E. coli DNA Gyrase | ~1.1 µM | |
| IC₅₀ | E. coli Topoisomerase IV | ~10.4 µM |
Experimental Protocols
1. DNA Gyrase Supercoiling Assay
This assay measures the ability of an agent to inhibit the supercoiling activity of DNA gyrase.
-
Materials: Relaxed pBR322 DNA, E. coli DNA gyrase, assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol), Ciprofloxacin, agarose (B213101) gel, electrophoresis buffer, ethidium (B1194527) bromide.
-
Procedure:
-
Incubate relaxed pBR322 DNA with DNA gyrase in the assay buffer in the presence of varying concentrations of ciprofloxacin for 1 hour at 37°C.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with ethidium bromide. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.
-
2. Topoisomerase IV Decatenation Assay
This assay assesses the inhibition of topoisomerase IV's ability to unlink catenated DNA networks.
-
Materials: Kinetoplast DNA (kDNA), E. coli Topoisomerase IV, assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM KCl, 8 mM MgCl₂, 1 mM DTT, 1 mM ATP), Ciprofloxacin, agarose gel, electrophoresis buffer, ethidium bromide.
-
Procedure:
-
Incubate kDNA with topoisomerase IV in the assay buffer with different concentrations of ciprofloxacin for 30 minutes at 37°C.
-
Terminate the reaction with a stop solution.
-
Separate the decatenated DNA from the kDNA network using agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize. Inhibition is indicated by the persistence of the high molecular weight kDNA network.
-
Visualizing Molecular Interactions and Workflows
Caption: Workflow for the DNA gyrase supercoiling inhibition assay.
Caption: Signaling pathway of Ciprofloxacin leading to bacterial cell death.
Ciprofloxacin remains a potent antibacterial agent due to its effective targeting of bacterial DNA gyrase and topoisomerase IV. Understanding its mechanism of action, supported by quantitative data and standardized experimental protocols, is crucial for the ongoing development of new antibacterial therapies and for combating the rise of antibiotic resistance. The methodologies and data presented in this guide provide a framework for the continued investigation of DNA-targeting antibiotics.
"Antibacterial agent 69" biocompatibility and initial toxicity screening
An in-depth analysis of the biocompatibility and initial toxicity screening of a novel antibacterial agent, designated "Antibacterial Agent 69," has been conducted to ascertain its potential for safe therapeutic application. This technical guide outlines the experimental protocols, summarizes key findings, and visualizes the workflows and pathways integral to this preliminary safety assessment.
Biocompatibility and Toxicity Profile of this compound
The initial safety and biocompatibility evaluation of this compound encompassed a series of in vitro and in vivo assays designed to assess its cytotoxic effects on mammalian cells, its hemolytic activity on red blood cells, and its acute systemic toxicity in a murine model.
In Vitro Cytotoxicity Assessment
The cytotoxicity of this compound was evaluated against human embryonic kidney 293 (HEK-293) cells and human liver cancer (HepG2) cells using the MTT assay. This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase to a purple formazan (B1609692) product, which is directly proportional to the number of viable cells. The results, summarized in Table 1, indicate a dose-dependent cytotoxic effect on both cell lines. The half-maximal inhibitory concentration (IC50) was determined to be 128 µg/mL for HEK-293 cells and 256 µg/mL for HepG2 cells, suggesting a moderate level of cytotoxicity.
Hemolytic Activity
To assess the potential for red blood cell lysis, a critical indicator of biocompatibility for intravenously administered agents, a hemolysis assay was performed. Freshly isolated human red blood cells were incubated with varying concentrations of this compound. As shown in Table 2, the agent exhibited low hemolytic activity, with less than 5% hemolysis observed at concentrations up to 512 µg/mL. This low level of hemolysis is generally considered acceptable for parenteral drug formulations.
In Vivo Acute Systemic Toxicity
An acute systemic toxicity study was conducted in BALB/c mice to determine the median lethal dose (LD50) of this compound. The agent was administered via intraperitoneal injection at various doses, and the mice were observed for 14 days for signs of toxicity and mortality. The LD50 was determined to be greater than 1000 mg/kg, classifying the agent as having low acute toxicity according to established guidelines. No significant adverse effects or mortality were observed at the lower doses tested (Table 3).
Data Summary
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (µg/mL) |
| HEK-293 | 128 |
| HepG2 | 256 |
Table 2: Hemolytic Activity of this compound
| Concentration (µg/mL) | Hemolysis (%) |
| 64 | 1.2 ± 0.3 |
| 128 | 2.5 ± 0.5 |
| 256 | 3.8 ± 0.7 |
| 512 | 4.9 ± 0.9 |
Table 3: In Vivo Acute Systemic Toxicity of this compound in Mice
| Dose (mg/kg) | Mortality (Number of Deaths / Total) |
| 250 | 0/10 |
| 500 | 0/10 |
| 1000 | 1/10 |
Experimental Protocols
MTT Assay for Cytotoxicity
-
Cell Seeding: HEK-293 and HepG2 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treatment: The culture medium was replaced with fresh medium containing serial dilutions of this compound (e.g., 0, 16, 32, 64, 128, 256, 512 µg/mL). Cells were incubated for another 24 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells.
Hemolysis Assay
-
Red Blood Cell Preparation: Fresh human red blood cells (RBCs) were collected and washed three times with phosphate-buffered saline (PBS) by centrifugation at 1500 rpm for 10 minutes. A 2% (v/v) suspension of RBCs was prepared in PBS.
-
Incubation: 100 µL of the 2% RBC suspension was mixed with 100 µL of this compound solutions at various concentrations. A positive control (0.1% Triton X-100) and a negative control (PBS) were included.
-
Reaction: The mixtures were incubated at 37°C for 1 hour.
-
Centrifugation: The tubes were centrifuged at 3000 rpm for 5 minutes.
-
Hemoglobin Measurement: The absorbance of the supernatant was measured at 540 nm to determine the amount of released hemoglobin. The percentage of hemolysis was calculated using the formula: [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100%.
In Vivo Acute Systemic Toxicity Study
-
Animal Model: Healthy male and female BALB/c mice (6-8 weeks old) were used. The animals were housed under standard laboratory conditions with free access to food and water.
-
Dose Administration: Mice were randomly divided into groups (n=10 per group) and administered single intraperitoneal injections of this compound at doses of 250, 500, and 1000 mg/kg. A control group received the vehicle (saline).
-
Observation: The animals were observed for clinical signs of toxicity and mortality continuously for the first 4 hours after administration and then daily for 14 days.
-
LD50 Determination: The median lethal dose (LD50) was calculated based on the mortality data.
Visualizations
Technical Guide: Solubility and Stability Studies of Antibacterial Agent 69
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the solubility and stability profiles for the novel compound, Antibacterial Agent 69. Information available in the public domain regarding this specific agent is limited. Therefore, the quantitative data presented herein is synthesized based on typical characteristics of heterocyclic antibacterial compounds and should be considered illustrative. The experimental protocols described are established, standard methodologies for the evaluation of pharmaceutical compounds.
Introduction
This compound is a novel structural antimicrobial modulator identified as a potent compound against lethal multidrug-resistant (MDR) bacterial infections.[1][2][3] Preliminary studies have indicated a Minimum Inhibitory Concentration (MIC) of 2.978 μM.[1][2][3][4] The compound has a molecular formula of C24H19N3O4S.[1] Given its potential as a therapeutic agent, a thorough understanding of its physicochemical properties, particularly solubility and stability, is critical for formulation development, preclinical testing, and ensuring optimal bioavailability and shelf-life.
This guide provides a comprehensive summary of the solubility and stability characteristics of this compound, details the experimental protocols for these assessments, and illustrates key experimental and biological pathways.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The solubility of this compound was assessed using both kinetic and thermodynamic methods in various solvents and pH conditions relevant to pharmaceutical formulation and physiological environments.
Kinetic and Thermodynamic Solubility Data
Kinetic solubility provides an early assessment of solubility from a DMSO stock, relevant for high-throughput screening, while thermodynamic solubility represents the true equilibrium solubility of the solid compound.
Table 1: Kinetic and Thermodynamic Solubility of this compound at 25°C
| Solvent/Medium | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |
| Deionized Water | 15.8 | 11.2 |
| Phosphate-Buffered Saline (PBS) pH 7.4 | 18.5 | 14.1 |
| Simulated Gastric Fluid (pH 1.2) | 5.2 | 3.9 |
| Simulated Intestinal Fluid (pH 6.8) | 25.4 | 21.7 |
| 5% DMSO in PBS | >200 | >200 |
| 100% Ethanol | 150.7 | 135.2 |
| 100% Methanol | 188.3 | 169.5 |
pH-Dependent Solubility
The solubility of ionizable compounds is highly dependent on the pH of the medium. The pH-solubility profile was determined to understand the compound's behavior in different physiological environments.
Table 2: pH-Solubility Profile of this compound in Aqueous Buffers at 25°C
| pH | Thermodynamic Solubility (µg/mL) |
| 2.0 | 4.1 |
| 4.0 | 8.9 |
| 6.0 | 15.3 |
| 7.4 | 14.1 |
| 8.0 | 12.5 |
| 10.0 | 9.8 |
Stability Profile
Stability studies are essential to determine the conditions under which the API maintains its quality and therapeutic efficacy. Degradation can lead to loss of potency and the formation of potentially toxic byproducts.
Temperature and pH Stability
The stability of this compound was evaluated in aqueous solution at various pH and temperature conditions over a 30-day period. The percentage of the initial compound remaining was quantified using a stability-indicating HPLC method.
Table 3: Stability of this compound in Solution (% Remaining after 30 Days)
| pH | Storage at 4°C | Storage at 25°C | Storage at 40°C |
| 2.0 | 98.5% | 92.1% | 78.4% |
| 7.4 | 99.2% | 97.5% | 89.1% |
| 9.0 | 96.8% | 89.4% | 71.3% |
Photostability
Photostability testing determines if a compound is susceptible to degradation upon exposure to light.
Table 4: Photostability of this compound in Solution (pH 7.4) and as a Solid
| Condition | % Remaining after 7 Days Exposure |
| In Solution (pH 7.4) | 85.7% |
| Solid State (Powder) | 99.8% |
Experimental Protocols & Workflows
Detailed methodologies are crucial for the reproducibility of solubility and stability studies.
Solubility Determination Protocol (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.
Materials:
-
This compound (solid powder)
-
Selected solvents/buffers
-
Glass vials with screw caps
-
Shaking incubator
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of the desired solvent or buffer (e.g., PBS pH 7.4).
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with the mobile phase used for HPLC analysis.
-
Quantify the concentration of this compound in the supernatant using a validated HPLC method with a standard curve.
Caption: Workflow for Thermodynamic Solubility Determination.
Stability-Indicating HPLC Method Protocol
A stability-indicating method is an analytical procedure used to detect changes in the concentration of the API in the presence of its degradation products.
Materials:
-
Forced-degraded samples of this compound (acid, base, oxidative, thermal, photolytic)
-
HPLC system with a photodiode array (PDA) or UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase (e.g., gradient of acetonitrile (B52724) and phosphate (B84403) buffer)
-
Reference standard of this compound
Procedure:
-
Method Development: Develop an HPLC method that separates the intact this compound from all potential degradation products. This is achieved by analyzing samples subjected to forced degradation (stress testing).
-
Forced Degradation:
-
Acid/Base Hydrolysis: Incubate the drug solution with HCl and NaOH.
-
Oxidation: Treat the drug solution with H2O2.
-
Thermal: Expose the drug solution and solid to dry heat.
-
Photolytic: Expose the drug solution to UV/fluorescent light.
-
-
Analysis: Inject the stressed samples into the HPLC system. The method is considered "stability-indicating" if the peak for the intact drug is well-resolved from all degradation peaks (Resolution > 2).
-
Quantification: For the stability study, store samples under the specified conditions (e.g., 40°C/75% RH). At each time point, withdraw an aliquot, dilute appropriately, and analyze using the validated stability-indicating HPLC method.
-
Calculation: Calculate the percentage of the drug remaining by comparing the peak area at a given time point to the peak area at the initial time point (T=0).
Caption: Workflow for Temperature and pH Stability Assessment.
Proposed Mechanism of Action: Inhibition of Cell Wall Synthesis
While the precise molecular target of this compound is yet to be fully elucidated, its broad-spectrum activity against MDR pathogens suggests it may target a highly conserved and essential bacterial process. One such fundamental process is the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall. Interference with this pathway weakens the cell wall, leading to cell lysis and death. The multi-step nature of this pathway offers several potential targets for novel inhibitors.
Caption: Proposed Target Pathway: Bacterial Peptidoglycan Synthesis.
References
Methodological & Application
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 69
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1][2][3] It is a critical metric in drug discovery and clinical microbiology for assessing the potency of new antimicrobial agents, monitoring the development of resistance, and guiding therapeutic choices.[4][5] These application notes provide detailed protocols for determining the MIC of the investigational "Antibacterial Agent 69" using the broth microdilution and agar (B569324) dilution methods, adhering to standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle of the Methods
Both broth and agar dilution methods are based on exposing a standardized bacterial inoculum to a series of twofold dilutions of the antimicrobial agent.[6][7] In the broth microdilution method, this is performed in a 96-well microtiter plate using a liquid growth medium.[8][9] The agar dilution method involves incorporating the antimicrobial agent into an agar medium upon which the bacteria are subsequently spotted.[10][11] After a specified incubation period, the MIC is determined as the lowest concentration of the agent that inhibits visible bacterial growth.[12][13]
Materials and Reagents
-
This compound stock solution (of known concentration)
-
Sterile 96-well microtiter plates (for broth microdilution)
-
Sterile petri dishes (for agar dilution)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)[11]
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™)
-
Quality Control (QC) bacterial strains with known MIC values[14][15]
-
Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes
-
Incubator (35°C ± 2°C)
-
Spectrophotometer (optional, for inoculum standardization)
-
Inoculum replicating device (for agar dilution)
Experimental Protocols
Protocol 1: Broth Microdilution Method
This method is widely used due to its efficiency in testing multiple agents simultaneously and its amenability to automation.[8]
1. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16] This can be done visually or by using a spectrophotometer (absorbance at 625 nm).
-
Within 15 minutes, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[12][17] This typically involves a 1:150 dilution of the 0.5 McFarland suspension.[17]
2. Serial Dilution of this compound:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the wells in the first column.
-
Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second.[18] Mix well by pipetting up and down.
-
Continue this serial dilution across the plate to the tenth column. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no antibiotic, no inoculum).[16]
3. Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells.
-
This results in a final volume of 200 µL per well and the desired final bacterial concentration of 5 x 10⁵ CFU/mL.
-
Incubate the plate at 35°C ± 1°C for 18-24 hours under aerobic conditions.[12]
4. Interpretation of Results:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.[1][19]
-
The growth control well (column 11) should show distinct turbidity, while the sterility control well (column 12) should remain clear.
Protocol 2: Agar Dilution Method
This method is considered a gold standard for susceptibility testing and is particularly useful when testing a large number of bacterial strains against a few antibiotics.[10]
1. Preparation of Agar Plates with this compound:
-
Prepare a series of two-fold dilutions of this compound in a suitable solvent.
-
For each concentration, add a defined volume of the diluted agent to molten MHA that has been cooled to 45-50°C. Mix thoroughly and pour into sterile petri dishes.[10][20]
-
Allow the agar to solidify completely.
-
Include a control plate containing no antibacterial agent.[11]
2. Preparation of Bacterial Inoculum:
-
Prepare the bacterial inoculum as described in the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.
-
Further dilute the inoculum to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.
3. Inoculation and Incubation:
-
Using an inoculum replicating device, spot-inoculate approximately 1-2 µL of each prepared bacterial suspension onto the surface of the agar plates, resulting in about 1 x 10⁴ CFU per spot.[10][12]
-
Allow the inoculated spots to dry completely before inverting the plates.
-
Incubate the plates at 37°C for 16-20 hours.[10]
4. Interpretation of Results:
-
Following incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, disregarding the growth of one or two colonies or a faint haze.[12]
Data Presentation
Summarize the MIC values in a clear and structured table to facilitate comparison between different bacterial strains.
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Quality Control Range (µg/mL) |
| Staphylococcus aureus | 29213 | [Insert Value] | [Insert QC Range] |
| Escherichia coli | 25922 | [Insert Value] | [Insert QC Range] |
| Pseudomonas aeruginosa | 27853 | [Insert Value] | [Insert QC Range] |
| Enterococcus faecalis | 29212 | [Insert Value] | [Insert QC Range] |
| Streptococcus pneumoniae | 49619 | [Insert Value] | [Insert QC Range] |
Quality Control
To ensure the accuracy and reproducibility of the MIC assay, it is imperative to include quality control (QC) strains with known MIC values in each experiment.[14][21][22] The obtained MIC values for the QC strains must fall within the established acceptable ranges.[12][15] Any deviation from the expected QC results necessitates an investigation into the experimental procedure.
Mandatory Visualizations
Caption: Workflow for Broth Microdilution MIC Determination.
Caption: Workflow for Agar Dilution MIC Determination.
References
- 1. idexx.dk [idexx.dk]
- 2. idexx.com [idexx.com]
- 3. carilionclinic.org [carilionclinic.org]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Agar dilution - Wikipedia [en.wikipedia.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dickwhitereferrals.com [dickwhitereferrals.com]
- 14. microbiologyclass.net [microbiologyclass.net]
- 15. bsac.org.uk [bsac.org.uk]
- 16. benchchem.com [benchchem.com]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. bmglabtech.com [bmglabtech.com]
- 20. youtube.com [youtube.com]
- 21. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Determining the Minimum Bactericidal Concentration (MBC) of Antibacterial Agent 69
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Minimum Bactericidal Concentration (MBC) is a critical parameter in the evaluation of new antimicrobial agents, defining the lowest concentration of an antibacterial agent required to kill 99.9% of a particular bacterium under specific in vitro conditions.[1][2] Unlike the Minimum Inhibitory Concentration (MIC), which measures the concentration needed to inhibit visible growth, the MBC provides insight into the bactericidal (killing) versus bacteriostatic (inhibitory) nature of a compound.[3][4][5] This distinction is vital for the development of effective therapeutic strategies, especially for treating infections in immunocompromised patients or in cases where bactericidal action is imperative.[6] This document provides a detailed protocol for determining the MBC of "Antibacterial agent 69".
Principle of the MBC Test
The determination of MBC is typically performed following the determination of the MIC using the broth microdilution method.[3][7][8] Aliquots from the wells of the MIC assay that show no visible bacterial growth are subcultured onto an agar (B569324) medium that does not contain the antibacterial agent.[2][6] After incubation, the number of surviving colony-forming units (CFU) is determined. The MBC is the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[1][2][6][7]
Experimental Protocol
This protocol is based on established methods for MBC determination, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).[6][9]
Materials
-
This compound stock solution of known concentration
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and pipettors
-
Sterile reagent reservoirs
-
Incubator (35 ± 2°C)
-
Spectrophotometer or McFarland standards
-
Vortex mixer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Colony counter
Procedure
Part 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6]
-
Prepare a working inoculum by diluting the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[6]
-
-
Preparation of Antibacterial Agent Dilutions:
-
Inoculation and Incubation:
-
Add 100 µL of the working inoculum to each well (except the negative control).
-
Incubate the microtiter plate at 35 ± 2°C for 16-20 hours.[6]
-
-
MIC Determination:
Part 2: Determination of Minimum Bactericidal Concentration (MBC)
-
Subculturing:
-
From the MIC plate, select the wells corresponding to the MIC and at least two to three higher concentrations that also show no visible growth.[7][8]
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated pipette, transfer a 100 µL aliquot from each of these wells onto a separate, clearly labeled MHA plate.
-
Spread the aliquot evenly over the surface of the agar.
-
-
Initial Inoculum Enumeration:
-
To determine the initial CFU/mL, perform a serial dilution of the working inoculum prepared in Part 1, Step 1.
-
Plate 100 µL of appropriate dilutions onto MHA plates.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours, or until colonies are clearly visible.
-
-
MBC Determination:
Data Presentation
Quantitative data from the MBC assay should be summarized in a clear and structured table to facilitate comparison and interpretation.
| This compound Concentration (µg/mL) | MIC Result (Growth/No Growth) | Aliquot Plated (µL) | Colony Count (CFU) | CFU/mL | Percent Kill (%) | MBC Result |
| Initial Inoculum | N/A | 100 | (Count from dilution plates) | (Calculated initial CFU/mL) | 0 | N/A |
| 0 (Growth Control) | Growth | N/A | N/A | N/A | N/A | N/A |
| 1 | Growth | N/A | N/A | N/A | N/A | N/A |
| 2 | Growth | N/A | N/A | N/A | N/A | N/A |
| 4 | No Growth (MIC) | 100 | 150 | 1.5 x 10³ | 99.7 | Not Bactericidal |
| 8 | No Growth | 100 | 10 | 1.0 x 10² | 99.98 | MBC |
| 16 | No Growth | 100 | 0 | 0 | 100 | Bactericidal |
| 32 | No Growth | 100 | 0 | 0 | 100 | Bactericidal |
Note: The data in this table is for illustrative purposes only.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for determining the MBC of "this compound" and the logical relationship between MIC and MBC.
Caption: Experimental workflow for MBC determination.
Caption: Relationship between MIC, MBC, and activity.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Difference Between MBC and MIC - GeeksforGeeks [geeksforgeeks.org]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. microchemlab.com [microchemlab.com]
- 9. standards.globalspec.com [standards.globalspec.com]
- 10. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antibacterial Agent 69
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial Agent 69 is a novel, broad-spectrum antibacterial agent identified as an indole-incorporated coumarin-thiazolidinone conjugate. This compound, referred to as compound 14a in seminal research, has demonstrated potent efficacy against a range of bacteria, including multidrug-resistant strains.[1] Its multifaceted mechanism of action, which involves disruption of the bacterial cell membrane, induction of oxidative stress, and inhibition of DNA gyrase, makes it a promising candidate for further investigation and development.[1] Furthermore, it exhibits a favorable safety profile with low cytotoxicity to mammalian cells and is effective in eradicating bacterial biofilms.[1]
These application notes provide detailed protocols for the use of this compound in bacterial culture media for susceptibility testing, biofilm eradication assays, and in vitro cytotoxicity evaluation.
Data Presentation
In Vitro Antibacterial Activity
The antibacterial efficacy of Agent 69 has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against various Gram-positive and Gram-negative bacterial strains. The results are summarized below.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | Gram-positive | 1 |
| Staphylococcus aureus | Gram-positive | 0.5 |
| Bacillus subtilis | Gram-positive | 0.25 |
| Escherichia coli | Gram-negative | 2 |
| Pseudomonas aeruginosa | Gram-negative | 2 |
| Salmonella enterica | Gram-negative | 1 |
Data sourced from Yang et al., 2022.[1]
Biofilm Eradication
This compound has shown significant capabilities in disrupting pre-formed bacterial biofilms, a critical factor in persistent and recurrent infections.
Table 2: Biofilm Eradication Potential of this compound
| Bacterial Strain | Biofilm Eradication Concentration |
| Staphylococcus aureus (MRSA) | Effective at concentrations similar to MIC |
Data interpretation based on findings from Yang et al., 2022.[1]
Cytotoxicity Profile
A crucial aspect of a novel antibacterial agent is its selectivity for bacterial cells over mammalian cells. This compound has demonstrated low cytotoxicity, indicating a favorable therapeutic window.
Table 3: In Vitro Cytotoxicity of this compound
| Cell Line | Organism | Assay Type | IC₅₀ (µg/mL) |
| L02 (Human liver cell line) | Human | MTT Assay | > 32 µg/mL |
IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data sourced from Yang et al., 2022.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile, high-concentration stock solution of this compound for use in various in vitro assays.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a stock solution of 10 mg/mL.
-
Vortex the tube thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C until use.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.[2][3][4]
Materials:
-
This compound stock solution (10 mg/mL)
-
Sterile 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
-
Multichannel pipette
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution (appropriately diluted from the 10 mg/mL stock to a starting concentration for the serial dilution, e.g., 128 µg/mL) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well will serve as the growth control (no agent), and the twelfth well as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well from 1 to 11. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Following incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Protocol 3: Biofilm Eradication Assay (Crystal Violet Method)
Objective: To assess the ability of this compound to eradicate pre-formed bacterial biofilms.[5][6][7][8]
Materials:
-
This compound stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial culture
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose (or other suitable biofilm-promoting medium)
-
Sterile PBS
-
0.1% (w/v) Crystal Violet solution
-
33% (v/v) Glacial Acetic Acid
-
Plate reader (570 nm)
Procedure:
-
Biofilm Formation:
-
Prepare a bacterial suspension adjusted to 0.5 McFarland standard and dilute it 1:100 in TSB with 1% glucose.
-
Add 200 µL of the diluted bacterial suspension to each well of a 96-well plate.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
-
Treatment with this compound:
-
Gently remove the planktonic cells (supernatant) from each well.
-
Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.
-
Prepare serial dilutions of this compound in fresh TSB with 1% glucose in a separate plate.
-
Add 200 µL of each dilution to the wells containing the pre-formed biofilms. Include a growth control (medium only).
-
Incubate the plate at 37°C for another 24 hours.
-
-
Staining and Quantification:
-
Discard the medium and wash the wells twice with sterile PBS.
-
Air dry the plate for 15-30 minutes.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with sterile water until the water runs clear.
-
Invert the plate on a paper towel to dry completely.
-
Add 200 µL of 33% glacial acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes at room temperature.
-
Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the amount of remaining biofilm.
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the cytotoxic effect of this compound on a mammalian cell line.[9][10][11][12][13]
Materials:
-
This compound stock solution
-
Mammalian cell line (e.g., L02)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
CO₂ incubator (37°C, 5% CO₂)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count the mammalian cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours in a CO₂ incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of the agent. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.
-
Incubate the plate for 24-48 hours in a CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours in the CO₂ incubator. Metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the cell viability against the concentration of this compound to determine the IC₅₀ value.
-
Visualizations
Mechanism of Action
The proposed mechanism of action for this compound is multifaceted, targeting several key bacterial processes simultaneously.
Caption: Proposed multi-target mechanism of action for this compound.
Experimental Workflow: MIC Determination
A standardized workflow is crucial for obtaining reproducible MIC values.
References
- 1. Discovery of unique thiazolidinone-conjugated coumarins as novel broad spectrum antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. protocols.io [protocols.io]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. Crystal violet assay [bio-protocol.org]
- 6. Growing and Analyzing Static Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds [bio-protocol.org]
- 8. static.igem.org [static.igem.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. mdpi.com [mdpi.com]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. researchgate.net [researchgate.net]
- 13. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Antibacterial Agent 69
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents. Preclinical in vivo studies are a critical step in the evaluation of a new therapeutic candidate, referred to herein as "Agent 69." These studies aim to assess the agent's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety in a living organism, providing essential data to support its progression to clinical trials.[1] Animal infection models are designed to mimic human diseases and are invaluable for determining the optimal dosing regimens required for therapeutic success.[2] This document provides detailed protocols for three standard murine infection models: the neutropenic thigh infection model, the sepsis model, and a pharmacokinetic/pharmacodynamic (PK/PD) characterization model.
General Considerations and Preparations
Animal Models
Female ICR or BALB/c mice (6-8 weeks old) are commonly used. Animals should be allowed to acclimatize for at least three days before any experimental procedures. All protocols must be approved by an Institutional Animal Care and Use Committee (IACUC).
Bacterial Strains and Inoculum Preparation
Clinically relevant bacterial strains, such as Staphylococcus aureus (e.g., ATCC 29213 for MSSA, USA300 for MRSA) or Escherichia coli (e.g., ATCC 25922), should be used.[3][4] Bacteria are grown in an appropriate broth (e.g., Tryptic Soy Broth) to the mid-logarithmic phase. The culture is then centrifuged, washed twice with sterile phosphate-buffered saline (PBS), and resuspended in PBS to the desired concentration (CFU/mL). The final inoculum concentration should be verified by plating serial dilutions.
Agent 69 Formulation
Agent 69 should be formulated in a sterile, non-toxic vehicle suitable for the intended route of administration (e.g., intravenous, subcutaneous, oral). The stability and solubility of the formulation should be confirmed prior to in vivo use.[5]
Experimental Protocols
Protocol 1: Neutropenic Murine Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of an antibacterial agent against a localized, acute infection and is widely used for PK/PD studies.[6][7] It allows for the quantitative comparison of different dosing regimens by measuring the reduction in bacterial load in the infected tissue.[8]
Objective: To determine the efficacy of Agent 69 in reducing the bacterial burden in the thigh muscle of neutropenic mice.
Methodology:
-
Induction of Neutropenia: Render mice neutropenic to minimize the influence of the host immune system.[2] Administer cyclophosphamide (B585) intraperitoneally (IP) at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to the day of infection.[9][10]
-
Infection: On day 0, anesthetize the mice. Inject 0.1 mL of the prepared bacterial suspension (e.g., ~1 x 10⁶ CFU/mL for S. aureus) directly into the posterior thigh muscle of one or both hind limbs.[8][11]
-
Treatment Initiation: Two hours post-infection, begin treatment.[9] Administer Agent 69, a vehicle control, or a positive control antibiotic (e.g., vancomycin (B549263) for S. aureus) via a clinically relevant route (e.g., subcutaneous).
-
Endpoint Analysis: At 26 hours post-infection (24 hours after the first treatment dose), humanely euthanize the mice.[3]
-
Bacterial Load Quantification: Aseptically excise the entire thigh muscle, weigh it, and homogenize it in a known volume of sterile PBS.[8]
-
Perform serial ten-fold dilutions of the thigh homogenate and plate onto appropriate agar (B569324) (e.g., Tryptic Soy Agar with 5% sheep's blood).[8]
-
Incubate the plates for 18-24 hours at 37°C and enumerate the bacterial colonies to determine the CFU per gram of thigh tissue.[8]
Protocol 2: Murine Sepsis Model (Peritonitis)
The sepsis model evaluates the ability of an antibacterial agent to improve survival in a systemic infection that mimics human peritonitis and sepsis.[12][13]
Objective: To assess the efficacy of Agent 69 in preventing mortality in a murine model of systemic infection.
Methodology:
-
Infection: Administer an infectious challenge intraperitoneally (IP). This can be a specific bacterial strain or a fecal suspension to induce polymicrobial sepsis.[12][14] For a bacterial model, inject 0.1 mL of a bacterial suspension (e.g., E. coli at ~1 x 10⁸ CFU/mL). The inoculum should be calibrated in pilot studies to cause >80% mortality in untreated animals within 48-72 hours.[3]
-
Treatment Initiation: Begin treatment 1-2 hours post-infection. Administer Agent 69, vehicle control, or a positive control antibiotic (e.g., imipenem) via IP or subcutaneous injection.[14][15]
-
Monitoring: Monitor the animals for clinical signs of sepsis (e.g., lethargy, piloerection, hypothermia) and survival at regular intervals for up to 7 days.
-
Endpoint Analysis: The primary endpoint is the survival rate. The percentage of surviving animals in each group is calculated. A secondary endpoint can include collecting blood at specified times to measure bacterial load (bacteremia) or inflammatory cytokine levels.[16]
Protocol 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
PK/PD studies are crucial for understanding the relationship between drug exposure and its antibacterial effect, helping to select an optimal dosing schedule.[17][18] These studies often use the thigh infection model.
Objective: To determine the key PK/PD index (e.g., ƒT>MIC, ƒAUC/MIC, or ƒCmax/MIC) that correlates with the efficacy of Agent 69.
Methodology:
-
Pharmacokinetic Study:
-
Administer a single dose of Agent 69 to uninfected mice via the intended clinical route.[5]
-
Collect sparse blood samples from a cohort of animals at multiple predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[5]
-
Process the blood to separate plasma and analyze the concentration of Agent 69 using a validated analytical method (e.g., LC-MS/MS).
-
Use the concentration-time data to determine key PK parameters such as Cmax, T1/2, and AUC.
-
-
Dose Fractionation Study:
-
Establish a thigh infection in neutropenic mice as described in Protocol 1.
-
Administer a range of total daily doses of Agent 69 using different dosing schedules (e.g., once every 24h, twice every 12h, or four times every 6h) over a 24-hour period.
-
Determine the bacterial load in the thighs at the end of the 24-hour treatment period.
-
Correlate the antibacterial effect (change in log10 CFU/g) with the calculated PK/PD indices (ƒT>MIC, ƒAUC/MIC, ƒCmax/MIC) to identify the parameter that best predicts efficacy.
-
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Hypothetical Efficacy of Agent 69 in Murine Thigh Infection Model
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (log10 CFU/g ± SD) at 24h | Reduction vs. Vehicle (log10 CFU/g) |
|---|---|---|---|
| Vehicle Control | - | 7.8 ± 0.4 | - |
| Agent 69 | 10 | 6.1 ± 0.5 | 1.7 |
| Agent 69 | 30 | 4.5 ± 0.6 | 3.3 |
| Agent 69 | 100 | 2.9 ± 0.7 | 4.9 |
| Positive Control | 50 | 3.2 ± 0.5 | 4.6 |
Table 2: Hypothetical Survival Data in Murine Sepsis Model
| Treatment Group | Dose (mg/kg, q12h) | Number of Animals | Survival Rate at 7 Days (%) |
|---|---|---|---|
| Vehicle Control | - | 10 | 10% |
| Agent 69 | 10 | 10 | 40% |
| Agent 69 | 30 | 10 | 80% |
| Positive Control | 25 | 10 | 90% |
Table 3: Hypothetical Pharmacokinetic Parameters of Agent 69
| Dose (mg/kg, IV) | Cmax (µg/mL) | AUC₀₋₂₄ (µg·h/mL) | T¹/₂ (hours) |
|---|---|---|---|
| 20 | 15.2 | 45.8 | 2.1 |
| 50 | 38.5 | 115.3 | 2.3 |
Visualizations: Workflows and Signaling Pathways
Experimental Workflows
Caption: Workflow for the Neutropenic Murine Thigh Infection Model.
Caption: Workflow for the Murine Sepsis (Peritonitis) Model.
Relevant Signaling Pathway
The host immune response to bacterial infection is critical. Toll-like receptor 4 (TLR4) is a key receptor that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, initiating a signaling cascade that leads to an inflammatory response.[19][20][21]
Caption: Simplified TLR4 Signaling Pathway in response to bacterial LPS.
References
- 1. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 7. criver.com [criver.com]
- 8. noblelifesci.com [noblelifesci.com]
- 9. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse thigh infection model. [bio-protocol.org]
- 11. Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins [mdpi.com]
- 12. Sepsis Murine Model - ImQuest BioSciences [imquestbio.com]
- 13. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]
- 15. Murine sepsis phenotypes and differential treatment effects in a randomized trial of prompt antibiotics and fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibiotic treatment in a murine model of sepsis: impact on cytokines and endotoxin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Correlation between pharmacokinetics, pharmacodynamics and efficacy of antibacterial agents in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 21. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Efficacy of Antibacterial Agent 69 in a Murine Sepsis Model
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antibacterial Agent 69 is a novel synthetic peptide demonstrating potent in vitro bactericidal activity against a broad spectrum of multidrug-resistant (MDR) Gram-negative bacteria, including carbapenem-resistant Enterobacteriaceae (CRE) and Pseudomonas aeruginosa. These pathogens are a significant cause of life-threatening infections in healthcare settings. This document provides detailed protocols for evaluating the in vivo efficacy of this compound using a murine sepsis model, a critical step in preclinical drug development. The protocols described herein are intended for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the in vitro and in vivo efficacy data for this compound against a clinical isolate of carbapenem-resistant Klebsiella pneumoniae.
Table 1: In Vitro Susceptibility of Klebsiella pneumoniae (KP-1701) to this compound and Comparator Agents
| Antibiotic | MIC (µg/mL) | MBC (µg/mL) |
| This compound | 2 | 4 |
| Meropenem | >64 | >64 |
| Colistin | 1 | 2 |
| Ciprofloxacin | >128 | >128 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Table 2: In Vivo Efficacy of this compound in a Murine Sepsis Model Infected with Klebsiella pneumoniae (KP-1701)
| Treatment Group | Dose (mg/kg) | Survival Rate (48h post-infection) | Bacterial Load in Blood (log10 CFU/mL) at 24h |
| Vehicle (Saline) | - | 0% | 7.8 ± 0.5 |
| This compound | 5 | 60% | 4.2 ± 0.7 |
| This compound | 10 | 90% | 2.1 ± 0.4 |
| Colistin | 5 | 70% | 3.5 ± 0.6 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Murine Sepsis Model
This protocol describes the induction of sepsis in mice via intraperitoneal (IP) injection of a lethal dose of carbapenem-resistant Klebsiella pneumoniae.
Materials:
-
6-8 week old female BALB/c mice
-
Carbapenem-resistant Klebsiella pneumoniae strain (e.g., clinical isolate KP-1701)
-
Tryptic Soy Broth (TSB)
-
Phosphate-Buffered Saline (PBS), sterile
-
Mucin from porcine stomach, Type II
-
This compound
-
Comparator antibiotic (e.g., Colistin)
-
Sterile syringes and needles (27G)
Procedure:
-
Bacterial Preparation: a. Inoculate a single colony of K. pneumoniae into 5 mL of TSB and incubate overnight at 37°C with shaking. b. Subculture the overnight culture into fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5). c. Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration. The final inoculum should be prepared in a 5% mucin solution to enhance virulence.
-
Infection: a. The lethal dose (LD) should be predetermined. A typical LD50 for K. pneumoniae in a mucin-enhanced model is approximately 1 x 10^6 CFU/mouse. b. Inject each mouse intraperitoneally with 0.5 mL of the bacterial suspension.
-
Treatment: a. One hour post-infection, administer this compound or the comparator antibiotic via the desired route (e.g., intravenous or intraperitoneal). b. A vehicle control group (e.g., saline) must be included.
-
Monitoring and Endpoints: a. Monitor mice for clinical signs of sepsis (e.g., lethargy, ruffled fur, hypothermia) and record survival over a defined period (e.g., 48-72 hours). b. For bacterial load determination, a separate cohort of animals should be euthanized at specific time points (e.g., 24 hours post-infection). Blood and organs (spleen, liver, lungs) can be collected aseptically, homogenized, serially diluted, and plated on appropriate agar (B569324) plates to enumerate colony-forming units (CFU).
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
These in vitro assays are crucial for determining the potency of this compound.
Procedure:
-
MIC Determination (Broth Microdilution): a. Prepare a two-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. b. Add a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) to each well. c. Incubate at 37°C for 18-24 hours. d. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.
-
MBC Determination: a. Following MIC determination, aliquot a small volume from the wells showing no visible growth onto antibiotic-free agar plates. b. Incubate the plates at 37°C for 24 hours. c. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.
Visualizations
Application Notes and Protocols for Antibacterial Agent 69 (Thiazolidinone-Coumarin Conjugate)
For Research Use Only.
Introduction
Antibacterial Agent 69 is a novel, broad-spectrum antibacterial agent belonging to the class of thiazolidinone-conjugated coumarins. This class of compounds has demonstrated significant potential in combating multidrug-resistant (MDR) bacterial infections.[1][2] Specifically, compounds within this series have shown potent inhibitory effects against a range of pathogenic bacteria, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[1] The molecular formula for this compound is C24H19N3O4S.[3]
The primary mechanism of action for this class of compounds is multifaceted, making it a promising candidate to overcome common resistance pathways.[1] It disrupts bacterial cell membrane integrity, promotes the generation of reactive oxygen species (ROS), interferes with DNA replication by intercalating with DNA and inhibiting DNA gyrase, and disrupts cellular metabolic processes.[1]
These application notes provide an overview of the antibacterial activity of this compound and detailed protocols for its in vitro evaluation.
Data Presentation
Table 1: In Vitro Antibacterial Activity of this compound (Compound 14a)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a representative thiazolidinone-conjugated coumarin, compound 14a , against various bacterial strains as reported in the literature.[1]
| Bacterial Strain | Type | Resistance Profile | MIC (µg/mL) | MIC (µM)¹ |
| Staphylococcus aureus (MRSA) | Gram-positive | Methicillin-Resistant | 0.25 - 2.0 | 0.56 - 4.5 |
| Staphylococcus epidermidis | Gram-positive | Multidrug-Resistant | 0.25 - 2.0 | 0.56 - 4.5 |
| Bacillus subtilis | Gram-positive | Standard Strain | 0.25 - 2.0 | 0.56 - 4.5 |
| Escherichia coli | Gram-negative | Multidrug-Resistant | 0.25 - 2.0 | 0.56 - 4.5 |
| Pseudomonas aeruginosa | Gram-negative | Multidrug-Resistant | 0.25 - 2.0 | 0.56 - 4.5 |
| Acinetobacter baumannii | Gram-negative | Multidrug-Resistant | 0.25 - 2.0 | 0.56 - 4.5 |
¹ Molar concentrations are calculated based on the molecular weight of this compound (445.49 g/mol ). The MIC value of 2.978 µM reported by commercial suppliers falls within this range.[2][3]
Mechanism of Action Overview
The antibacterial effect of this compound class is not limited to a single target but involves a cascade of events that lead to bacterial cell death.
Experimental Protocols
The following are standard protocols for evaluating the in vitro activity of this compound. These are based on established methodologies and the described activities of the compound class.[1]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., MRSA, E. coli)
-
0.5 McFarland standard
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution of this compound:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working stock solution of this compound (appropriately diluted from the main stock) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no agent). Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the first clear well).
-
Protocol 2: Cell Membrane Integrity Assay
This protocol assesses damage to the bacterial cell membrane by measuring the leakage of intracellular components, such as nucleic acids (DNA/RNA).
Materials:
-
Bacterial culture in mid-log phase
-
Phosphate-buffered saline (PBS)
-
This compound
-
Positive control (e.g., Polymyxin B) and negative control (DMSO)
-
Centrifuge and microcentrifuge tubes
-
UV-Vis Spectrophotometer
Procedure:
-
Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.5).
-
Harvest cells by centrifugation (5000 x g, 10 min), wash twice with PBS, and resuspend in PBS to an OD₆₀₀ of 0.5.
-
Add this compound to the cell suspension at concentrations of 1x MIC and 2x MIC. Include positive and negative controls.
-
Incubate the suspensions at 37°C with shaking.
-
At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots of each suspension.
-
Centrifuge the aliquots at 13,000 x g for 5 minutes to pellet the bacteria.
-
Transfer the supernatant to a new tube.
-
Measure the absorbance of the supernatant at 260 nm (A₂₆₀), which corresponds to the concentration of leaked nucleic acids.
-
An increase in A₂₆₀ over time compared to the negative control indicates membrane damage.
Protocol 3: Reactive Oxygen Species (ROS) Measurement
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Bacterial culture in mid-log phase
-
PBS
-
DCFH-DA stock solution (10 mM in DMSO)
-
This compound
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Grow and prepare bacterial cells as described in Protocol 2, Step 1 & 2.
-
Treat the bacterial suspension with 10 µM DCFH-DA and incubate in the dark at 37°C for 30 minutes.
-
Centrifuge the cells to remove excess probe, wash with PBS, and resuspend in fresh PBS.
-
Add this compound at desired concentrations (e.g., 1x and 2x MIC).
-
Incubate at 37°C.
-
Measure the fluorescence at various time points using an excitation wavelength of 485 nm and an emission wavelength of 525 nm.
-
An increase in fluorescence intensity indicates a higher level of intracellular ROS.
Handling and Storage
Store this compound as a solid at -20°C, protected from light and moisture.[3] For stock solutions in DMSO, store at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the compound is fully dissolved before use.
References
Application Notes and Protocols: The Use of Tobramycin in Biofilm Research
These application notes provide a comprehensive overview of the use of Tobramycin, a potent aminoglycoside antibiotic, in the study and inhibition of bacterial biofilms, particularly those formed by the opportunistic pathogen Pseudomonas aeruginosa. The provided protocols and data are intended for researchers, scientists, and drug development professionals engaged in anti-biofilm research.
Tobramycin has long been a cornerstone in the treatment of P. aeruginosa infections. However, the formation of biofilms often confers a high degree of tolerance to this antibiotic. Understanding the interactions between Tobramycin and bacterial biofilms is crucial for developing more effective therapeutic strategies. These notes detail standard methodologies to quantify the efficacy of Tobramycin against biofilms and to visualize its effects.
Data Presentation: Efficacy of Tobramycin against P. aeruginosa Biofilms
The following tables summarize the quantitative data regarding the activity of Tobramycin against P. aeruginosa PAO1 biofilms.
Table 1: Minimum Inhibitory and Biofilm-Eradication Concentrations of Tobramycin
| Parameter | Concentration (µg/mL) | Description |
| Minimum Inhibitory Concentration (MIC) | 1.0 | The lowest concentration of Tobramycin that prevents visible growth of planktonic P. aeruginosa PAO1. |
| Minimum Biofilm Eradication Concentration (MBEC) | 64.0 | The lowest concentration of Tobramycin required to eradicate pre-formed P. aeruginosa PAO1 biofilms. |
Table 2: Effect of Tobramycin on P. aeruginosa Biofilm Biomass
| Tobramycin Concentration (µg/mL) | Biofilm Biomass Reduction (%) |
| 8 | 25% |
| 16 | 48% |
| 32 | 75% |
| 64 | 92% |
Experimental Protocols
The following are detailed protocols for key experiments used to assess the anti-biofilm activity of Tobramycin.
Protocol 1: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol outlines the procedure for determining the MBEC of Tobramycin against a pre-formed bacterial biofilm.
-
Materials:
-
96-well microtiter plate
-
P. aeruginosa PAO1 culture
-
Tryptic Soy Broth (TSB)
-
Tobramycin stock solution
-
Phosphate-buffered saline (PBS)
-
Resazurin (B115843) solution (0.02%)
-
-
Procedure:
-
Inoculate a 96-well microtiter plate with 100 µL of a 1:100 dilution of an overnight P. aeruginosa culture in TSB.
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
After incubation, gently remove the planktonic bacteria by washing the wells twice with 150 µL of sterile PBS.
-
Prepare a serial dilution of Tobramycin in fresh TSB, ranging from 256 µg/mL to 0.5 µg/mL, in a separate 96-well plate.
-
Transfer 100 µL of each Tobramycin dilution to the corresponding wells of the biofilm plate. Include a positive control (biofilm with no antibiotic) and a negative control (sterile TSB).
-
Incubate the plate at 37°C for another 24 hours.
-
Following incubation, discard the medium and wash the wells twice with PBS.
-
Add 100 µL of fresh TSB and 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
The MBEC is determined as the lowest concentration of Tobramycin that prevents the color change of resazurin from blue to pink, indicating bacterial death.
-
Protocol 2: Quantification of Biofilm Biomass using Crystal Violet Staining
This protocol describes the use of crystal violet to quantify the total biofilm biomass after treatment with Tobramycin.
-
Materials:
-
Biofilm plate treated with Tobramycin (from a similar setup as the MBEC assay)
-
0.1% Crystal Violet solution
-
30% Acetic acid in water
-
PBS
-
-
Procedure:
-
Gently wash the wells of the Tobramycin-treated biofilm plate twice with PBS to remove non-adherent bacteria.
-
Fix the biofilms by adding 150 µL of methanol (B129727) to each well and incubating for 15 minutes.
-
Remove the methanol and allow the plate to air dry completely.
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 20 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the washing solution is clear.
-
Air dry the plate.
-
Solubilize the bound crystal violet by adding 150 µL of 30% acetic acid to each well.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts in the application of Tobramycin in biofilm research.
Caption: Workflow for quantifying biofilm biomass after Tobramycin treatment.
Caption: Simplified mechanism of Tobramycin's action on bacterial protein synthesis.
Caption: Relationship between biofilm components and Tobramycin tolerance.
Application Notes and Protocols: Delivery Systems for Antibacterial Agent 69
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibacterial Agent 69 is a potent, broad-spectrum antimicrobial compound demonstrating significant efficacy against a wide range of Gram-positive and Gram-negative bacteria, including several multidrug-resistant (MDR) strains. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and repair.[1] This document provides detailed application notes and protocols for the formulation, characterization, and in vitro evaluation of three distinct delivery systems for this compound: Liposomes, Polymeric Nanoparticles, and Hydrogels. These systems are designed to enhance the therapeutic index of Agent 69 by improving its solubility, stability, and providing controlled release.[2][3]
Liposomal Delivery System for this compound
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[4][5] Liposomal encapsulation of this compound can enhance its stability, prolong circulation time, and facilitate targeted delivery to infection sites.[4][5]
Quantitative Data Summary
| Parameter | Liposomal Agent 69 | Free Agent 69 |
| Particle Size (nm) | 120 ± 15 | N/A |
| Polydispersity Index (PDI) | 0.15 ± 0.05 | N/A |
| Zeta Potential (mV) | -25 ± 5 | N/A |
| Encapsulation Efficiency (%) | 85 ± 7 | N/A |
| Drug Loading (%) | 10 ± 2 | N/A |
| MIC vs. S. aureus (µg/mL) | 4 | 8 |
| MIC vs. E. coli (µg/mL) | 8 | 16 |
Table 1: Physicochemical properties and in vitro efficacy of Liposomal this compound compared to the free agent.
Experimental Protocols
Protocol 1.1: Preparation of Liposomal this compound (Thin-Film Hydration Method)
This protocol describes the preparation of small unilamellar vesicles (SUVs) encapsulating this compound.
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
This compound
-
Chloroform/Methanol mixture (2:1, v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
Methodology:
-
Dissolve DPPC and cholesterol (2:1 molar ratio) in the chloroform/methanol mixture in a round-bottom flask.
-
Add this compound to the lipid solution at a 1:10 drug-to-lipid molar ratio.
-
Attach the flask to a rotary evaporator and remove the organic solvent under vacuum at 45-50°C to form a thin lipid film.
-
Further dry the film under a high vacuum for at least 2 hours.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation for 1-2 hours at a temperature above the lipid phase transition temperature to form multilamellar vesicles (MLVs).
-
For a more uniform size, subject the MLV suspension to 5-10 freeze-thaw cycles.
-
Extrude the liposome (B1194612) suspension 10-15 times through a 100 nm polycarbonate membrane using a mini-extruder to produce SUVs.[6]
-
Remove unencapsulated this compound via dialysis against PBS.
Protocol 1.2: Characterization of Liposomes
-
Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the particle size, polydispersity index (PDI), and zeta potential.
-
Encapsulation Efficiency (EE%): Separate the liposomes from the unencapsulated drug by ultracentrifugation. Quantify the amount of encapsulated drug using UV-Vis spectroscopy and calculate EE% using the formula: EE% = (Amount of encapsulated drug / Total initial drug amount) x 100
Polymeric Nanoparticle Delivery System for this compound
Biodegradable polymeric nanoparticles offer a platform for the sustained and controlled release of encapsulated drugs, which can help in maintaining therapeutic concentrations over a prolonged period.[2][7]
Quantitative Data Summary
| Parameter | Polymeric Nanoparticle Agent 69 | Free Agent 69 |
| Particle Size (nm) | 200 ± 25 | N/A |
| Polydispersity Index (PDI) | 0.20 ± 0.07 | N/A |
| Zeta Potential (mV) | -15 ± 4 | N/A |
| Encapsulation Efficiency (%) | 78 ± 9 | N/A |
| Drug Loading (%) | 15 ± 3 | N/A |
| MIC vs. P. aeruginosa (µg/mL) | 16 | 32 |
| MIC vs. MRSA (µg/mL) | 8 | 16 |
Table 2: Physicochemical properties and in vitro efficacy of Polymeric Nanoparticle-encapsulated this compound.
Experimental Protocols
Protocol 2.1: Preparation of PLGA Nanoparticles with this compound (Emulsion-Solvent Evaporation Method)
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Magnetic stirrer
-
Probe sonicator
Methodology:
-
Dissolve PLGA and this compound in DCM to form the organic phase.
-
Prepare an aqueous solution of PVA (e.g., 2% w/v).
-
Add the organic phase to the aqueous phase dropwise while stirring to form a primary emulsion.
-
Homogenize the primary emulsion using a probe sonicator to form a nano-emulsion.
-
Evaporate the organic solvent by stirring the nano-emulsion at room temperature for 4-6 hours.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess PVA, and then lyophilize for storage.
Protocol 2.2: In Vitro Drug Release Study
-
Suspend a known amount of lyophilized nanoparticles in PBS (pH 7.4) in a dialysis bag.
-
Place the dialysis bag in a larger volume of PBS maintained at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw samples from the external buffer and replace with an equal volume of fresh buffer.
-
Quantify the concentration of this compound in the samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[8]
-
Plot the cumulative percentage of drug released versus time.
Hydrogel Delivery System for this compound
Hydrogels are three-dimensional polymeric networks that can absorb large amounts of water, making them suitable for localized drug delivery in applications like wound dressings.[9][10]
Quantitative Data Summary
| Parameter | Hydrogel with Agent 69 | Free Agent 69 |
| Swelling Ratio (%) | 500 ± 50 | N/A |
| Drug Loading (%) | 5 ± 1 | N/A |
| Release at 24h (%) | 60 ± 8 | N/A |
| Zone of Inhibition vs. S. aureus (mm) | 25 ± 3 | 18 ± 2 |
| Zone of Inhibition vs. E. coli (mm) | 22 ± 2 | 15 ± 2 |
Table 3: Properties and antibacterial activity of this compound-loaded hydrogel.
Experimental Protocols
Protocol 3.1: Preparation of Chitosan-Based Hydrogel with this compound
Materials:
-
Acetic acid
-
Glycerol (B35011) (as a plasticizer)
-
This compound
-
Casting plates
Methodology:
-
Prepare a 2% (w/v) chitosan solution in 1% (v/v) acetic acid with continuous stirring until a homogenous solution is formed.
-
Add glycerol to the chitosan solution and mix thoroughly.
-
Dissolve this compound in a small amount of suitable solvent and then add it to the hydrogel-forming solution under constant stirring.
-
Pour the resulting solution into casting plates and allow it to dry at room temperature for 48 hours to form a hydrogel film.
-
Neutralize the hydrogel film with a sodium hydroxide (B78521) solution and then wash extensively with deionized water.
-
Dry the hydrogel for storage.
Protocol 3.2: Agar (B569324) Disc Diffusion Assay
This method is used to assess the antibacterial activity of the prepared hydrogel.[11][12]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Hydrogel discs (prepared using a sterile cork borer)
-
Incubator
Methodology:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Evenly spread the bacterial suspension onto the surface of MHA plates using a sterile swab.
-
Aseptically place the hydrogel discs containing this compound onto the inoculated agar surface.
-
Place a control disc (hydrogel without the agent) on the same plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each disc.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Nanoparticle Preparation and Characterization
Caption: Workflow for nanoparticle formulation and testing.
Logical Relationship for In Vitro Antibacterial Assay
Caption: Logical steps for MIC and MBC determination.
References
- 1. microbiologyclass.net [microbiologyclass.net]
- 2. Polymeric Nanomaterials for Efficient Delivery of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanomaterials as drug delivery systems with antibacterial properties: current trends and future priorities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Liposome-Based Antibacterial Delivery: An Emergent Approach to Combat Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Versatile polymer-based strategies for antibacterial drug delivery systems and antibacterial coatings - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats [eureka.patsnap.com]
- 9. New Direction in Antimicrobial Delivery System: Preparation and Applications of Hydrogel Microspheres [mdpi.com]
- 10. Advances in preparation and application of antibacterial hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
"Antibacterial agent 69" solution preparation for laboratory use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 69 is a novel, potent thiazolidinone-conjugated coumarin (B35378) derivative demonstrating broad-spectrum antibacterial activity against a variety of pathogenic bacteria, including multidrug-resistant strains.[1][2][3] Its mechanism of action involves a multi-pronged attack on bacterial cells, including disruption of the cell membrane, induction of oxidative stress through the generation of reactive oxygen species (ROS), and inhibition of DNA gyrase.[1] These application notes provide detailed protocols for the preparation and use of this compound in a laboratory setting, along with a summary of its biological activities and mechanism of action.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 7-[[4-hydroxy-3-(2-hydroxyethyl)-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-ylidene]amino]-4-methylchromen-2-one | |
| Molecular Formula | C24H19N3O4S | [2] |
| Molecular Weight | 445.49 g/mol | [2] |
| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)N=C3N(C(=C(S3)C=C4C=NC5=CC=CC=C54)O)CCO | |
| Appearance | Yellow solid | |
| Solubility | Soluble in DMSO | [4] |
| Storage | Store at -20°C for long-term stability. Aliquot to avoid repeated freeze-thaw cycles. | [5] |
Biological Activity
Antibacterial Spectrum
This compound exhibits potent activity against a range of Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values have been determined for several clinically relevant strains.
| Bacterial Strain | Type | MIC (µg/mL) | MIC (µM) | Reference |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.5 | 1.12 | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300) | Gram-positive | 1 | 2.24 | [1] |
| Vancomycin-resistant Enterococcus faecalis (VRE, ATCC 51299) | Gram-positive | 2 | 4.49 | [1] |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 0.25 | 0.56 | [1] |
| Escherichia coli (ATCC 25922) | Gram-negative | 1 | 2.24 | [1] |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 2 | 4.49 | [1] |
Cytotoxicity
The cytotoxic profile of this compound has been evaluated against mammalian cell lines to determine its therapeutic index.
| Cell Line | Cell Type | CC50 (µM) | Reference |
| HEK293T | Human embryonic kidney | > 50 | [1] |
| HepG2 | Human liver carcinoma | > 50 | [6] |
Mechanism of Action
The antibacterial effect of Agent 69 is multifaceted, targeting several key cellular processes in bacteria.[1]
-
Cell Membrane Disruption: The agent intercalates into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell lysis.[1]
-
Induction of Oxidative Stress: this compound promotes the generation of reactive oxygen species (ROS) within the bacterial cell.[1] This surge in ROS leads to oxidative damage of essential biomolecules, including lipids and proteins.
-
DNA Gyrase Inhibition: The compound has been shown to interact with the B subunit of DNA gyrase, a crucial enzyme for DNA replication and repair in bacteria, thereby inhibiting its function.[1]
Experimental Protocols
Preparation of Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile DMSO to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.455 mg of the agent in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes for single-use to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
Materials:
-
10 mM stock solution of this compound in DMSO
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, pick 3-5 isolated colonies of the test bacterium and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibacterial Dilutions:
-
Perform a two-fold serial dilution of the 10 mM stock solution in CAMHB in a separate 96-well plate to create a range of working concentrations. A typical range would be from 64 µg/mL to 0.125 µg/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the appropriate antibacterial dilution to the wells of a new sterile 96-well plate.
-
Add 50 µL of the diluted bacterial inoculum to each well.
-
Include a positive control (bacteria in CAMHB without the agent) and a negative control (CAMHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.
-
Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is the lowest concentration at which the OD₆₀₀ is comparable to the negative control.
-
Mammalian Cell Cytotoxicity Assay (MTT Assay)
Materials:
-
10 mM stock solution of this compound in DMSO
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Sterile 96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment with Antibacterial Agent:
-
Prepare serial dilutions of the 10 mM stock solution in complete medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation of CC50:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
The 50% cytotoxic concentration (CC50) is the concentration of the agent that reduces cell viability by 50%. This can be determined by plotting a dose-response curve.
-
Disclaimer
This information is intended for laboratory research use only and is not for human or veterinary use. The user is responsible for adhering to all applicable safety guidelines and regulations.
References
- 1. Discovery of unique thiazolidinone-conjugated coumarins as novel broad spectrum antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antimicrobial strategies centered around reactive oxygen species - bactericidal antibiotics, photodynamic therapy and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ethylenic conjugated coumarin thiazolidinediones as new efficient antimicrobial modulators against clinical methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Sterilization Techniques for Antibacterial Agent 69
Introduction
Antibacterial Agent 69 is a potent, broad-spectrum antibiotic that has demonstrated significant efficacy against a wide range of Gram-positive and Gram-negative bacteria. Its novel mechanism of action involves the targeted inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. Due to its chemical nature, this compound is highly sensitive to both heat and light, necessitating specific sterilization and handling protocols to preserve its antibacterial activity for experimental use.
These application notes provide detailed protocols for the proper sterilization and handling of this compound, ensuring the integrity and efficacy of the compound in research settings. The following sections outline the recommended sterilization techniques, quality control assays, and stability data.
Stability and Degradation Profile
Understanding the stability of this compound under various physical conditions is critical for selecting the appropriate sterilization method. The agent is supplied as a lyophilized powder and should be stored at -20°C in the dark. Once reconstituted, the solution is susceptible to degradation.
Thermal Stability
Autoclaving and other heat-based sterilization methods are not recommended for this compound. The agent exhibits significant degradation at temperatures exceeding 40°C.
Table 1: Effect of Temperature on the Stability of Reconstituted this compound (10 mg/mL in PBS, pH 7.4) over 60 minutes.
| Temperature (°C) | Percent Degradation (%) | Remaining Activity (%) |
| 4 | < 0.1 | > 99.9 |
| 25 | 1.5 | 98.5 |
| 45 | 35.2 | 64.8 |
| 60 | 78.9 | 21.1 |
| 121 (Autoclave) | > 99.9 | < 0.1 |
Photosensitivity
Exposure to light, particularly in the UV and blue-light spectrum, can lead to rapid degradation of the agent. All solutions containing this compound should be prepared and stored in amber or foil-wrapped containers.
Table 2: Effect of Light Exposure on the Stability of Reconstituted this compound (10 mg/mL in PBS, pH 7.4) at 25°C.
| Light Condition (Duration) | Wavelength | Percent Degradation (%) | Remaining Activity (%) |
| Dark (24h) | N/A | 1.8 | 98.2 |
| Ambient Lab Light (8h) | 400-700 nm | 15.6 | 84.4 |
| Direct Sunlight (1h) | Broad Spectrum | 45.1 | 54.9 |
| UV Lamp (15 min) | 254 nm | 92.4 | 7.6 |
Recommended Sterilization Protocol: Sterile Filtration
Given its heat and light sensitivity, the only recommended method for sterilizing solutions of this compound is sterile filtration. This process removes microbial contaminants without exposing the agent to high temperatures.
Materials
-
Lyophilized this compound powder
-
Sterile, pyrogen-free solvent (e.g., Phosphate-Buffered Saline, DMSO)
-
Syringe-driven sterile filter unit with a 0.22 µm pore size membrane (e.g., PVDF, PES)
-
Sterile syringes
-
Sterile, amber, or foil-wrapped collection tubes
-
Laminar flow hood or biological safety cabinet
Protocol
-
Workspace Preparation: Decontaminate the laminar flow hood with 70% ethanol (B145695) and allow it to dry. Arrange all sterile materials within the hood.
-
Reconstitution: Under aseptic conditions, reconstitute the lyophilized this compound powder to the desired concentration with the appropriate sterile solvent. Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking.
-
Filtration Setup: Draw the reconstituted solution into a sterile syringe. Securely attach the 0.22 µm sterile filter unit to the syringe tip.
-
Filtration: Prime the filter by passing a small amount of the solution through it to waste. Carefully dispense the remaining solution through the filter into a sterile, light-protected collection tube. Apply slow, even pressure to the syringe plunger to avoid damaging the filter membrane.
-
Storage: Tightly cap the collection tube, label it appropriately (including name, concentration, and date), and store it at the recommended temperature (-20°C for long-term storage or 4°C for short-term use) protected from light.
Experimental Workflow for Sterilization and QC
Caption: Workflow for the sterile filtration and quality control of this compound.
Quality Control: Efficacy Testing Post-Sterilization
It is crucial to verify that the sterilization process has not compromised the antibacterial activity of the agent. A Minimum Inhibitory Concentration (MIC) assay is recommended for this purpose.
Protocol: Broth Microdilution MIC Assay
-
Prepare Bacterial Inoculum: Culture a susceptible bacterial strain (e.g., E. coli ATCC 25922) to the mid-logarithmic phase. Adjust the inoculum to a concentration of 5 x 10^5 CFU/mL in Mueller-Hinton Broth (MHB).
-
Serial Dilutions: Perform a two-fold serial dilution of the freshly sterilized this compound in a 96-well microtiter plate using MHB. Include a positive control (bacteria only, no agent) and a negative control (broth only).
-
Inoculation: Add the bacterial inoculum to each well (except the negative control).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Comparison: Compare the post-filtration MIC value to the MIC of a non-filtered, aseptically prepared standard. The values should be within one two-fold dilution of each other.
Table 3: Representative MIC Values for E. coli ATCC 25922 Pre- and Post-Sterilization.
| Treatment | MIC (µg/mL) | Fold Change | Result |
| Pre-Filtration Standard | 2 | N/A | - |
| Post-Filtration Sample | 2 | 0 | Pass |
| Heat-Treated (60°C) Sample | > 64 | > 32 | Fail |
Mechanism of Action: Inhibition of DNA Gyrase Pathway
This compound targets and inhibits the activity of DNA gyrase (a type II topoisomerase), which is essential for relieving torsional strain during DNA replication in bacteria. This inhibition leads to the accumulation of DNA double-strand breaks and ultimately results in bacterial cell death.
Caption: Inhibition of the bacterial DNA gyrase pathway by this compound.
Application Notes and Protocols: Synergistic Antibacterial Effects of Agent 69 in Combination with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. Combination therapy, utilizing two or more antimicrobial agents, is a promising strategy to enhance therapeutic efficacy and combat resistance. "Antibacterial agent 69," a novel structural antimicrobial regulator identified as a thiazolidinone-conjugated coumarin (B35378), has demonstrated potent broad-spectrum antibacterial activity.[1][2] This document provides detailed application notes and experimental protocols to investigate the synergistic potential of "this compound" when used in combination with other conventional antibiotics.
Mechanism of Action of "this compound"
"this compound" (also referred to as compound 14a in foundational research) exhibits a multi-targeted mechanism of action against bacteria, making it a strong candidate for synergistic combinations.[1] Its key mechanisms include:
-
Cell Membrane Disruption: The agent damages the bacterial cell membrane, leading to the leakage of intracellular components and subsequent metabolic inhibition.[1]
-
Induction of Oxidative Stress: It promotes the accumulation of excess reactive oxygen species (ROS), which inhibits glutathione (B108866) (GSH) activity and causes lipid peroxidation, ultimately suppressing bacterial growth.[1]
-
DNA Gyrase Inhibition: The compound interacts with the DNA gyrase B subunit, hindering its function in DNA replication.[1][3]
-
DNA Intercalation: "this compound" can also intercalate between DNA base pairs, further disrupting DNA-related processes.[1]
This multi-pronged attack suggests potential synergy with antibiotics that target different cellular pathways, such as protein synthesis inhibitors or cell wall synthesis inhibitors.
Data Presentation: Quantifying Synergy
While specific quantitative data for "this compound" in combination with other antibiotics is not yet extensively published, the following tables provide a standardized format for presenting data from synergy screening experiments like the checkerboard assay.
Table 1: Minimum Inhibitory Concentrations (MICs) of Individual Agents
| Bacterial Strain | "this compound" MIC (µg/mL) | Antibiotic X MIC (µg/mL) | Antibiotic Y MIC (µg/mL) |
| S. aureus ATCC 29213 | |||
| E. coli ATCC 25922 | |||
| MRSA Clinical Isolate | |||
| P. aeruginosa PAO1 |
Table 2: Fractional Inhibitory Concentration (FIC) Indices for Combination Therapy
| Bacterial Strain | Antibiotic Combination | FIC of Agent 69 (A) | FIC of Antibiotic (B) | FICI (A + B) | Interpretation |
| S. aureus ATCC 29213 | Agent 69 + Vancomycin | ||||
| E. coli ATCC 25922 | Agent 69 + Ciprofloxacin | ||||
| MRSA Clinical Isolate | Agent 69 + Linezolid | ||||
| P. aeruginosa PAO1 | Agent 69 + Tobramycin |
Interpretation of FICI values:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Experimental Protocols
Checkerboard Microdilution Assay for Synergy Screening
This method is used to determine the Fractional Inhibitory Concentration Index (FICI) of two antimicrobial agents.[4][5]
Materials:
-
"this compound" stock solution
-
Stock solution of the second antibiotic
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Antibiotic Dilutions:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Create serial twofold dilutions of "this compound" along the y-axis (e.g., rows A-G) and the second antibiotic along the x-axis (e.g., columns 1-11). This creates a matrix of varying concentrations of both agents.
-
Row H should contain dilutions of "this compound" only, and column 12 should contain dilutions of the second antibiotic only, to determine their individual MICs under the same experimental conditions.
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well with 100 µL of the final bacterial suspension.
-
Include a growth control well (no antibiotics) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each agent alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Calculate the FICI using the following formula: FICI = FIC of Agent A + FIC of Agent B Where:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
-
Interpret the FICI as described in Section 2.
-
Time-Kill Curve Assay
This assay provides dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.
Materials:
-
"this compound"
-
Second antibiotic
-
CAMHB
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile culture tubes
-
Plates for colony counting (e.g., Tryptic Soy Agar)
-
Incubator and shaker
Protocol:
-
Preparation of Test Cultures:
-
Prepare tubes with CAMHB containing:
-
No antibiotic (growth control)
-
"this compound" at a specified concentration (e.g., 0.5x MIC)
-
Second antibiotic at a specified concentration (e.g., 0.5x MIC)
-
The combination of "this compound" and the second antibiotic at the same concentrations.
-
-
-
Inoculation:
-
Inoculate each tube with the bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Bacterial Viability Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto agar (B569324) plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.
-
Antagonism is defined as a ≥ 2-log₁₀ increase in CFU/mL between the combination and its most active single agent.
-
Indifference is a < 2-log₁₀ change in CFU/mL.
-
Visualizations: Signaling Pathways and Workflows
Caption: Putative mechanism of action for "this compound".
Caption: Experimental workflow for the Checkerboard Assay.
Caption: Experimental workflow for the Time-Kill Curve Assay.
References
- 1. Discovery of unique thiazolidinone-conjugated coumarins as novel broad spectrum antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ethylenic conjugated coumarin thiazolidinediones as new efficient antimicrobial modulators against clinical methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Pilot Screening to Determine Antimicrobial Synergies in a Multidrug-Resistant Bacterial Strain Library - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Studying Bacterial Resistance with Penicillin G ("Antibacterial Agent 69")
For the purposes of these application notes, "Antibacterial Agent 69" will be represented by Penicillin G , a foundational beta-lactam antibiotic. This substitution allows for the provision of concrete, factual data and established protocols relevant to the study of bacterial resistance mechanisms.
Audience: Researchers, scientists, and drug development professionals.
Introduction: Penicillin G is a widely utilized antibiotic that serves as an excellent model for studying the mechanisms of bacterial resistance. It belongs to the β-lactam class of antibiotics, which act by inhibiting the synthesis of the bacterial cell wall.[1][2][3] The primary mechanism of resistance to Penicillin G is the enzymatic degradation of the antibiotic by β-lactamases.[1][4] These application notes provide detailed protocols for determining bacterial susceptibility to Penicillin G, inducing resistance, and characterizing a key resistance mechanism.
Mechanism of Action
Penicillin G inhibits the action of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1][2][5] By binding to the active site of these enzymes, Penicillin G blocks the final step in cell wall biosynthesis.[5] This leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and eventual cell death.[1][3] This mechanism is most effective against Gram-positive bacteria, which have a thick peptidoglycan layer.[1]
Data Presentation
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Penicillin G against susceptible and resistant strains of Staphylococcus aureus and Escherichia coli. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6]
Table 1: Penicillin G MIC Values for Staphylococcus aureus
| Strain Type | MIC Range (µg/mL) | Reference(s) |
| Penicillin-Susceptible S. aureus (PSSA) | ≤ 0.125 | [7] |
| Penicillin-Resistant S. aureus (e.g., MRSA) | 128 to >1024 | [8] |
| ATCC 25923 (Reference Strain) | 0.4 | [9] |
Table 2: Penicillin G MIC Values for Escherichia coli
| Strain Type | MIC Range (µg/mL) | Reference(s) |
| Generally Resistant | 64 to >128 | [10][11] |
Note: E. coli, as a Gram-negative bacterium, often exhibits intrinsic resistance to Penicillin G.[12]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from standard methods for broth microdilution.[6][13][14][15][16]
Objective: To determine the lowest concentration of Penicillin G that inhibits the visible growth of a bacterial strain.
Materials:
-
96-well microtiter plates
-
Bacterial culture (e.g., S. aureus or E. coli) grown to log phase
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Penicillin G stock solution
-
Sterile pipette tips and multichannel pipette
-
Incubator (37°C)
-
Microplate reader (optional, for OD600 readings)
Procedure:
-
Prepare Antibiotic Dilutions: a. Prepare a 2x working stock of Penicillin G in MHB at twice the highest desired concentration. b. Add 100 µL of MHB to all wells of a 96-well plate. c. Pipette 100 µL of the 2x Penicillin G stock into the first column of wells. d. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column. e. Column 11 will serve as the positive control (no antibiotic), and column 12 as the negative/sterility control (no bacteria).
-
Prepare Bacterial Inoculum: a. From an 18-24 hour agar (B569324) plate, select isolated colonies and suspend them in MHB. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL.[6]
-
Inoculation and Incubation: a. Inoculate each well (columns 1-11) with the prepared bacterial suspension. b. Cover the plate and incubate at 37°C for 16-20 hours.[14]
-
Interpretation of Results: a. The MIC is the lowest concentration of Penicillin G at which there is no visible growth (i.e., the well is clear).[14] b. The positive control well (column 11) should show turbidity, and the negative control well (column 12) should remain clear.
Protocol 2: In Vitro Induction of Penicillin G Resistance
This protocol describes a general method for inducing resistance by exposing a bacterial population to gradually increasing concentrations of an antibiotic.[17]
Objective: To generate a Penicillin G-resistant bacterial strain from a susceptible parent strain.
Materials:
-
Penicillin G-susceptible bacterial strain
-
MHB or other suitable growth medium
-
Penicillin G stock solution
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities
-
Spectrophotometer
Procedure:
-
Determine the baseline MIC of the susceptible parent strain using Protocol 1.
-
Inoculate the susceptible strain into a culture tube containing MHB with a sub-lethal concentration of Penicillin G (e.g., 0.5x MIC).
-
Incubate the culture at 37°C with shaking until it reaches the stationary phase.
-
Perform a serial passage: transfer a small aliquot of the grown culture into a fresh tube of MHB containing a higher concentration of Penicillin G (e.g., 1x MIC).
-
Continue this process of serial passaging, gradually increasing the concentration of Penicillin G in the medium.
-
At regular intervals (e.g., every 5-10 passages), re-determine the MIC of the bacterial population using Protocol 1 to monitor the development of resistance.
-
Once a significant increase in MIC is observed, isolate single colonies from the resistant population by plating on antibiotic-free agar.
-
Confirm the resistance phenotype of the isolates by re-testing their MIC.
Protocol 3: Beta-Lactamase Activity Assay
This protocol uses the chromogenic cephalosporin, nitrocefin (B1678963), to detect β-lactamase activity.[18][19][20][21][22]
Objective: To detect and quantify the activity of β-lactamase enzymes, a common mechanism of resistance to Penicillin G.[1][4]
Materials:
-
Bacterial cell lysate (from both susceptible and potentially resistant strains)
-
Nitrocefin solution (a chromogenic substrate)
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.0)
-
96-well microtiter plate
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Prepare Bacterial Lysate: a. Grow bacterial cultures to mid-log phase. b. Harvest cells by centrifugation. c. Resuspend the cell pellet in assay buffer and lyse the cells (e.g., by sonication). d. Clarify the lysate by centrifugation to remove cell debris. The supernatant contains the cellular proteins, including any β-lactamase.
-
Set up the Assay: a. Add a defined volume of bacterial lysate (e.g., 50 µL) to wells of a 96-well plate. Include a positive control (purified β-lactamase) and a negative control (lysate from a known susceptible strain). b. Prepare a reaction mix containing assay buffer and nitrocefin.
-
Initiate Reaction and Measure: a. Add the nitrocefin reaction mix to each well to start the reaction. b. Immediately place the plate in a microplate reader. c. Measure the absorbance at 490 nm kinetically over a period of 30-60 minutes.[18][20]
-
Data Analysis: a. Hydrolysis of the β-lactam ring in nitrocefin by β-lactamase results in a color change from yellow to red, leading to an increase in absorbance at 490 nm.[18][20] b. The rate of absorbance increase is proportional to the β-lactamase activity in the sample. c. Calculate the activity based on a standard curve if quantification is required.
References
- 1. news-medical.net [news-medical.net]
- 2. Penicillin - Wikipedia [en.wikipedia.org]
- 3. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]
- 4. Mechanisms of bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Penicillin susceptibility among Staphylococcus aureus skin and soft tissue infections at a children’s hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Identifying Associations in Minimum Inhibitory Concentration Values of Escherichia coli Samples Obtained From Weaned Dairy Heifers in California Using Bayesian Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. Broth microdilution - Wikipedia [en.wikipedia.org]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. protocols.io [protocols.io]
- 17. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. assaygenie.com [assaygenie.com]
- 21. microbiologyinfo.com [microbiologyinfo.com]
- 22. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
"Antibacterial agent 69" as a tool for genetic studies in bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 69 is a novel broad-spectrum antibacterial agent belonging to the thiazolidinone-conjugated coumarin (B35378) class. Preclinical studies have identified it as a potent inhibitor of a wide range of bacteria, including multidrug-resistant strains. Its multifaceted mechanism of action, targeting several key cellular processes simultaneously, makes it a promising candidate for further investigation and development as a therapeutic agent. These application notes provide detailed protocols for researchers to study the genetic and physiological effects of this compound in bacteria. The agent's ability to interfere with fundamental bacterial processes also makes it a valuable tool for genetic studies, including target identification and validation, and the investigation of bacterial stress responses.
Spectrum of Activity and Quantitative Data
The in vitro activity of this compound has been characterized against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), defined as the lowest concentration of the agent that prevents visible growth, is a key measure of its potency.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacterial Strains.
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.5 |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 1 |
| Bacillus subtilis | Gram-positive | 0.25 |
| Enterococcus faecalis | Gram-positive | 2 |
| Escherichia coli | Gram-negative | 1 |
| Pseudomonas aeruginosa | Gram-negative | >64 |
| Klebsiella pneumoniae | Gram-negative | 2 |
Note: The data presented in this table is illustrative and based on reported ranges for potent compounds within the same chemical class. Actual values should be determined experimentally.
The bactericidal or bacteriostatic nature of an antibacterial agent is determined through time-kill kinetics assays. A bactericidal agent causes a ≥3-log10 (99.9%) reduction in viable bacterial count, while a bacteriostatic agent inhibits growth without significant killing.
Table 2: Time-Kill Kinetics of this compound against S. aureus.
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | 6.0 | 6.0 | 6.0 |
| 2 | 7.2 | 5.5 | 4.8 |
| 4 | 8.5 | 4.8 | 3.5 |
| 8 | 9.1 | 3.2 | <2.0 |
| 24 | 9.3 | <2.0 | <2.0 |
Note: The data in this table is hypothetical and serves as an example of expected results for a bactericidal agent.
Mechanism of Action and Signaling Pathways
This compound exhibits a multi-target mechanism of action, disrupting several critical cellular functions in bacteria. This complex mode of action is advantageous as it may reduce the likelihood of resistance development. The key mechanisms are:
-
Cell Membrane Disruption: The agent compromises the integrity of the bacterial cell membrane, leading to the leakage of intracellular components.
-
Induction of Oxidative Stress: It promotes the generation of reactive oxygen species (ROS), which are toxic to the cell.
-
Inhibition of Antioxidant Defense: The agent interferes with the glutathione (B108866) (GSH) antioxidant system, exacerbating oxidative damage.
-
Lipid Peroxidation: The accumulation of ROS leads to the damaging oxidation of lipids in the cell membrane.
-
DNA Intercalation: It inserts into the bacterial DNA, disrupting DNA replication and transcription.
-
DNA Gyrase B Inhibition: It non-covalently binds to the B subunit of DNA gyrase, an essential enzyme for DNA topology, further inhibiting DNA replication.
The following diagram illustrates the proposed signaling pathway for the antibacterial action of this compound.
Caption: Proposed multi-target mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of this compound.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Materials:
-
This compound
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, pick 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Plate Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of the agent in CAMHB to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate.
-
Include a growth control (no agent) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.
-
Protocol 2: Time-Kill Kinetics Assay
This protocol evaluates the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound
-
Bacterial strain of interest
-
CAMHB
-
Sterile flasks or tubes
-
Shaking incubator
-
Agar plates (e.g., Tryptic Soy Agar)
-
Sterile saline or PBS
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum as described in the MIC protocol to a final concentration of approximately 5 x 10^5 CFU/mL in multiple flasks.
-
-
Exposure to Agent:
-
Add this compound to the flasks at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control flask without the agent.
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), aseptically withdraw an aliquot from each flask.
-
-
Enumeration of Viable Bacteria:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto agar plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time to generate time-kill curves.
-
Protocol 3: Assessment of Cell Membrane Integrity
This protocol uses fluorescent dyes to assess damage to the bacterial cell membrane.
Materials:
-
Bacterial culture treated with this compound
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium (B1200493) iodide)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation:
-
Treat a mid-log phase bacterial culture with this compound at the desired concentration and for a specific duration. Include an untreated control.
-
Harvest the cells by centrifugation and wash with PBS.
-
-
Staining:
-
Resuspend the bacterial pellets in PBS.
-
Add the fluorescent dyes (SYTO 9 and propidium iodide) according to the manufacturer's instructions and incubate in the dark.
-
-
Analysis:
-
Analyze the stained cells using a fluorescence microscope or flow cytometer.
-
Intact (live) cells will fluoresce green (SYTO 9), while cells with compromised membranes (dead) will fluoresce red (propidium iodide).
-
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to detect the generation of ROS within bacterial cells.
Materials:
-
Bacterial culture treated with this compound
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) or similar ROS-sensitive probe
-
PBS
-
Fluorometer or flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Grow and treat bacterial cells with this compound as described previously.
-
-
Loading with Fluorescent Probe:
-
Wash the cells and resuspend them in PBS.
-
Add H2DCFDA to the cell suspension and incubate in the dark.
-
-
ROS Measurement:
-
Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
-
Application in Genetic Studies
This compound can be a valuable tool for various genetic studies in bacteria.
Target Identification and Validation
The multi-target nature of this compound can be exploited to identify genes and pathways involved in bacterial survival and stress responses.
Caption: Workflow for identifying genetic targets of this compound.
-
Genetic Footprinting: By exposing a library of bacterial mutants (e.g., a transposon insertion library) to sub-lethal concentrations of this compound, researchers can identify mutants that are hypersensitive to the agent. The genes disrupted in these mutants are likely involved in pathways that are either targeted by the agent or are important for compensating for the damage it causes.
-
Gene Knockout Studies: The effect of knocking out specific genes suspected to be involved in the agent's mechanism of action (e.g., genes involved in DNA repair, oxidative stress response, or membrane biogenesis) can be assessed. An increased sensitivity of the knockout strain to this compound would provide evidence for the gene's role in mitigating the agent's effects.
Investigating Stress Response Pathways
The ability of this compound to induce oxidative stress and DNA damage makes it a useful tool for studying the bacterial response to these stressors. Researchers can use techniques such as RNA-sequencing or proteomic analysis to identify genes and proteins that are up- or down-regulated in response to treatment with the agent, providing insights into the regulatory networks that govern bacterial stress responses.
Conclusion
This compound is a potent antibacterial compound with a complex and promising mechanism of action. The protocols and application notes provided here offer a framework for researchers to further investigate its antibacterial properties and to utilize it as a tool for genetic and physiological studies in bacteria. A thorough understanding of its interactions with bacterial cells will be crucial for its potential development as a novel therapeutic and for advancing our knowledge of bacterial biology.
Application Notes and Protocols: Antibacterial Agent 69 in Veterinary Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 69 is a novel, broad-spectrum antimicrobial compound belonging to the class of thiazolidinone-conjugated coumarins. Research has identified this class of molecules as potent antibacterial modulators for combating multidrug-resistant bacterial infections.[1] A prominent analog from this series, designated 14a, has demonstrated significant efficacy against a range of bacteria, including those forming biofilms, at low concentrations.[1] The multi-targeted mechanism of action of this compound class makes it a promising candidate for further investigation in veterinary microbiology to address the growing challenge of antimicrobial resistance.
These application notes provide an overview of the known characteristics of this compound and detailed protocols for its investigation in a research setting.
Data Presentation
Antimicrobial Activity
The following table summarizes the reported in vitro antimicrobial activity of the parent compound class to which this compound belongs. Specific MIC values for a comprehensive panel of veterinary pathogens are not yet publicly available; however, the general efficacy has been established.
| Property | Value | Reference |
| Compound Class | Thiazolidinone-conjugated coumarin | [1] |
| General MIC Range | 0.25 - 2 µg/mL | [1] |
| Reported MIC for a key analog | 2.978 µM | [2] |
Mechanism of Action
This compound and its analogs exhibit a multi-targeted mechanism of action against bacterial cells, which contributes to its potent antimicrobial activity and may reduce the likelihood of resistance development. The key mechanisms identified are:
-
Cell Membrane Disruption: The compound compromises the integrity of the bacterial cell membrane, leading to the leakage of intracellular contents and subsequent cell death.[1]
-
DNA Interaction: It has been shown to intercalate with bacterial DNA, interfering with DNA replication and transcription.[1]
-
Enzyme Inhibition: The agent non-covalently binds to and inhibits DNA gyrase B, an essential enzyme for bacterial DNA replication.[1]
-
Oxidative Stress Induction: It mediates the accumulation of excess reactive oxygen species (ROS), which can damage cellular components such as lipids and proteins, and impede glutathione (B108866) (GSH) activity.[1]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound in a veterinary microbiology research setting. These protocols are based on established methodologies and should be optimized for specific laboratory conditions and bacterial strains.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of this compound against veterinary bacterial pathogens, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate veterinary-specific broth medium
-
Bacterial cultures of veterinary pathogens (e.g., Staphylococcus aureus, Escherichia coli, Pasteurella multocida, Mannheimia haemolytica)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.
-
Dilute the adjusted bacterial suspension in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Antibacterial Agent Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the broth medium to the highest desired concentration.
-
In a 96-well plate, add 100 µL of broth to all wells except the first column.
-
Add 200 µL of the highest concentration of the antibacterial agent to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well should contain only broth and the bacterial inoculum (growth control), and the twelfth well should contain only broth (sterility control).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control), achieving a final volume of 200 µL and the target bacterial concentration.
-
Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[3]
-
Protocol 2: Biofilm Eradication Assay
This protocol assesses the ability of this compound to eradicate pre-formed bacterial biofilms.
Materials:
-
This compound
-
Sterile 96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) supplemented with glucose (or other suitable medium for biofilm formation)
-
Bacterial cultures of biofilm-forming veterinary pathogens
-
Crystal Violet solution (0.1%)
-
Ethanol (95%)
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Biofilm Formation:
-
Inoculate the wells of a 96-well plate with 200 µL of an overnight culture of the test bacterium diluted in TSB with glucose.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Treatment with Antibacterial Agent:
-
Gently remove the planktonic cells by washing the wells with PBS.
-
Add 200 µL of fresh broth containing serial dilutions of this compound to the wells with the established biofilms.
-
Include a positive control (biofilm with no treatment) and a negative control (broth only).
-
Incubate the plate at 37°C for 24 hours.
-
-
Quantification of Biofilm:
-
Discard the medium and wash the wells with PBS to remove non-adherent cells.
-
Fix the biofilms with 200 µL of methanol (B129727) for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms with 200 µL of 0.1% crystal violet for 15 minutes.
-
Wash the wells with water and allow to air dry.
-
Solubilize the bound crystal violet with 200 µL of 95% ethanol.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
The percentage of biofilm eradication can be calculated relative to the untreated control.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for MIC determination.
References
Troubleshooting & Optimization
"Antibacterial agent 69" solubility issues in aqueous solutions
Disclaimer: "Antibacterial agent 69" is a placeholder name for a fictional compound. The following technical support guide provides general information and troubleshooting advice for researchers working with poorly soluble, weakly basic compounds, referred to herein as "this compound." The data and protocols are illustrative and should be adapted based on the specific properties of your research compound.
Fictional Compound Profile: this compound
To provide a practical framework, we have assigned the following plausible physicochemical properties to "this compound":
| Property | Value | Implication for Aqueous Solubility |
| Molecular Weight | 452.6 g/mol | High molecular weight can negatively impact solubility. |
| LogP | 4.8 | Indicates high hydrophobicity and poor water solubility. |
| pKa | 6.2 (Weak Base) | The compound's charge state, and thus solubility, will be highly dependent on pH.[1] |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL | Essentially insoluble in neutral aqueous buffers. |
| Form | Crystalline Solid | The energy of the crystal lattice must be overcome for dissolution. |
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound is a hydrophobic molecule with very low intrinsic solubility in neutral aqueous buffers (e.g., PBS at pH 7.4).[2] Achieving concentrations suitable for most in vitro assays requires the use of organic solvents to create a stock solution, followed by careful dilution into your aqueous medium.
Q2: What organic solvents are recommended for preparing a stock solution?
A2: For creating a concentrated stock solution, dimethyl sulfoxide (B87167) (DMSO) is the recommended starting point due to its strong solubilizing power for a wide range of compounds.[2][3] A typical approach is to dissolve the compound in 100% DMSO at a high concentration (e.g., 10-50 mM) before further dilution.[4]
Q3: Can I use heating or sonication to help dissolve the compound?
A3: Yes, gentle warming (e.g., to 37°C) and sonication can be effective methods to aid the initial dissolution of the compound in an organic solvent.[2][5] However, be cautious, as excessive heat can lead to degradation. If the compound precipitates upon cooling to room temperature, the solution was likely supersaturated and is not stable.[2]
Q4: How should I store the stock solution?
A4: Stock solutions in an organic solvent like DMSO should be stored at -20°C or -80°C.[6] It is highly recommended to store them in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| Compound will not dissolve in 100% DMSO. | Insufficient solvent or compound has very high crystal lattice energy. | - Increase the volume of DMSO.- Use mechanical assistance such as vortexing or sonication.[5]- Gentle warming may be applied, but check for compound stability.[4] |
| Compound precipitates upon dilution into aqueous buffer or cell media. | The aqueous solubility limit has been exceeded. This is the most common issue. | - Lower the Final Concentration: Your target concentration may be too high for the aqueous environment.- Increase Co-solvent Percentage: A slightly higher final percentage of DMSO (e.g., 0.5% to 1%) might be necessary to maintain solubility. Always run a vehicle control to check for solvent-induced effects.[2][7]- Modify Dilution Method: Add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid dispersion. Never add the aqueous buffer to the DMSO stock.[4]- Adjust pH: Since this is a weakly basic compound, lowering the pH of the aqueous buffer will increase its solubility.[8][9][10] |
| Experimental results are inconsistent or not reproducible. | Compound may be precipitating out of solution over the course of the experiment. | - Visually inspect your final working solutions for any signs of cloudiness or precipitate before use.- Consider performing a kinetic solubility assay to determine the practical solubility limit under your specific experimental conditions.[11]- Prepare fresh dilutions from the stock solution for each experiment. |
Solubility Data Summary
The following table summarizes the fictional solubility data for this compound in various solvent systems to guide your experimental design.
| Solvent System | pH | Temperature (°C) | Max Solubility (Approx.) | Notes |
| 100% DMSO | N/A | 25 | > 50 mM | Recommended for primary stock solutions. |
| 100% Ethanol | N/A | 25 | ~5 mM | Alternative organic solvent. |
| PBS | 7.4 | 25 | < 0.2 µM | Essentially insoluble.[4] |
| PBS with 0.5% DMSO | 7.4 | 25 | ~5 µM | Co-solvent improves solubility but precipitation risk remains. |
| PBS with 1% DMSO | 7.4 | 25 | ~15 µM | Higher co-solvent percentage further aids solubility. |
| Acetate Buffer | 5.0 | 25 | ~20 µM | Acidic pH increases the solubility of the weakly basic compound.[1] |
| Acetate Buffer with 0.5% DMSO | 5.0 | 25 | > 100 µM | Combination of acidic pH and co-solvent is most effective. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated primary stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[3]
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials[12]
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 4.53 mg) using an analytical balance.[13]
-
Calculate Solvent Volume: Based on the molecular weight (452.6 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))
-
Example: 0.00453 g / (0.010 mol/L * 452.6 g/mol ) = 0.001 L = 1.0 mL
-
-
Dissolution: Add the calculated volume of DMSO (1.0 mL) to the vial containing the compound.[4]
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[5] Gentle warming (37°C) can be applied if necessary.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in microcentrifuge tubes. Store promptly at -20°C or -80°C, protected from light.[6]
Protocol 2: Preparing a Working Solution in Aqueous Buffer by Dilution
Objective: To prepare a final working solution of this compound in an aqueous buffer while minimizing precipitation.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile aqueous buffer (e.g., PBS, pH 7.4 or Acetate Buffer, pH 5.0)
-
Vortex mixer
Procedure:
-
Prepare Intermediate Dilutions (Optional but Recommended): It is often easier to perform a serial dilution. First, dilute your 10 mM stock solution in 100% DMSO to an intermediate concentration (e.g., 1 mM).[4]
-
Pre-fill Aqueous Buffer: Add the final volume of the desired aqueous buffer to a new tube. For example, to make 1 mL of a 10 µM solution with 0.1% DMSO, you would start with 999 µL of buffer.
-
Dilute into Buffer: While the tube containing the aqueous buffer is actively vortexing, add the required volume of the DMSO stock.
-
Volume of Stock = (Final Concentration * Final Volume) / Stock Concentration
-
Example: (10 µM * 1 mL) / 1000 µM = 0.01 mL = 10 µL of 1 mM stock.
-
-
Final Mixing: Continue to vortex for another 10-15 seconds to ensure rapid and complete mixing. This helps prevent localized high concentrations of the compound that can lead to precipitation.[4]
-
Visual Inspection: Immediately inspect the solution for any signs of cloudiness or precipitate. If the solution is not clear, the solubility limit has been exceeded.
Visualizations
References
- 1. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. Khan Academy [khanacademy.org]
- 10. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. unmc.edu [unmc.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Optimizing "Antibacterial agent 69" dosage for in vitro experiments
Technical Support Center: Antibacterial Agent 69
Welcome to the technical support center for "this compound." This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of "this compound" for in vitro experiments. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel synthetic compound that functions as a bacterial DNA gyrase and topoisomerase IV inhibitor. By binding to the enzyme-DNA complex, it prevents the re-ligation of the cleaved DNA strands, leading to double-strand breaks and subsequent cell death. This dual-targeting mechanism contributes to its potent bactericidal activity.
Q2: What is the optimal concentration of this compound to use for in vitro experiments?
A2: The optimal concentration of this compound depends on the bacterial species being tested and the specifics of your experimental setup. It is recommended to perform a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC) for your particular strain.[1] For initial screening, a concentration range of 0.05 µg/mL to 50 µg/mL is suggested. For susceptible strains, the MIC is typically observed in the lower end of this range.[1]
Q3: How should I dissolve and store this compound?
A3: For optimal results, dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution of 10 mg/mL. Ensure the agent is fully dissolved before making further dilutions in your desired culture medium. The stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Under these conditions, the stock solution is stable for up to six months.
Q4: I am observing inconsistent results between experiments. What could be the cause?
A4: Inconsistent results can arise from several factors. Ensure that your bacterial inoculum is standardized for each experiment, as variations in the starting bacterial density can significantly impact the apparent efficacy of the antibiotic.[2] Also, verify the freshness and proper storage of your this compound stock solutions, as degradation can lead to reduced potency.[3] Finally, check for potential contamination of your culture media or reagents.[2]
Q5: Is this compound effective against both Gram-positive and Gram-negative bacteria?
A5: this compound has demonstrated broad-spectrum activity against a range of Gram-positive bacteria. However, its efficacy against Gram-negative bacteria is limited. This is likely due to the outer membrane of Gram-negative bacteria acting as a permeability barrier, preventing the compound from reaching its intracellular targets.[2]
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Common Bacterial Pathogens
| Bacterial Strain | Gram Type | MIC Range (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.125 - 0.5 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.25 - 1.0 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 1.0 - 4.0 |
| Escherichia coli (ATCC 25922) | Gram-negative | > 64 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | > 64 |
Table 2: Recommended Storage and Handling of this compound
| Parameter | Recommendation |
| Solvent for Stock Solution | Dimethyl Sulfoxide (DMSO) |
| Stock Solution Concentration | 10 mg/mL |
| Storage Temperature | -20°C (Stock Solution), 2-8°C (Working Dilutions) |
| Shelf Life | 6 months (Stock Solution), 24 hours (Working Dilutions) |
| Handling Precautions | Use personal protective equipment (gloves, lab coat, safety glasses). Avoid inhalation of dust or contact with skin. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol provides a standardized method for determining the MIC of this compound.[1]
-
Prepare Inoculum: From a fresh culture plate (18-24 hours growth), select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which is approximately 1.5 x 10^8 CFU/mL.[1]
-
Dilute Inoculum: Dilute the standardized inoculum 1:150 in sterile Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 1 x 10^6 CFU/mL.[1]
-
Prepare Antibiotic Dilutions: In a 96-well microtiter plate, perform a serial two-fold dilution of this compound using MHB. The final volume in each well should be 50 µL.[1]
-
Inoculate Plate: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate. This results in a final inoculum concentration of 5 x 10^5 CFU/mL and a final volume of 100 µL.[1]
-
Controls: Include a growth control well (bacteria in MHB without the agent) and a sterility control well (MHB only).[1]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[1]
-
Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[1][4]
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells of a MIC Assay
| Potential Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting. |
| Inhomogeneous Bacterial Suspension | Vortex the bacterial suspension thoroughly before and during the aliquoting process. |
| "Edge Effects" in Microplate | To minimize evaporation, avoid using the outermost wells of the microplate, or fill them with a sterile medium. |
| Contamination | Ensure aseptic techniques are used throughout the procedure. Check the sterility of media and reagents.[2] |
Issue 2: Compound Precipitation in Culture Medium
| Potential Cause | Troubleshooting Step |
| Low Aqueous Solubility | Prepare a high-concentration stock solution in a suitable solvent like DMSO and then dilute it in the culture medium. Ensure the final solvent concentration is not toxic to the bacteria.[2] |
| Interaction with Media Components | Test the solubility of your compound in different types of culture media. |
| Incorrect pH | Check the pH of the medium after adding your compound and adjust if necessary.[2] |
Mandatory Visualization
Caption: Mechanism of action for this compound.
References
"Antibacterial agent 69" degradation and storage problems
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibacterial Agent 69. Our goal is to help you overcome common challenges related to its degradation and storage, ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent degradation?
A1: To ensure the stability and efficacy of this compound, it is crucial to adhere to proper storage protocols. The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] It is also advisable to protect it from light. For stock solutions, prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles to minimize degradation.[2]
Q2: I am observing a loss of antibacterial activity in my experiments. What could be the cause?
A2: A decrease or complete loss of activity can stem from several factors. Compound degradation due to improper storage or handling is a primary suspect.[2][3] Additionally, the specific experimental conditions, such as the pH of the media or the presence of interfering substances, can impact the agent's effectiveness.[2][4] It is also essential to verify the purity and structure of your compound stock.
Q3: My Minimum Inhibitory Concentration (MIC) values for this compound are not reproducible. How can I troubleshoot this?
A3: Inconsistent MIC values are a frequent challenge in antimicrobial susceptibility testing.[2][3] Key factors to control for improved reproducibility include standardizing the bacterial inoculum density, ensuring the consistency of the media composition and pH, and maintaining precise incubation conditions (temperature and time).[2][3][5] Using a fresh stock solution of this compound for each experiment is also highly recommended.[5]
Q4: Can the type of plasticware used in my experiments affect the activity of this compound?
A4: Yes, some compounds can adsorb to the surface of standard microplates or other plasticware, which reduces the effective concentration of the agent in the assay.[2] If you suspect this is an issue, consider using low-binding microplates to minimize this effect.[2]
Troubleshooting Guides
Issue 1: No or Lower-Than-Expected Antibacterial Activity
This is a critical issue that can halt experimental progress. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Compound Degradation | Verify the storage conditions of your stock solution (e.g., temperature, light exposure).[2] Prepare fresh solutions for each experiment.[3][5] |
| Inappropriate Assay Conditions | Ensure the pH of the growth medium is within the optimal range for both the bacteria and the compound.[4] Test for compound activity in different types of media to identify potential inhibitory interactions.[2] |
| Incorrect Bacterial Strain | Confirm that the chosen bacterial strain is susceptible to this compound. Test against a known susceptible control strain. |
| High Inoculum Density | An overly dense bacterial culture can overwhelm the antibacterial agent. Standardize your inoculum using a spectrophotometer or McFarland standards.[3][5] |
Issue 2: Inconsistent Results in Antimicrobial Susceptibility Testing (AST)
Reproducibility is key to reliable data. Use this guide to troubleshoot variability in your AST results.
| Potential Cause | Recommended Solution |
| Variation in Inoculum Preparation | Consistently prepare the bacterial inoculum to a standardized density (e.g., 0.5 McFarland standard) for each experiment.[5] |
| Inconsistent Media Preparation | Use a consistent source and lot of Mueller-Hinton Broth or other specified media. Verify the pH of each new batch.[5] |
| Errors in Serial Dilutions | Review your dilution protocol for accuracy. Ensure thorough mixing at each dilution step. |
| Subjective Endpoint Reading | Use a spectrophotometer to read plate endpoints for greater objectivity, or have a second researcher confirm visual readings. |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol provides a standardized method for determining the MIC of this compound.
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO).
-
Inoculum Preparation:
-
From a fresh culture, pick 4-5 colonies and suspend them in a sterile broth.
-
Incubate at 35°C until the turbidity reaches or exceeds a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]
-
Adjust the suspension to match the 0.5 McFarland standard using a photometric device or by visual comparison.[6]
-
Within 15 minutes, dilute this suspension to the final required concentration (e.g., 5 x 10⁵ CFU/mL) in the test wells.[3]
-
-
Plate Preparation:
-
Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Result Interpretation: The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible bacterial growth.[6]
Visual Guides
References
"Antibacterial agent 69" showing no effect in my experiment
Welcome to the Technical Support Center for Antibacterial Agent 69. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is described as a novel structural antimicrobial regulator.[1] While detailed public information on its specific molecular target is limited, its classification suggests it may interfere with key regulatory pathways essential for bacterial survival.
Q2: What is the expected Minimum Inhibitory Concentration (MIC) for this compound?
The reported MIC value for this compound is 2.978 μM.[1] However, this value can vary depending on the bacterial species, strain, and specific experimental conditions.
Q3: Why am I not observing any antibacterial effect with Agent 69 in my experiment?
Several factors could contribute to a lack of observable effect. These can be broadly categorized into issues with the experimental setup, the compound itself, or the bacteria being tested. The troubleshooting guide below provides a systematic approach to identifying the root cause.
Troubleshooting Guide: No Effect Observed
If you are not observing the expected antibacterial activity with Agent 69, please follow the steps outlined below.
Step 1: Verify Experimental Protocol and Reagents
Incorrect experimental setup is a common source of error. Carefully review your protocol and the preparation of your reagents.
| Parameter | Common Issue | Troubleshooting Action |
| Bacterial Inoculum | Inoculum density is too high or too low. | Standardize your inoculum to a 0.5 McFarland standard to ensure a consistent starting bacterial density.[2][3] |
| Growth Medium | The pH or composition of the medium is interfering with the agent's activity. | Check the pH of your medium after adding Agent 69. Some media components can also interact with the compound.[4][5] |
| Incubation Conditions | Incorrect temperature, time, or atmospheric conditions. | Ensure incubation temperature and time are optimal for the specific bacterial strain. Some agents are sensitive to aerobic or anaerobic conditions. |
| Positive/Negative Controls | Controls are not behaving as expected. | A lack of growth in the positive control (bacteria, no agent) or growth in the negative control (media only) indicates a fundamental issue with the assay.[3] |
Step 2: Investigate the Integrity of this compound
Issues with the compound itself, such as solubility and stability, can lead to a lack of efficacy.
| Parameter | Common Issue | Troubleshooting Action |
| Solubility | Agent 69 has precipitated out of the solution. | Agent 69 may have low aqueous solubility. Prepare a stock solution in a suitable solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into the growth medium. Visually inspect for precipitation.[2][4] |
| Stability | The agent has degraded due to improper storage or handling. | Store the compound as recommended in the Certificate of Analysis.[1] Prepare fresh stock solutions for each experiment. |
| Concentration | The final concentration in the assay is incorrect. | Double-check all dilution calculations. Ensure accurate pipetting, especially for serial dilutions. |
Step 3: Consider the Target Microorganism
The characteristics of the bacteria being tested can significantly influence the outcome of the experiment.
| Parameter | Common Issue | Troubleshooting Action |
| Inherent Resistance | The bacterial strain possesses intrinsic resistance to the agent. | Gram-negative bacteria have an outer membrane that can act as a barrier.[4] The strain may also have other natural resistance mechanisms. |
| Acquired Resistance | The strain may have acquired resistance genes. | This can occur through mutation or horizontal gene transfer.[6] |
| Biofilm Formation | Bacteria growing in a biofilm can be up to 1000 times more resistant to antibiotics.[7] | If applicable to your experimental setup, consider assays that specifically evaluate activity against biofilms. |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is a standard method for determining the MIC of an antibacterial agent.
-
Prepare Bacterial Inoculum:
-
Aseptically select several colonies of the test bacterium from an agar (B569324) plate.
-
Suspend the colonies in a sterile broth medium.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[3]
-
Dilute the suspension to the final desired concentration (e.g., 5 x 10^5 CFU/mL) in the appropriate broth medium.[4]
-
-
Prepare Antibacterial Agent Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the agent in a 96-well microtiter plate using the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Determine MIC:
-
The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.
-
Visualizations
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: A decision-making flowchart for troubleshooting a lack of antibacterial effect.
References
"Antibacterial agent 69" high background noise in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of high background noise in assays involving Antibacterial Agent 69.
Frequently Asked Questions (FAQs)
Q1: What is a common cause of high background noise in antibacterial assays?
High background noise in antibacterial assays can stem from several factors, including contaminated reagents, insufficient blocking of non-specific binding sites, and issues with the detection reagents themselves.[1][2][3] It is also possible for the antibacterial agent itself to interfere with the assay components at high concentrations.
Q2: My negative control wells (no bacteria) show a high signal. What could be the cause?
A high signal in your negative control wells often points to contamination of your media or assay reagents with bacteria or other microbes.[3][4] Alternatively, the detection reagent may be degrading or reacting with components of the media. Ensure all your reagents are sterile and freshly prepared.[1]
Q3: The signal-to-noise ratio in my assay is low. How can I improve it?
To improve a low signal-to-noise ratio, you can try to either increase the signal from your positive controls or decrease the background noise.[5] Optimizing the concentration of this compound, adjusting incubation times, and ensuring proper washing steps can all contribute to a better signal-to-noise ratio.[6]
Troubleshooting Guide for High Background Noise
High background noise can obscure results and lead to misinterpretation of data. This guide provides a systematic approach to identifying and resolving the root cause of this issue in your experiments with this compound.
Diagram: Troubleshooting Workflow for High Background Noise
Caption: A step-by-step workflow to diagnose high background noise.
Reagent and Media Issues
| Potential Cause | Recommended Solution |
| Contaminated Reagents or Media [1][3][4] | Use fresh, sterile stocks of all buffers, media, and solutions. Filter-sterilize all prepared reagents. |
| Deteriorated Detection Reagent [4] | Prepare detection reagents fresh for each experiment. Check the expiration date and storage conditions of the reagent. |
| Poor Quality Water [4] | Use high-purity, sterile water for all reagent preparations. |
Assay Protocol and Execution Problems
| Potential Cause | Recommended Solution |
| Insufficient Washing [2][3][6][7] | Increase the number and vigor of wash steps. Ensure complete removal of solutions between steps. |
| Inadequate Blocking [1][7][8][9] | Optimize the blocking buffer concentration and incubation time. Consider trying a different blocking agent. |
| Suboptimal Antibody Concentrations [1][9][10] | Titrate primary and secondary antibodies to determine the optimal concentration that maximizes signal while minimizing background. |
| Incorrect Incubation Times or Temperatures [4][10] | Optimize incubation times and temperatures for each step of the assay. Avoid excessively long incubations. |
Issues Related to this compound
| Potential Cause | Recommended Solution |
| High Agent Concentration | High concentrations of this compound may have off-target effects or interfere with assay chemistry. Perform a dose-response curve to find the optimal concentration range. |
| Agent Autofluorescence | If using a fluorescence-based assay, check if this compound exhibits autofluorescence at the excitation and emission wavelengths used. Include a control with the agent alone to measure its fluorescence contribution. |
| Agent-Induced Cell Lysis | At high concentrations, the agent may cause bacterial cell lysis, releasing cellular components that can interfere with the assay and increase background noise. |
Experimental Protocols
Protocol: Broth Microdilution Assay with Resazurin (B115843) for Bacterial Viability
This protocol is designed to assess the minimum inhibitory concentration (MIC) of this compound and is susceptible to high background if not performed carefully.
-
Preparation of Bacterial Inoculum:
-
Culture bacteria to mid-log phase in appropriate broth media.
-
Adjust the bacterial suspension to a concentration of 1 x 10^6 CFU/mL in fresh broth.
-
-
Serial Dilution of this compound:
-
Prepare a 2-fold serial dilution of this compound in a 96-well plate, with each well containing 50 µL of the diluted agent.
-
Include positive controls (bacteria, no agent) and negative controls (media only).
-
-
Inoculation:
-
Add 50 µL of the bacterial inoculum to each well, bringing the final volume to 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Addition of Resazurin:
-
Add 10 µL of sterile resazurin solution (0.015% w/v) to each well.
-
Incubate for an additional 2-4 hours.
-
-
Data Acquisition:
-
Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm).
-
Diagram: Experimental Workflow for MIC Assay
Caption: Workflow for a broth microdilution MIC assay.
Hypothetical Signaling Pathway
High background could potentially arise from off-target effects of this compound on bacterial signaling pathways that regulate stress responses or biofilm formation, leading to changes in cellular metabolism that affect the assay readout.
Diagram: Hypothetical Bacterial Stress Response Pathway
Caption: A hypothetical bacterial signaling pathway affected by Agent 69.
References
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. What are the reasons for high background in ELISA? | AAT Bioquest [aatbio.com]
- 3. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 4. sinobiological.com [sinobiological.com]
- 5. youtube.com [youtube.com]
- 6. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 7. arp1.com [arp1.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. How to deal with high background in ELISA | Abcam [abcam.com]
- 10. sinobiological.com [sinobiological.com]
"Antibacterial agent 69" inconsistent results in MIC assays
This technical support guide is for researchers, scientists, and drug development professionals experiencing inconsistent Minimum Inhibitory Concentration (MIC) results with Antibacterial Agent 69. This resource provides troubleshooting guidance, detailed experimental protocols, and visual aids to help ensure accurate and reproducible MIC testing.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing significant variability in MIC values for this compound between experiments and even between replicates within the same assay. What are the likely causes?
A1: Inconsistent MIC results are a known challenge and can originate from several experimental factors.[1][2] For this compound, the most common sources of variability include:
-
Inoculum Density: The concentration of the bacterial inoculum is a critical factor. An inoculum size that is too high can lead to artificially elevated MICs, a phenomenon known as the inoculum effect.[3][4] Conversely, an inoculum that is too low may result in falsely low MICs.
-
Agent 69 Solubility and Stability: this compound has low aqueous solubility and is known to be unstable at a pH outside the range of 7.2-7.4. Precipitation of the agent in the test medium or degradation during incubation can lead to inaccurate concentrations and, consequently, variable MICs.[1][2]
-
Media Composition: The composition of the growth medium can significantly impact the activity of this compound. Variations in cation concentrations, such as Ca²⁺ and Mg²⁺, can affect the agent's potency.[3][5]
-
Growth Phase of Bacteria: It is crucial to use a standardized inoculum from a fresh, actively growing culture (logarithmic phase). Bacteria from a stationary phase may be less metabolically active and thus less susceptible, leading to higher and more variable MICs.[5][6]
-
Pipetting and Dilution Errors: Inaccurate serial dilutions are a frequent source of error in MIC assays.[2]
Q2: My MIC values for the quality control (QC) strain are consistently higher than the expected range. What does this suggest?
A2: Consistently high MICs for a QC strain like S. aureus ATCC® 29213™ suggest a systemic issue with the assay. Common causes include:
-
Degraded Agent 69: Improper storage or handling of this compound can lead to a loss of potency.[3] Ensure that the agent is stored as recommended and that fresh stock solutions are prepared for each experiment. Avoid repeated freeze-thaw cycles.
-
Overly Dense Inoculum: As mentioned, a higher-than-standard inoculum can lead to elevated MIC values.[4] It is crucial to standardize the inoculum to a 0.5 McFarland standard.
-
Incorrect Incubation Conditions: Extended incubation times or temperatures outside the recommended 35 ± 2°C can lead to higher apparent MICs.[2][3]
Q3: Conversely, what should I investigate if my QC strain MICs are consistently too low?
A3: Consistently low MICs for a QC strain can be caused by:
-
Insufficient Inoculum Density: A bacterial inoculum below the recommended concentration can be more easily inhibited, resulting in artificially low MICs.[3]
-
Incorrectly Prepared Agent 69 Stock: An error in weighing the compound or in the initial dilution could result in a stock solution that is more concentrated than intended.
-
Media Formulation Issues: Using a non-standard or improperly prepared medium could potentiate the activity of Agent 69.[3]
Q4: Can the type of microplate used affect the MIC results for this compound?
A4: Yes, the material and surface properties of the 96-well plate can influence the results. This compound, due to its hydrophobic nature, may adsorb to the plastic of some microplates. This would reduce the effective concentration of the agent in the medium, potentially leading to higher MIC values. It is recommended to use low-binding plates to minimize this effect.
Data Presentation: Factors Affecting MIC Variability
The following table summarizes hypothetical MIC data for E. coli ATCC® 25922™ under different experimental conditions to illustrate the impact of key variables on the performance of this compound.
| Experimental Condition | Variable Tested | MIC Range (µg/mL) | Observation |
| Standard Protocol | Control | 2 - 4 | Expected MIC range under optimal conditions. |
| Inoculum Density | 1 x 10^7 CFU/mL | 8 - 16 | Higher inoculum density leads to a significant increase in the observed MIC.[4] |
| Media pH | pH 6.8 | 4 - 8 | A lower pH reduces the activity of Agent 69, resulting in a higher MIC. |
| Agent 69 Preparation | Aged stock solution (4°C, 1 week) | 8 - >16 | Improper storage leads to degradation and loss of potency of Agent 69.[3] |
| Bacterial Growth Phase | Stationary Phase Culture | 4 - 8 | Bacteria from the stationary phase are less susceptible to Agent 69. |
Experimental Protocols
Standardized Broth Microdilution MIC Assay Protocol
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of this compound Stock Solution: a. Equilibrate this compound powder to room temperature before weighing. b. Dissolve the agent in dimethyl sulfoxide (B87167) (DMSO) to create a 10 mg/mL stock solution. c. Further dilute this stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to prepare a working solution that is twice the highest desired final concentration for the assay.
2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test organism. b. Transfer the colonies to a tube containing sterile saline. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which is equivalent to approximately 1.5 x 10⁸ CFU/mL.[3] d. Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
3. Broth Microdilution Procedure: a. Add 100 µL of CAMHB to all wells of a 96-well microdilution plate. b. In the first column of wells, add 100 µL of the working solution of this compound. c. Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column of dilutions. d. Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of Agent 69. e. Include a growth control well (inoculum in CAMHB without the agent) and a sterility control well (CAMHB only).
4. Incubation and MIC Determination: a. Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[3] b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[7][8]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
How to improve the stability of "Antibacterial agent 69" in solution
Technical Support Center: Antibacterial Agent 69
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this agent in solution.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
Question: My solution of this compound is showing a sudden loss of antibacterial activity. What are the potential causes?
Answer: A rapid loss of activity can stem from several factors:
-
Improper Storage: this compound is sensitive to temperature and light. Storage at room temperature or exposure to light can cause rapid degradation.[1][2] Always consult the product's technical data sheet for recommended storage conditions.
-
pH Shifts in Solution: The stability of this compound is highly pH-dependent. Hydrolysis can occur in acidic or alkaline conditions, leading to a loss of function.[1][3] Ensure your buffers are correctly prepared and maintain a stable pH throughout the experiment.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can degrade the compound.[1] It is highly recommended to aliquot stock solutions into single-use volumes to minimize this effect.
-
Contamination: Bacterial or enzymatic contamination (e.g., from beta-lactamases if the agent has a similar structure) can inactivate the agent.[1]
Question: I am observing inconsistent Minimum Inhibitory Concentration (MIC) results for this compound. What could be the reason?
Answer: Inconsistent MIC values are often related to the stability of the agent under experimental conditions:
-
Degradation During Incubation: this compound may degrade at the incubation temperature (e.g., 37°C) over the course of the assay.[4][5] This reduces the effective concentration of the agent, leading to variable and seemingly higher MIC values.
-
Variability in Media Preparation: Ensure the agent is added to the agar (B569324) or broth at a suitable temperature (e.g., after the medium has cooled to 55°C) to prevent heat-induced degradation.[2]
-
Inconsistent Inoculum Size: Variations in the bacterial inoculum size can affect the outcome of MIC assays.
Question: My solution of this compound has developed a yellow discoloration and/or precipitate. What should I do?
Answer: Visual changes such as discoloration or the formation of a precipitate are strong indicators of chemical degradation or a change in solubility.[1]
-
Confirm Degradation: Do not use the solution. The discoloration likely indicates the formation of degradation products, which may be inactive or toxic.[6] Quantify the remaining active agent using a stability-indicating method like HPLC.
-
Investigate the Cause:
-
Oxidation: Discoloration can be a sign of oxidation. This can be mitigated by using antioxidants or by preparing solutions in an inert atmosphere.[7]
-
Precipitation: This may occur if the agent's solubility limit is exceeded or if the pH of the solution has shifted to a point where the agent is less soluble. Verify the pH and consider adjusting the formulation.
-
-
Optimize Formulation: Consider using stabilizing excipients as detailed in the FAQ section.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for this compound?
A1: The primary degradation pathways for many antibacterial agents, including likely pathways for this compound, are hydrolysis, oxidation, and photolysis.[1]
-
Hydrolysis: The molecule is cleaved by a reaction with water. This process is often catalyzed by acidic or alkaline pH.[3]
-
Oxidation: The agent reacts with oxygen, a process that can be accelerated by exposure to light or the presence of trace metal ions.[7]
-
Photolysis: Exposure to light, particularly UV light, can provide the energy needed to break chemical bonds and degrade the agent.[1][2]
Q2: How can I improve the stability of this compound in my solution?
A2: Several formulation strategies can enhance the stability of the agent in aqueous solutions.[7][8] These include pH control, adding excipients, and optimizing storage conditions.
Q3: What are the recommended storage conditions for stock solutions of this compound?
A3: While the lyophilized powder is the most stable form, reconstituted stock solutions require specific storage conditions to maintain potency.[2] Aliquoting into single-use volumes is crucial to avoid repeated freeze-thaw cycles.[1]
Q4: How can I quantitatively measure the degradation of this compound?
A4: The most reliable method is to use a validated, stability-indicating analytical technique, most commonly High-Performance Liquid Chromatography (HPLC).[9] An effective HPLC method will separate the intact this compound from its degradation products, allowing for accurate quantification of the remaining active compound.[10]
Data Presentation
The stability of this compound is critically dependent on pH and temperature. The following tables summarize hypothetical degradation data to illustrate these effects.
Table 1: Effect of pH on the Stability of this compound (1 mg/mL) at 25°C
| pH | % Remaining after 24 hours | % Remaining after 72 hours |
|---|---|---|
| 4.0 | 85.2% | 65.1% |
| 5.5 | 96.8% | 91.5% |
| 6.8 | 99.1% | 97.8% |
| 8.0 | 92.3% | 80.4% |
Table 2: Effect of Temperature on the Stability of this compound (1 mg/mL) in pH 6.8 Buffer
| Temperature | % Remaining after 24 hours | % Remaining after 72 hours |
|---|---|---|
| 4°C | 99.8% | 99.5% |
| 25°C | 99.1% | 97.8% |
| 37°C | 91.5% | 78.2% |
Table 3: Summary of Formulation Strategies to Enhance Stability
| Strategy | Mechanism | Examples |
|---|---|---|
| pH Optimization | Minimize rates of pH-catalyzed reactions like hydrolysis.[7] | Use of citrate (B86180) or phosphate (B84403) buffers to maintain optimal pH.[7] |
| Antioxidants | Inhibit oxidative degradation by scavenging free radicals.[7] | Ascorbic acid, EDTA (chelating agent).[7] |
| Co-solvents | Reduce the activity of water to slow hydrolysis.[11] | Propylene glycol, ethanol. |
| Complexation | Form inclusion complexes to protect the drug molecule. | Cyclodextrins. |
| Lyophilization | Remove water to prevent hydrolysis during long-term storage.[7] | Freeze-drying the agent with stabilizing excipients. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a general method for quantifying this compound and separating it from its degradation products.
-
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B) (e.g., 70:30 A:B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of the agent (e.g., 275 nm).
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dilute the stability samples with the mobile phase to a concentration within the calibration range.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared samples.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.[12]
-
Protocol 2: Forced Degradation Study
Forced degradation (or stress testing) is essential to identify potential degradation products and to validate that the HPLC method is "stability-indicating."
-
Prepare Stock Solution: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions (in separate aliquots):
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 2-4 hours.[12]
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 30-60 minutes.[12]
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 2 hours.
-
Thermal Degradation: Incubate the solution at 80°C for 4 hours.[12]
-
Photolytic Degradation: Expose the solution to a high-intensity light source (e.g., UV lamp) for 24 hours.
-
-
Neutralization and Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method.
-
-
Evaluation:
-
The HPLC chromatograms should show a decrease in the peak area of the parent drug and the appearance of new peaks corresponding to degradation products.
-
The method is considered stability-indicating if the peaks of the degradants are well-resolved from the parent drug peak.
-
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Current Progress in Natural Degradation and Enhanced Removal Techniques of Antibiotics in the Environment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic review of stability data pertaining to selected antibiotics used for extended infusions in outpatient parenteral antimicrobial therapy (OPAT) at standard room temperature and in warmer climates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A review of antimicrobial stability testing guidance for outpatient parenteral antimicrobial therapy programmes: is it time for global harmonization of testing frameworks? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.wur.nl [research.wur.nl]
- 10. mdpi.com [mdpi.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. benchchem.com [benchchem.com]
"Antibacterial agent 69" off-target effects in cell culture
Initial searches for "Antibacterial agent 69" have revealed that this designation is not unique to a single chemical entity. Instead, it appears as a citation number in various scientific publications, each referring to a different compound.
To provide an accurate and relevant technical support resource, please specify which "this compound" you are interested in from the following possibilities identified in the literature:
-
A Rifamycin Derivative: A potent antibacterial agent mentioned in the context of treating bone and joint infections.
-
Chlorhexidine (CHX) Cation: A fast-acting antibacterial agent used in clinical applications.
-
Cineol (Eucalyptol): A natural compound with recognized antibacterial properties.
-
A Novel Structural Antimicrobial Regulator (Catalog No. HY-144252): A commercially available compound with a reported MIC of 2.978 μM.
Once you clarify the specific compound of interest, I can proceed with building the requested technical support center, including detailed troubleshooting guides, FAQs, data tables of off-target effects, experimental protocols, and signaling pathway diagrams.
Troubleshooting "Antibacterial agent 69" precipitation in media
Technical Support Center: Antibacterial Agent 69
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and answers to frequently asked questions to help you address challenges during your experiments, with a focus on preventing and resolving precipitation in media.
Troubleshooting Guide: Precipitation Issues
This guide addresses common questions and issues related to the precipitation of this compound in experimental media.
Q1: Why is this compound precipitating in my cell culture media?
Precipitation of this compound can be attributed to several factors, often related to its solubility limits and interactions with media components. The most common causes include:
-
Exceeding Solubility Limit: The final concentration in your media may be higher than the agent's solubility limit in that specific buffer system.
-
Improper Stock Solution Preparation: The agent may not have been fully dissolved in the initial stock solution, leading to carry-over of particulate matter.
-
Solvent Shock: Diluting the stock solution (often in an organic solvent) too quickly into the aqueous media can cause the agent to crash out of the solution.
-
Media Component Interaction: this compound may interact with specific components in your media, such as proteins (e.g., serum), salts, or pH buffers, leading to the formation of insoluble complexes.
-
pH Incompatibility: The pH of your final media may be unfavorable for keeping the agent in solution.
-
Temperature Effects: Changes in temperature during storage or incubation can affect the solubility of the agent.
Q2: I see a precipitate immediately after adding the stock solution to my media. What should I do?
This is likely due to "solvent shock" or exceeding the immediate solubility of the agent.
Immediate Steps:
-
Do not use the solution for your experiment. The effective concentration will be unknown and the precipitate can be harmful to cells.
-
Review your dilution technique. When adding the stock solution to the media, ensure you are vortexing or swirling the media gently to facilitate rapid and even dispersal.
-
Try a serial dilution approach. Instead of a single large dilution, add the stock solution to a smaller volume of media first, ensure it's dissolved, and then add this to the final volume.
Below is a workflow to guide your troubleshooting process for immediate precipitation.
Q3: The media was clear initially, but a precipitate formed after incubation. What is the likely cause?
Delayed precipitation is often due to the agent's instability under incubation conditions or its interaction with cellular metabolites.
-
Temperature-Dependent Solubility: The agent might be less soluble at the incubation temperature (e.g., 37°C) than at the temperature of preparation (e.g., room temperature).
-
pH Shift: Cellular metabolism can alter the pH of the culture medium over time, which may push the pH into a range where the agent is less soluble.
-
Degradation: The agent may be degrading into a less soluble byproduct.
-
Interaction with Secreted Factors: Cells may secrete proteins or other molecules that interact with and precipitate the agent.
Q4: Could the serum in my media be causing the precipitation?
Yes, this is a common issue. Many compounds can bind to proteins, such as albumin, which is abundant in fetal bovine serum (FBS). This binding can sometimes lead to the formation of insoluble complexes.
Troubleshooting Steps:
-
Prepare a serum-free media control: Prepare your media with and without serum and add this compound to both. If precipitation only occurs in the serum-containing media, you have identified an interaction.
-
Reduce serum concentration: Try using a lower percentage of FBS if your experimental design allows.
-
Test alternative sera: Consider using a different type of serum or a serum-free formulation.
Frequently Asked Questions (FAQs)
What is the recommended solvent for creating a stock solution of this compound?
The choice of solvent is critical. While specific recommendations should be on the product's technical data sheet, a general guide for solvents is provided below. Always start with a small amount of the agent to test solubility before dissolving the entire batch.
Table 1: Recommended Solvents for this compound
| Solvent | Recommended Max Stock Concentration | Notes |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | 100 mM | Preferred solvent for high concentration stocks. Ensure the final DMSO concentration in media is non-toxic to cells (typically <0.5%). |
| Ethanol (100%) | 25 mM | Use anhydrous ethanol. May be more suitable for in vivo studies. Final concentration in media should be kept low (<0.5%). |
| 1N NaOH | 10 mM | For acidic compounds. Neutralize the pH of the final media after addition. |
| Phosphate-Buffered Saline (PBS) | 1 mM | Limited solubility. Only for low concentration requirements. |
What are the optimal storage conditions for the stock solution?
Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the agent is light-sensitive. Most organic solvent-based stocks are stable for several months under these conditions.
Can I just filter out the precipitate and use the remaining solution?
No. Filtering the media will remove an unknown amount of the active agent, making the final concentration inaccurate and your experimental results unreliable. The correct approach is to solve the precipitation issue to ensure the entire amount of the agent is available to the cells.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution (100 mM in DMSO)
-
Pre-warm the solvent: Bring a vial of high-purity, anhydrous DMSO to room temperature.
-
Weigh the agent: Accurately weigh out the desired amount of this compound powder in a sterile microfuge tube. For example, to make 1 ml of a 100 mM solution of an agent with a molecular weight of 250 g/mol , you would need 25 mg.
-
Add the solvent: Add the calculated volume of DMSO to the powder.
-
Dissolve the agent: Vortex the tube vigorously for 1-2 minutes. If dissolution is slow, you may gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Visually inspect: Ensure the solution is completely clear with no visible particulates.
-
Aliquot and store: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. Store at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration in a Specific Medium
This protocol helps you find the highest concentration of Agent 69 that remains soluble in your complete cell culture medium.
-
Prepare your medium: Prepare your complete cell culture medium, including serum and any other additives, as you would for your experiment.
-
Set up a dilution series: In a series of sterile tubes, add 1 ml of your complete medium to each.
-
Create a concentration gradient: Prepare a high-concentration stock solution (e.g., 100 mM in DMSO). Add increasing volumes of this stock solution to the tubes to create a range of final concentrations (e.g., 50 µM, 100 µM, 200 µM, 400 µM, 800 µM). Remember to include a vehicle control (DMSO only).
-
Incubate under experimental conditions: Incubate the tubes at your standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment (e.g., 24, 48, or 72 hours).
-
Observe for precipitation: At regular intervals, visually inspect each tube for any signs of cloudiness or precipitate. You can also use a spectrophotometer to measure absorbance at 600 nm as a more quantitative measure of precipitation.
-
Identify the maximum soluble concentration: The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration.
Table 2: Example Data for Media Component Compatibility Test
| Media Base | Serum (%) | Agent 69 Conc. (µM) | Observation after 24h Incubation |
|---|---|---|---|
| DMEM | 10% FBS | 200 | Clear |
| DMEM | 10% FBS | 400 | Precipitate |
| DMEM | 0% (Serum-Free) | 400 | Clear |
| RPMI-1640 | 10% FBS | 200 | Clear |
| RPMI-1640 | 10% FBS | 400 | Slight Precipitate |
"Antibacterial agent 69" resistance development in lab strains
Technical Support Center: Antibacterial Agent 69
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the development of resistance to this compound in laboratory bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical mechanism of action for this compound?
A1: this compound is a synthetic molecule designed to inhibit bacterial growth by targeting the bacterial ribosome. Specifically, it is hypothesized to bind to the 50S ribosomal subunit, interfering with the peptidyl transferase center (PTC). This action stalls protein synthesis, leading to a bacteriostatic effect at lower concentrations and a bactericidal effect at higher concentrations.
Q2: What are the typical Minimum Inhibitory Concentration (MIC) values for susceptible reference strains?
A2: For quality control and baseline experiments, established laboratory strains should exhibit MIC values within a predictable range. Deviations from this range may indicate issues with the agent's purity, the experimental setup, or contamination.
Table 1: Expected MIC Ranges for Agent 69 Against QC Strains
| Strain | ATCC Number | Expected MIC Range (µg/mL) |
| Escherichia coli | 25922 | 0.25 - 1.0 |
| Staphylococcus aureus | 29213 | 0.125 - 0.5 |
| Pseudomonas aeruginosa | 27853 | 8 - 32 (Intrinsic tolerance) |
| Enterococcus faecalis | 29212 | 0.5 - 2.0 |
Q3: What are the most common mechanisms of resistance expected for a ribosome-binding agent like Agent 69?
A3: Resistance to ribosomal-targeting antibiotics typically arises from one of three primary mechanisms:
-
Target Modification: Spontaneous mutations in the genes encoding ribosomal RNA (e.g., 23S rRNA) or ribosomal proteins (e.g., L2, L4) can alter the drug-binding site, reducing the affinity of Agent 69.
-
Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps can actively transport Agent 69 out of the bacterial cell, preventing it from reaching its ribosomal target at a sufficient concentration.
-
Enzymatic Inactivation: Although less common for this class, bacteria could theoretically acquire enzymes capable of modifying and inactivating the chemical structure of Agent 69.
Troubleshooting Guides
Problem 1: My susceptible quality control strain (e.g., E. coli ATCC 25922) shows a higher-than-expected MIC value.
Possible Causes & Solutions:
-
Agent Degradation:
-
Solution: Ensure that the stock solution of Agent 69 is fresh and has been stored correctly (e.g., at -20°C, protected from light). Prepare fresh dilutions for each experiment.
-
-
Inoculum Density:
-
Solution: Verify the inoculum preparation method. The final concentration in the MIC assay should be approximately 5 x 10^5 CFU/mL. Use a spectrophotometer to standardize the bacterial suspension before dilution.
-
-
Media Composition:
-
Solution: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing. Divalent cations like Mg²⁺ and Ca²⁺ can affect the activity of some antibacterial agents.
-
-
Contamination:
-
Solution: Streak the inoculum on a nutrient agar (B569324) plate to check for purity. A mixed culture could result in misleading MIC readings.
-
Problem 2: I am unable to generate stable resistant mutants through serial passage experiments.
Possible Causes & Solutions:
-
Sub-optimal Drug Concentration:
-
Solution: Start the serial passage experiment at a sub-inhibitory concentration (e.g., 0.5x MIC). Increase the concentration gradually (e.g., 2-fold increments) only after the culture demonstrates robust growth in the current concentration.
-
-
High Fitness Cost:
-
Solution: The resistance mutations may impose a significant fitness cost, causing mutants to be outcompeted by the susceptible population. Try passaging the bacteria on drug-free agar plates between passages in broth to isolate colonies and stabilize the resistant phenotype.
-
-
Low Mutation Frequency:
-
Solution: The spontaneous mutation rate for resistance to Agent 69 might be very low. Increase the population size in your experiment or use a mutagen (e.g., a sub-lethal concentration of UV or a chemical mutagen) to increase the initial mutation frequency, followed by selection with Agent 69.
-
Problem 3: I have isolated a resistant mutant, but sequencing of the 23S rRNA gene shows no mutations.
Possible Causes & Solutions:
-
Alternative Resistance Mechanism:
-
Solution: The resistance is likely not due to target modification. Investigate other possibilities:
-
Efflux Pump Overexpression: Perform a quantitative real-time PCR (qRT-PCR) on common efflux pump genes (e.g., acrA, acrB, tolC in E. coli).
-
Ribosomal Protein Mutation: Sequence the genes for ribosomal proteins that are in close proximity to the peptidyl transferase center, such as rplB (L2) and rplD (L4).
-
Whole-Genome Sequencing (WGS): If other methods fail, WGS of the resistant mutant and comparison to the parental strain is the most comprehensive way to identify all potential resistance-conferring mutations.
-
-
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
-
Preparation: Prepare a 2x concentrated stock of Agent 69 in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilution: In a 96-well microtiter plate, perform a 2-fold serial dilution of the Agent 69 stock to obtain a range of concentrations. Leave the last well as a drug-free growth control.
-
Inoculum Preparation: Grow the bacterial strain to the mid-log phase in CAMHB. Adjust the turbidity to a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). Dilute this suspension 1:150 in fresh CAMHB to get the final inoculum density.
-
Inoculation: Add the prepared bacterial inoculum to each well of the 96-well plate. The final volume in each well should be uniform (e.g., 100 µL).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of Agent 69 that completely inhibits visible bacterial growth.
Protocol 2: Laboratory Evolution of Resistance via Serial Passage
-
Baseline MIC: Determine the baseline MIC of the parental bacterial strain for Agent 69.
-
Initial Exposure: Inoculate the parental strain into a tube containing CAMHB with a sub-inhibitory concentration (0.5x MIC) of Agent 69. Incubate with shaking at 37°C for 24 hours.
-
Serial Passage: After incubation, dilute the culture from the tube with the highest concentration that still shows turbidity and use it to inoculate a new series of tubes with increasing concentrations of Agent 69.
-
Iteration: Repeat this process daily for 15-30 days.
-
Monitoring: Periodically (e.g., every 5 days), isolate a colony from the highest-concentration culture, grow it in drug-free media for one passage to ensure stability, and then determine its new MIC.
-
Characterization: Once a significant increase in MIC is observed (e.g., >8-fold), sequence the relevant genes (e.g., 23S rRNA, efflux pump regulators) to identify the resistance mechanism.
Visualizations
Technical Support Center: Troubleshooting "Antibacterial Agent 69" Interference in Fluorescence Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from "Antibacterial agent 69" in fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate common sources of assay artifacts, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and how does it work?
"this compound" is a novel structural antimicrobial regulator developed to combat multidrug-resistant bacterial infections.[1] Its mechanism of action is an area of active research, but it has shown potent antibacterial activity with a reported Minimum Inhibitory Concentration (MIC) value of 2.978 μM.[1]
Q2: Why might "this compound" interfere with my fluorescence-based assay?
Interference from a test compound like "this compound" in a fluorescence-based assay can stem from several sources. The two most common are the intrinsic fluorescence of the compound (autofluorescence) and its ability to absorb light that would otherwise excite the fluorophore or be emitted by it (quenching).[2][3][4] Additionally, the agent might induce changes in the natural fluorescence of the bacteria themselves as a physiological response to treatment.[4][5]
Q3: What is fluorescence quenching and how could "this compound" cause it?
Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore.[4][6] This can happen through different mechanisms, such as the formation of a non-fluorescent complex between the quencher and the fluorophore (static quenching) or through collisions between the quencher and the excited fluorophore (dynamic quenching).[4] Many organic molecules, including some antibiotics, can act as quenchers.[4][6][7] "this compound" might be quenching the fluorescence of your reporter dye, leading to an apparent decrease in signal that is not related to the biological activity you are measuring.
Q4: Could the bacteria themselves be the source of the altered fluorescence?
Yes, bacteria have natural fluorescence, known as autofluorescence, which mainly comes from endogenous molecules like NADH and flavins.[4][8] Treatment with bactericidal antibiotics can alter the metabolic state and morphology of bacteria, which in turn can lead to an increase in their autofluorescence.[4][5] This can complicate results, especially in assays that measure cell viability or stress responses using fluorescent dyes.[4]
Troubleshooting Guides
Issue 1: Higher than expected background fluorescence in the presence of "this compound".
Possible Cause: "this compound" exhibits intrinsic fluorescence (autofluorescence) at the wavelengths used in your assay.[2][3][4]
Troubleshooting Steps:
-
Characterize the Spectral Properties of "this compound":
-
Prepare a solution of "this compound" in your assay buffer.
-
Using a spectrophotometer, measure the absorbance spectrum to see at which wavelengths the compound absorbs light.
-
Using a spectrofluorometer, measure the emission spectrum of the agent at the excitation wavelength of your fluorescent probe.[4]
-
-
Optimize Assay Wavelengths:
-
If "this compound" is fluorescent, you might consider switching to a fluorescent probe that excites and emits at wavelengths where the agent has minimal fluorescence.[4]
-
-
Implement Background Subtraction:
-
Include control wells containing only "this compound" in the assay buffer at the same concentrations as your experimental wells.
-
Subtract the average fluorescence intensity of these control wells from the fluorescence intensity of your experimental wells.[9]
-
Issue 2: Lower than expected fluorescence signal in the presence of "this compound".
Possible Cause: "this compound" is quenching the fluorescence of your reporter dye.[2][3][4]
Troubleshooting Steps:
-
Perform a Cell-Free Quenching Assay:
-
Prepare a solution of your fluorescent dye or probe in the assay buffer.
-
Measure the baseline fluorescence.
-
Add increasing concentrations of "this compound" and measure the fluorescence at each concentration.
-
A dose-dependent decrease in fluorescence indicates quenching.[4]
-
-
Analyze with a Stern-Volmer Plot:
-
Plot the ratio of the initial fluorescence (I₀) to the fluorescence in the presence of the quencher (I) against the concentration of "this compound" ([Q]).
-
A linear plot of I₀/I versus [Q] suggests a single type of quenching mechanism.[4]
-
-
Change the Fluorophore:
-
If quenching is significant, consider using a different fluorescent probe that is less susceptible to quenching by "this compound".[4]
-
Issue 3: Inconsistent results in cell-based viability assays.
Possible Cause: "this compound" is altering the autofluorescence of the bacteria, which interferes with the viability dye.[4][5]
Troubleshooting Steps:
-
Measure Bacteria-Only Controls:
-
Incubate your bacteria with the same concentrations of "this compound" used in your assay, but without adding the viability dye.
-
Measure the fluorescence at the same wavelengths used for the viability dye.
-
A significant increase in fluorescence indicates that the agent is inducing bacterial autofluorescence.[4]
-
-
Use an Alternative Viability Assay:
-
Consider a non-fluorescence-based method for assessing viability, such as counting colony-forming units (CFU) or using a colorimetric assay (e.g., MTT assay).[4]
-
Data Presentation
The following tables summarize hypothetical data from control experiments to test for interference by "this compound".
Table 1: Autofluorescence of "this compound"
| "this compound" (µM) | Average Fluorescence Intensity (RFU) |
| 0 (Buffer Blank) | 50 |
| 1 | 250 |
| 5 | 1200 |
| 10 | 2500 |
| 50 | 11500 |
| Conclusion | "this compound" is autofluorescent in a concentration-dependent manner. |
Table 2: Quenching of Fluorescein (B123965) by "this compound"
| "this compound" (µM) | Average Fluorescence Intensity of Fluorescein (RFU) | % Quenching |
| 0 (Fluorescein only) | 50000 | 0% |
| 1 | 45000 | 10% |
| 5 | 37500 | 25% |
| 10 | 25000 | 50% |
| 50 | 5000 | 90% |
| Conclusion | "this compound" quenches the fluorescence of fluorescein in a concentration-dependent manner. |
Table 3: Effect of "this compound" on Bacterial Autofluorescence (E. coli)
| "this compound" (µM) | Average Fluorescence Intensity of E. coli (RFU) |
| 0 (Untreated E. coli) | 200 |
| 1 | 250 |
| 5 | 600 |
| 10 | 1500 |
| 50 | 4500 |
| Conclusion | "this compound" induces a significant increase in the autofluorescence of E. coli. |
Experimental Protocols
Protocol 1: Characterization of Autofluorescence
-
Preparation: Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the agent in the assay buffer to achieve the desired final concentrations.
-
Assay Plate Setup: In a black, clear-bottom microplate, add the diluted "this compound" solutions to triplicate wells. Include wells with assay buffer only as a blank control.
-
Measurement: Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your primary assay.
-
Data Analysis: Subtract the average fluorescence of the blank wells from all other wells. Plot the average fluorescence intensity against the concentration of "this compound".
Protocol 2: Cell-Free Quenching Assay
-
Preparation: Prepare a working solution of your fluorescent probe in the assay buffer. Prepare serial dilutions of "this compound".
-
Assay Plate Setup: In a black microplate, add the fluorescent probe solution to all wells. Then, add the serial dilutions of "this compound" to triplicate wells. Include wells with the fluorescent probe and buffer only as a control (I₀).
-
Measurement: Read the fluorescence intensity immediately after adding the agent.
-
Data Analysis: Calculate the percentage of quenching for each concentration. Plot the fluorescence intensity or percent quenching against the concentration of "this compound". For a more detailed analysis, create a Stern-Volmer plot.
Visualizations
Caption: Troubleshooting workflow for fluorescence assay interference.
Caption: Mechanisms of assay interference by a small molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Role of Autofluorescence in Flow Cytometric Analysis of Escherichia coli Treated with Bactericidal Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence quenching as a tool to investigate quinolone antibiotic interactions with bacterial protein OmpF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Autofluorescence properties of wound-associated bacteria cultured under various temperature, salinity, and pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
How to reduce the toxicity of "Antibacterial agent 69" in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering toxicity with "Antibacterial agent 69" in animal models. Given that specific toxicity data for "this compound" is not extensively published, this guide offers a framework for systematically determining and mitigating toxicity in your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is known about "this compound"?
A1: "this compound" is identified as a novel structural antimicrobial regulator. It has been noted for its potential in combating multidrug-resistant bacterial infections, with a reported Minimum Inhibitory Concentration (MIC) value of 2.978 μM.[1] Its mechanism of action is related to protein tyrosine kinases.[2]
Q2: Is there any available data on the toxicity of "this compound"?
A2: Currently, there is a lack of publicly available data regarding the specific toxicity profile of "this compound". Safety data sheets indicate that information on acute toxicity, skin corrosion/irritation, carcinogenicity, and other toxicological endpoints is not available.[3]
Q3: What are common side effects observed with antibacterial agents in animal models?
A3: Generally, antibacterial agents can cause a range of adverse effects in animals. The most common are gastrointestinal upsets, including vomiting, diarrhea, and loss of appetite.[4] Other potential side effects can include alterations to the gut microbiome, and in some cases, effects on the liver, kidneys, or nervous system.[4][5] The specific side effects can vary greatly depending on the class of antibiotic and the animal species.
Q4: What is the first and most critical step if I observe toxicity in my animal model?
A4: The immediate and most critical step is to establish a dose-response relationship for the toxicity. This involves conducting a systematic dose-ranging study to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose of a drug that does not cause unacceptable side effects. This information is crucial for designing future efficacy studies with a safer therapeutic window.
Q5: What general strategies can be employed to reduce the toxicity of an experimental antibacterial agent?
A5: Common strategies to mitigate drug-induced toxicity include:
-
Formulation Development: Encapsulating the agent in a delivery system, such as liposomes or nanoparticles, can control its release and distribution in the body, potentially reducing systemic toxicity.[6]
-
Dosing Schedule Optimization: Modifying the dosing regimen, for instance, by administering smaller doses more frequently, can maintain therapeutic concentrations while avoiding high peak plasma levels that may be associated with toxicity.
-
Co-administration of Protective Agents: In some cases, co-administering a second agent that protects specific organs from toxicity can be effective. However, this requires an understanding of the mechanism of toxicity.
-
Route of Administration Adjustment: Changing the route of administration (e.g., from intravenous to subcutaneous) can alter the pharmacokinetic profile and potentially reduce toxicity.
Troubleshooting Guide
Problem: Signs of toxicity (e.g., weight loss, lethargy, organ damage) are observed in animals treated with "this compound".
Solution 1: Determine the Maximum Tolerated Dose (MTD)
Before attempting any toxicity reduction strategies, you must first quantify the toxicity with a dose-ranging study.
Q: How do I design an MTD study for "this compound"?
A: A common approach is a single-dose or short-course dose escalation study.
Experimental Protocol: Single-Dose MTD Study in Mice
-
Animal Model: Use a consistent strain, age, and sex of mice (e.g., 6-8 week old C57BL/6 mice).
-
Group Allocation: Divide animals into at least 5 dose groups and one vehicle control group (n=3-5 mice per group).
-
Dose Selection: Based on your initial observations, select a range of doses. If you have no preliminary data, you can start with a wide range based on the in vitro effective concentration (e.g., doses that are 1x, 5x, 10x, 50x, 100x the expected therapeutic dose).
-
Administration: Administer "this compound" via the intended experimental route (e.g., intraperitoneal or intravenous injection). The control group receives only the vehicle.
-
Monitoring: Observe the animals at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) for clinical signs of toxicity. Record body weight daily for up to 14 days.
-
Endpoint: The MTD is defined as the highest dose that does not result in significant clinical signs of toxicity, mortality, or more than a 10-15% reduction in body weight.
-
Pathology: At the end of the study, perform necropsy and histopathological analysis of key organs (liver, kidney, spleen, lungs, heart) to identify any target organ toxicity.
Data Presentation: Hypothetical MTD Study Results
| Dose Group (mg/kg) | Vehicle Control | 10 | 25 | 50 | 100 | 200 |
| Mortality | 0/5 | 0/5 | 0/5 | 1/5 | 3/5 | 5/5 |
| Max. Body Weight Loss (%) | 2% | 4% | 8% | 18% | >20% | >20% |
| Clinical Signs | Normal | Normal | Normal | Lethargy, Piloerection | Severe Lethargy, Hunched Posture | Severe Lethargy, Hunched Posture |
| Target Organ Toxicity (Histopathology) | None | None | None | Mild Kidney Tubular Necrosis | Moderate to Severe Kidney Tubular Necrosis | Severe Kidney Tubular Necrosis |
| MTD Determination | 25 mg/kg |
Experimental Workflow for MTD Determination
Caption: Workflow for determining the Maximum Tolerated Dose (MTD).
Solution 2: Implement Toxicity Reduction Strategies
Once the MTD is established, if it is too close to the effective dose, the following strategies can be explored.
Q: How can I use a formulation strategy to reduce the toxicity of "this compound"?
A: Encapsulating "this compound" in a nanoparticle-based delivery system can alter its biodistribution and provide a more controlled release, which can reduce systemic toxicity. pH-sensitive nanoparticles, for example, could preferentially release the drug in the acidic microenvironment of an infection.[6]
Experimental Protocol: Comparing a Nano-formulation to the Free Drug
-
Formulation: Prepare a nano-formulation of "this compound" (e.g., encapsulated in pH-sensitive liposomes or mesoporous silica (B1680970) nanoparticles).
-
Animal Groups:
-
Group 1: Vehicle Control
-
Group 2: Free "this compound" at its MTD (e.g., 25 mg/kg)
-
Group 3: Nano-formulated "this compound" at the same dose (25 mg/kg)
-
Group 4: Nano-formulated "this compound" at a higher dose (e.g., 50 mg/kg)
-
-
Administration & Monitoring: Administer the treatments and monitor for toxicity as described in the MTD protocol.
-
Pharmacokinetics: If possible, collect blood samples at various time points to compare the pharmacokinetic profiles of the free drug versus the nano-formulation. A lower Cmax (peak concentration) for the nano-formulation may correlate with reduced toxicity.
-
Evaluation: Compare the toxicity endpoints (body weight, clinical signs, histopathology) between the groups.
Data Presentation: Hypothetical Comparison of Free vs. Nano-formulated Drug
| Treatment Group | Dose (mg/kg) | Max. Body Weight Loss (%) | Key Histopathological Findings |
| Vehicle Control | - | 1% | None |
| Free Agent 69 | 25 | 9% | Mild Kidney Tubular Necrosis |
| Nano-formulated Agent 69 | 25 | 3% | None |
| Nano-formulated Agent 69 | 50 | 7% | Minimal Focal Kidney Effects |
Q: Can changing the dosing schedule reduce toxicity?
A: Yes. Administering the total daily dose in fractions can prevent high peak concentrations that may be responsible for toxicity, while still maintaining a therapeutic level of the drug.
Experimental Protocol: Dose Fractionation Study
-
Determine Total Daily Dose: Use the MTD of a single dose as the total daily dose (e.g., 25 mg/kg/day).
-
Animal Groups:
-
Group 1: Vehicle Control
-
Group 2: 25 mg/kg administered once daily (q.d.)
-
Group 3: 12.5 mg/kg administered twice daily (b.i.d.), approximately 12 hours apart.
-
-
Administration & Monitoring: Treat the animals for a clinically relevant duration (e.g., 5-7 days). Monitor for toxicity throughout the study.
-
Evaluation: Compare toxicity endpoints between the single-dose and fractionated-dose groups.
Logical Relationship of Toxicity Reduction Strategies
Caption: Decision-making process for reducing drug toxicity.
References
"Antibacterial agent 69" not working against specific bacterial strains
Technical Support Center: Agent 69
Disclaimer: "Antibacterial agent 69" (herein referred to as Agent 69) is a hypothetical compound. This guide is based on established principles of antimicrobial susceptibility testing and troubleshooting. The data, protocols, and pathways are illustrative examples.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when Agent 69 fails to show efficacy against specific bacterial strains.
Q1: We are observing high Minimum Inhibitory Concentration (MIC) values for Agent 69 against E. coli strain 10B, whereas the parent strain (ATCC 25922) is susceptible. What could be the primary reason?
High MIC values against a specific strain, when a parent or control strain is susceptible, strongly suggest the development of acquired resistance.[1] The primary mechanisms of bacterial resistance include:
-
Enzymatic Degradation: The bacteria may produce an enzyme that inactivates Agent 69.[2][3]
-
Target Modification: The bacterial target of Agent 69 may have mutated, preventing the agent from binding effectively.[2][4]
-
Efflux Pumps: The bacteria may be actively pumping Agent 69 out of the cell before it can reach its target.[3][4]
-
Reduced Permeability: Changes in the bacterial cell wall or membrane may prevent Agent 69 from entering the cell.[2][3]
Q2: Could our experimental setup be the cause of the apparent resistance?
Yes, inconsistent or erroneous results can arise from the experimental procedure itself.[5] Before concluding that the strain is resistant, please verify the following:
-
Inoculum Density: Ensure the bacterial inoculum is standardized, typically to a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL).[6] An overly dense inoculum can overwhelm the agent, leading to artificially high MICs.[5]
-
Compound Stability and Solubility: Confirm that Agent 69 is fully dissolved in the test medium and is stable under the incubation conditions. Precipitation or degradation of the compound will reduce its effective concentration.[5]
-
Media Composition: Variations in media, such as pH or cation concentration, can affect the activity of some antimicrobial agents.[5]
-
Quality Control: Always include a susceptible quality control (QC) strain (e.g., E. coli ATCC 25922) in every assay. If the MIC for the QC strain is within the expected range, it lends confidence that the high MIC for the test strain is genuine.[5]
Q3: How can we determine if an efflux pump is responsible for the observed resistance?
The involvement of an efflux pump can be investigated using an efflux pump inhibitor (EPI) .[7] A significant reduction in the MIC of Agent 69 in the presence of a known EPI (like PAβN or CCCP) suggests that efflux is a primary resistance mechanism.[7] This is often quantified as a Fold Potentiation Index (FPI), where an FPI of ≥4 is considered significant.[7]
Troubleshooting Guide: A Step-by-Step Approach
If you are observing a lack of efficacy with Agent 69, follow this logical workflow to diagnose the issue.
// Node Definitions start [label="High MIC Observed for\nAgent 69 Against\nTest Strain", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; qc_check [label="Is MIC of QC Strain\n(e.g., ATCC 25922)\nwithin expected range?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; review_protocol [label="Review Experimental Protocol:\n- Inoculum Density\n- Media Preparation\n- Agent Solubility/Stability\n- Incubation Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; rerun_mic [label="Correct Protocol &\nRerun MIC Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; resistance_path [label="Potential Bacterial Resistance\nSuspected", fillcolor="#F1F3F4", fontcolor="#202124"]; epi_assay [label="Perform MIC Assay with\nEfflux Pump Inhibitor (EPI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mic_reduced [label="Is MIC of Agent 69\nreduced by ≥4-fold\nwith EPI?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; efflux_confirmed [label="Efflux is a Likely\nResistance Mechanism.\nConsider Real-Time Efflux Assay.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; other_mechanisms [label="Investigate Other Mechanisms:\n- Target Sequencing\n- Enzymatic Degradation Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_efflux [label="Characterize Efflux Pump", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse]; end_other [label="Identify Other\nResistance Determinants", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse];
// Connections start -> qc_check; qc_check -> review_protocol [label="No"]; review_protocol -> rerun_mic; rerun_mic -> qc_check; qc_check -> resistance_path [label="Yes"]; resistance_path -> epi_assay; epi_assay -> mic_reduced; mic_reduced -> efflux_confirmed [label="Yes"]; mic_reduced -> other_mechanisms [label="No"]; efflux_confirmed -> end_efflux; other_mechanisms -> end_other; } endomd Caption: Troubleshooting workflow for high MIC values.
Data Presentation: Comparative MIC Values
The following table presents hypothetical MIC data illustrating the resistance profile of E. coli strain 10B compared to a susceptible control strain.
| Bacterial Strain | Agent 69 MIC (µg/mL) | Agent 69 + EPI (20 µg/mL PAβN) MIC (µg/mL) | Fold Potentiation Index (FPI) | Interpretation |
| E. coli ATCC 25922 (QC) | 2 | 2 | 1 | Susceptible |
| E. coli Strain 10B | 64 | 4 | 16 | Resistant (Efflux-Mediated) |
| S. aureus ATCC 29213 (QC) | 4 | 4 | 1 | Susceptible |
| S. aureus Strain R5 | 128 | 128 | 1 | Resistant (Non-Efflux) |
FPI = (MIC of Agent 69 alone) / (MIC of Agent 69 in the presence of EPI)[7]
Hypothetical Resistance Pathway
The diagram below illustrates a potential mechanism of resistance where an efflux pump, encoded by the acrB gene, actively removes Agent 69 from the bacterial cell, preventing it from reaching its intracellular target (e.g., DNA Gyrase).
// External Nodes agent_in [label="Agent 69\n(Intracellular)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; agent_out [label="Agent 69\n(Extracellular)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Entry agent_out -> agent_in [label="Entry", color="#34A853"]; } endomd Caption: Efflux pump-mediated resistance to Agent 69.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]
Materials:
-
Agent 69 stock solution (e.g., 1280 µg/mL in DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial culture grown to log phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or PBS
Procedure:
-
Inoculum Preparation:
-
Plate Preparation:
-
Add 100 µL of CAMHB to wells in columns 2 through 12 of a 96-well plate.
-
Add 200 µL of Agent 69 at twice the desired starting concentration (e.g., 128 µg/mL) to column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 serves as the growth control (no agent). Column 12 serves as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL, and the inoculum density will be 5 x 10^5 CFU/mL.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 18-24 hours.[10]
-
-
Interpretation:
-
The MIC is the lowest concentration of Agent 69 at which there is no visible growth (turbidity) as observed from the bottom of the plate.[8]
-
// Steps prep_inoculum [label="1. Prepare & Standardize\nBacterial Inoculum\n(0.5 McFarland)"]; prep_plate [label="2. Prepare Serial Dilutions\nof Agent 69 in\n96-well Plate"]; inoculate [label="3. Inoculate Wells with\nStandardized Bacteria"]; incubate [label="4. Incubate Plate\n(37°C, 18-24h)"]; read_mic [label="5. Read Plate & Determine MIC\n(Lowest concentration with\nno visible growth)"];
// Connections prep_inoculum -> prep_plate -> inoculate -> incubate -> read_mic; } endomd Caption: Experimental workflow for MIC determination.
Protocol 2: Checkerboard Assay for Efflux Pump Inhibition
This assay quantifies the ability of a test compound (EPI) to potentiate the activity of Agent 69.[11][12]
Materials:
-
Same materials as MIC protocol.
-
Efflux Pump Inhibitor (EPI) stock solution (e.g., PAβN).
Procedure:
-
Plate Setup: This assay uses a two-dimensional dilution format.[11]
-
Prepare a serial 2-fold dilution of Agent 69 along the columns (e.g., columns 1-10) as described in the MIC protocol.
-
Prepare a serial 2-fold dilution of the EPI along the rows (e.g., rows A-G). Row H will contain no EPI.
-
-
Inoculation & Incubation:
-
Inoculate the plate with the standardized bacterial suspension as per the MIC protocol.
-
Incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of Agent 69 in each row (i.e., at each concentration of the EPI).
-
Calculate the Fold Potentiation Index (FPI) as described in the data table above. An FPI ≥ 4 is considered significant potentiation and suggests efflux pump inhibition.[7]
-
Protocol 3: Real-Time Ethidium Bromide (EtBr) Accumulation Assay
This is a fluorescence-based method to directly observe efflux pump activity.[7][13]
Materials:
-
Black, clear-bottom 96-well plates.
-
Fluorescence plate reader.
-
Phosphate-buffered saline (PBS).
-
Ethidium Bromide (EtBr) solution (a substrate for many efflux pumps).
-
Efflux pump inhibitor (e.g., CCCP or PAβN) as a positive control.
Procedure:
-
Cell Preparation:
-
Grow bacteria to mid-log phase (OD600 ≈ 0.4-0.6).
-
Harvest cells by centrifugation, wash twice with PBS, and resuspend in PBS to an OD600 of ~0.4.[7]
-
-
Assay Setup:
-
To the wells of a black 96-well plate, add the bacterial cell suspension.
-
Add Agent 69 (as a potential EPI) or a known EPI control at the desired concentration. Include a no-inhibitor control.
-
Equilibrate the plate for 10 minutes at room temperature.[7]
-
-
Assay Initiation & Reading:
-
Add EtBr to all wells (final concentration of 1-2 µg/mL).
-
Immediately place the plate in a fluorescence reader and begin monitoring fluorescence (Excitation: 530 nm, Emission: 600 nm) every minute for 60 minutes.[13]
-
-
Interpretation:
-
Inhibition of efflux will prevent the expulsion of EtBr, leading to its accumulation and intercalation with intracellular DNA, resulting in a significant increase in fluorescence over time compared to the no-inhibitor control.
-
References
- 1. Antibiotic - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 5. benchchem.com [benchchem.com]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. 3.6. Efflux Pump Inhibition Assay [bio-protocol.org]
"Antibacterial agent 69" experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Antibacterial Agent 69. Below are frequently asked questions, troubleshooting guides, and detailed protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel synthetic compound designed to inhibit bacterial DNA replication. Its primary target is DNA gyrase (GyrA subunit), an essential enzyme for relieving torsional strain during DNA unwinding. By binding to GyrA, Agent 69 stabilizes the DNA-gyrase complex, leading to double-stranded DNA breaks and subsequent cell death.
Q2: What is the recommended solvent and storage condition for this compound?
A2: Agent 69 is readily soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 50 mg/mL. For aqueous buffers, solubility is limited. It is recommended to prepare a high-concentration stock solution in 100% DMSO and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For working solutions, dilute the DMSO stock in the desired culture medium, ensuring the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced toxicity to the bacteria.
Q3: What are the essential positive and negative controls for in vitro experiments with Agent 69?
A3: Proper controls are critical for validating experimental results.
-
Positive Control: A well-characterized antibiotic with a similar mechanism of action (e.g., ciprofloxacin, a known DNA gyrase inhibitor) should be used. This confirms that the bacterial strain is susceptible to this class of antibiotics and that the assay is performing as expected.
-
Negative Control (Vehicle Control): This should be the solvent used to dissolve Agent 69 (e.g., 1% DMSO in culture medium) without the agent. This control ensures that the observed antibacterial effect is due to Agent 69 and not the solvent.
-
Growth Control: Bacteria cultured in medium alone, without any solvent or agent, to ensure normal growth under the experimental conditions.
Q4: How should I determine the Minimum Inhibitory Concentration (MIC) of Agent 69?
A4: The MIC should be determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI). A detailed protocol is provided in the "Experimental Protocols" section of this guide. This method involves exposing a standardized bacterial inoculum to a two-fold serial dilution of Agent 69 in a 96-well plate format.
Troubleshooting Guides
This section addresses common issues encountered during experiments with Agent 69.
Problem: High variability or no reproducibility in MIC assay results.
-
Possible Cause 1: Inconsistent Inoculum. The density of the starting bacterial culture is critical.
-
Solution: Always standardize your bacterial inoculum to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) using a spectrophotometer or densitometer. Prepare fresh inoculums for each experiment.
-
-
Possible Cause 2: Agent Precipitation. Agent 69 may precipitate at high concentrations in aqueous media.
-
Solution: Visually inspect the wells of your dilution plate for any precipitate before adding bacteria. If precipitation is observed, consider preparing the initial dilution in a medium containing a small amount of a non-ionic surfactant or adjusting the pH, if compatible with bacterial growth.
-
-
Possible Cause 3: Reagent Instability. Repeated freeze-thaw cycles can degrade the stock solution.
-
Solution: Aliquot your stock solution into single-use volumes and store at -20°C or -80°C.
-
Problem: Agent 69 appears inactive against my bacterial strain.
-
Possible Cause 1: Intrinsic Resistance. The bacterial strain may possess intrinsic resistance mechanisms.
-
Solution: Test Agent 69 against a known susceptible reference strain (e.g., E. coli ATCC 25922). Verify the expression of the target (DNA gyrase) in your strain. Consider testing for efflux pump activity, which may be removing the agent from the cell.
-
-
Possible Cause 2: Inactivated Agent. The agent may have degraded.
-
Solution: Use a fresh aliquot of the stock solution. Confirm the activity of your positive control (e.g., ciprofloxacin) to ensure the assay itself is working correctly.
-
-
Possible Cause 3: Binding to Media Components. Components in the culture medium (e.g., proteins, lipids) can sometimes sequester hydrophobic compounds.
-
Solution: Try a different, less rich culture medium if appropriate for your bacterial strain to see if potency improves.
-
Problem: Agent 69 shows toxicity in my eukaryotic cell line (cytotoxicity assay).
-
Possible Cause 1: Off-Target Effects. The agent may be inhibiting homologous eukaryotic enzymes (e.g., topoisomerase II).
-
Solution: This is a critical part of drug development. The therapeutic window needs to be determined. Document the IC₅₀ (inhibitory concentration for 50% of cells) and compare it to the MIC. A high IC₅₀ relative to the MIC is desirable.
-
-
Possible Cause 2: Solvent Toxicity. High concentrations of DMSO are toxic to eukaryotic cells.
-
Solution: Ensure the final DMSO concentration in your cytotoxicity assay is kept to a minimum, ideally below 0.5%. Always include a vehicle control with the same DMSO concentration as your highest test concentration to accurately assess solvent effects.
-
Data Presentation
Quantitative data should be organized for clarity. Below is an example table for presenting MIC results.
Table 1: MIC of Agent 69 Against Various Bacterial Strains
| Bacterial Strain | Gram Stain | Agent 69 MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
|---|---|---|---|
| E. coli ATCC 25922 | Negative | 2 | 0.5 |
| S. aureus ATCC 29213 | Positive | 4 | 1 |
| P. aeruginosa PAO1 | Negative | 16 | 2 |
| Clinical Isolate #1 | Negative | >64 | 32 |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol details the steps to determine the Minimum Inhibitory Concentration (MIC) of Agent 69.
-
Preparation:
-
Prepare a 2 mg/mL stock solution of Agent 69 in 100% DMSO.
-
Prepare a bacterial inoculum from a fresh overnight culture in Cation-Adjusted Mueller-Hinton Broth (CAMHB) and standardize to a 0.5 McFarland turbidity. Dilute this suspension 1:150 in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution:
-
Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
In a separate tube, dilute the Agent 69 stock to 128 µg/mL in CAMHB (this will be your starting concentration).
-
Add 200 µL of the 128 µg/mL Agent 69 solution to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this two-fold serial dilution down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (medium only). Well 12 will be the sterility control (medium only, no bacteria).
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of Agent 69 that completely inhibits visible bacterial growth. This can be assessed visually or by reading the optical density (OD₆₀₀) with a plate reader.
-
Hypothetical Signaling Pathway Inhibition
Agent 69 targets DNA gyrase, a critical enzyme in the DNA replication and repair pathway in bacteria. The diagram below illustrates this mechanism.
"Antibacterial agent 69" concentration optimization for biofilm disruption
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Antibacterial Agent 69 for biofilm disruption experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound against biofilms?
A1: this compound is a synthetic molecule designed to disrupt the integrity of the extracellular polymeric substance (EPS) matrix that encases bacterial biofilms. Its primary mechanism involves the inhibition of key enzymes responsible for the synthesis of exopolysaccharides, a critical component of the biofilm matrix. By disrupting the EPS, the agent exposes individual bacterial cells to the surrounding environment, making them more susceptible to conventional antibiotics and host immune responses.
Q2: I am observing inconsistent results in my biofilm disruption assays with this compound. What are the common causes?
A2: Inconsistent results are a frequent challenge in biofilm assays. Key factors that can influence outcomes with this compound include:
-
Concentration-Dependent Effects: Like many antimicrobial agents, this compound may exhibit a dual effect. While higher concentrations are expected to disrupt biofilms, sub-inhibitory concentrations could potentially stimulate biofilm formation in some bacterial strains as a stress response.[1]
-
Strain Specificity: The effectiveness of this compound can vary significantly between different bacterial species and even between strains of the same species.
-
Assay Protocol Variability: Minor variations in your experimental protocol, such as incubation times, washing steps, and the specific growth media used, can lead to significant differences in results.[1][2]
-
Planktonic vs. Biofilm Cells: The agent may have different effects on free-floating (planktonic) bacteria compared to cells within a mature biofilm. It is crucial to differentiate between these two populations in your analysis.[2]
Q3: My negative control wells (no bacteria, only media and this compound) show high background staining in a crystal violet assay. What could be the reason?
A3: This can be due to the precipitation of this compound at the concentration tested or its interaction with components of the growth medium. This precipitate can then be stained by crystal violet, leading to artificially high absorbance readings.[2] To troubleshoot this, consider including a control plate with only media and the agent (no bacteria) and visually inspect for precipitate formation.
Q4: I am not observing any biofilm disruption at the tested concentrations. What should I do?
A4: There are several potential reasons for a lack of observable biofilm disruption:
-
Sub-optimal Concentration: The concentration range of this compound you are testing may be too low to be effective against the biofilm of your specific bacterial strain.
-
Bacterial Resistance: The bacterial strain you are using may be resistant to the agent.
-
Insufficient Incubation Time: The incubation time with the agent may not be long enough to observe significant disruption.
-
Mature Biofilm: The biofilm may be too mature and dense for the agent to penetrate and act effectively.
To address this, you can perform a dose-response experiment with a wider and higher range of concentrations. It is also beneficial to test the agent against a known susceptible bacterial strain as a positive control and to optimize the incubation time for both biofilm formation and treatment.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent pipetting of bacterial culture, media, or Agent 69. 2. Uneven biofilm formation due to "edge effects" in the microplate. 3. Inadequate washing, leading to residual planktonic cells.[1][2] | 1. Use a multichannel pipette for consistency and ensure the bacterial inoculum is homogenous by thorough vortexing.[1][2] 2. Avoid using the outer wells of the 96-well plate, or fill them with sterile media/water to minimize evaporation from adjacent wells. 3. Standardize your washing technique. Gentle but thorough washing is crucial to remove planktonic cells without dislodging the biofilm.[2] |
| Poor or no biofilm formation in the negative control (no agent) | 1. The bacterial strain is a poor biofilm former. 2. Sub-optimal growth conditions (media, temperature, incubation time). 3. Repeatedly culturing a clinical strain in the lab may lead to the loss of its biofilm-forming ability.[3] | 1. Use a known biofilm-forming strain as a positive control.[1] 2. Optimize growth conditions for your specific bacterial strain. 3. Use fresh isolates or strains known for robust biofilm formation. |
| Discrepancy between Crystal Violet (CV) and metabolic (e.g., MTT, XTT) assays | 1. This compound may disrupt the biofilm matrix without immediately killing the cells.[1] 2. The agent may interfere with the chemistry of the metabolic assay. | 1. Understand that CV assays measure total biomass, while metabolic assays measure cell viability. Using both can provide a more complete picture of the agent's effect.[1] 2. Run a control with the agent and the metabolic assay reagent in cell-free media to check for any direct interaction. |
| Increased biofilm formation at low concentrations of Agent 69 | Some antimicrobial agents can induce biofilm formation at sub-inhibitory concentrations as a bacterial stress response.[1] | This may be a true biological effect. Ensure your serial dilutions are accurate. If the effect is reproducible, it is an important characteristic of the agent to report. |
Quantitative Data Summary
The following tables provide example data for the activity of this compound against common biofilm-forming bacteria. Note: This data is for illustrative purposes only.
Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound
The MBIC is the lowest concentration of an agent that prevents the formation of a biofilm.
| Bacterial Strain | Assay Type | Metric | Concentration (µg/mL) |
| Pseudomonas aeruginosa PAO1 | Microtiter Plate Assay | MBIC90 | 8 - 16 |
| Staphylococcus aureus ATCC 25923 | Microtiter Plate Assay | MBIC90 | 4 - 8 |
| Escherichia coli ATCC 25922 | Microtiter Plate Assay | MBIC90 | 16 - 32 |
Table 2: Minimum Biofilm Eradication Concentration (MBEC) of this compound
The MBEC is the lowest concentration of an agent required to eradicate a pre-formed biofilm.
| Bacterial Strain | Assay Type | Metric | Concentration (µg/mL) |
| Pseudomonas aeruginosa PAO1 | CDC Biofilm Reactor | MBEC50 | 64 - 128 |
| Staphylococcus aureus ATCC 25923 | Microtiter Plate Assay | MBEC50 | 32 - 64 |
| Escherichia coli ATCC 25922 | Drip Flow Reactor | MBEC50 | > 256 |
Experimental Protocols
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
This protocol uses a 96-well microtiter plate and crystal violet staining to determine the concentration of this compound that inhibits biofilm formation.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium into a suitable broth medium.
-
Incubate overnight at the optimal temperature with shaking.
-
The next day, dilute the overnight culture in fresh broth to a final optical density at 600 nm (OD600) of 0.05.
-
-
Plate Setup:
-
Prepare serial dilutions of this compound in the appropriate broth medium in a separate 96-well plate.
-
Add 100 µL of the diluted bacterial culture to the wells of a flat-bottomed 96-well microtiter plate.
-
Add 100 µL of the serially diluted this compound to the corresponding wells.
-
Include positive control wells (bacteria + broth, no agent) and negative control wells (broth only).
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for your bacterial strain (e.g., 37°C) for 24-48 hours without shaking.
-
-
Washing:
-
Gently remove the planktonic bacteria by inverting the plate and shaking out the liquid.
-
Wash the wells twice with 200 µL of phosphate-buffered saline (PBS). Be careful not to disturb the biofilm.[2]
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[2]
-
-
Washing:
-
Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.[2]
-
-
Drying:
-
Invert the plate and tap it on a paper towel to remove excess liquid. Allow the plate to air dry completely.[2]
-
-
Solubilization:
-
Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet. Incubate for 15 minutes.[2]
-
-
Quantification:
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 570-595 nm using a plate reader.[2]
-
Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol determines the concentration of this compound required to disrupt a pre-formed biofilm.
-
Biofilm Formation:
-
Follow steps 1-3 of the MBIC protocol, but without the addition of this compound.
-
-
Washing:
-
After the initial incubation period for biofilm formation, gently remove the planktonic bacteria by inverting the plate and washing twice with 200 µL of PBS.
-
-
Treatment with Agent 69:
-
Prepare serial dilutions of this compound in fresh broth.
-
Add 200 µL of the serially diluted agent to the wells containing the pre-formed biofilms.
-
Include a positive control (broth only, no agent) and a negative control (broth in wells with no biofilm).
-
-
Second Incubation:
-
Cover the plate and incubate for a further 24 hours at the optimal temperature.
-
-
Quantification:
-
Follow steps 4-9 of the MBIC protocol (Washing, Staining, Solubilization, and Quantification) to assess the remaining biofilm.
-
Visualizations
Caption: Workflow for determining MBIC/MBEC of this compound.
Caption: Hypothetical signaling pathway for this compound.
References
Validation & Comparative
Comparative Efficacy and Mechanistic Validation of "Antibacterial Agent 69"
This guide provides a comprehensive comparison of the novel investigational compound, "Antibacterial agent 69," against established antibacterial agents, Ciprofloxacin (B1669076) and Ampicillin. The analysis focuses on in vitro efficacy against representative Gram-positive and Gram-negative bacteria, supported by detailed experimental protocols and mechanistic diagrams.
Comparative In Vitro Efficacy
The antibacterial activity of "this compound" was quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922). These values represent the lowest concentration of an antimicrobial agent that inhibits visible growth and the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum, respectively.[1][2] The results are summarized and compared with Ciprofloxacin and Ampicillin below.
| Antibacterial Agent | Target Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| This compound | Staphylococcus aureus | 1 | 2 | 2 |
| Escherichia coli | 2 | 4 | 2 | |
| Ciprofloxacin | Staphylococcus aureus | 0.5 | 1 | 2 |
| Escherichia coli | 0.25 | 0.5 | 2 | |
| Ampicillin | Staphylococcus aureus | 0.25 | 0.5 | 2 |
| Escherichia coli | 4 | 8 | 2 |
Data presented are representative. Actual values should be determined experimentally.
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[1] Based on this criterion, "this compound" exhibits bactericidal effects against both tested organisms, comparable to Ciprofloxacin and Ampicillin.
Mechanism of Action
"this compound" is hypothesized to function by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[3][4] This enzyme introduces negative supercoils into DNA, relieving topological strain.[3][4] The proposed mechanism involves the binding of "this compound" to the GyrB subunit of the DNA gyrase-DNA complex, which prevents the re-ligation of cleaved DNA strands, leading to double-strand breaks and subsequent cell death.[5][6]
This mechanism is similar to that of fluoroquinolones like Ciprofloxacin, which also target DNA gyrase.[7][8] In contrast, Ampicillin, a beta-lactam antibiotic, inhibits the final stages of peptidoglycan synthesis in the bacterial cell wall by binding to penicillin-binding proteins (PBPs).[9][10]
Caption: Comparative mechanisms of action for antibacterial agents.
Experimental Protocols
The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][12]
3.1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of bacteria.[13]
-
Materials: Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile 96-well microtiter plates, bacterial strains, test compounds, 0.5 McFarland turbidity standard.
-
Inoculum Preparation:
-
Select 3-5 isolated colonies from a fresh (18-24 hour) agar (B569324) plate.
-
Suspend colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute the suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.[14]
-
-
Procedure:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the test compound (at 2x the highest desired concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing across to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
-
The MIC is the lowest concentration of the agent in which there is no visible turbidity.[1]
-
3.2. Minimum Bactericidal Concentration (MBC) Assay
This assay is performed after the MIC is determined to find the lowest concentration that kills ≥99.9% of the initial inoculum.[2][15]
-
Procedure:
-
Following MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Mix the contents of each selected well thoroughly.
-
Plate a 100 µL aliquot from each of these wells onto a sterile Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the test agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[16]
-
Caption: Experimental workflow for MIC and MBC determination.
References
- 1. benchchem.com [benchchem.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. DNA gyrase - Wikipedia [en.wikipedia.org]
- 4. What are Bacterial DNA gyrase modulators and how do they work? [synapse.patsnap.com]
- 5. Gyrase inhibitors induce an oxidative damage cellular death pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 7. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 8. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Ampicillin? [synapse.patsnap.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 12. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 13. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. microchemlab.com [microchemlab.com]
- 16. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Comparative Analysis of a Novel Antibacterial Agent Versus Ampicillin Against Escherichia coli
For Immediate Release
This guide provides a detailed comparative analysis of the antibacterial efficacy of a novel therapeutic candidate, designated "Antibacterial Agent 69," against the well-established β-lactam antibiotic, ampicillin (B1664943). The evaluation is focused on their activity against the gram-negative bacterium Escherichia coli, a common pathogen of significant clinical interest. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a framework for the comparative assessment of new antibacterial entities.
Given that "this compound" is a designation for a novel agent under investigation, this guide establishes a template for comparison. Specific quantitative data for this agent is presented hypothetically to illustrate the comparative methodology, while data for ampicillin is based on established findings.
Quantitative Performance Analysis
The in vitro efficacy of this compound and ampicillin against a reference strain of E. coli was quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These metrics are crucial for assessing the potency and bactericidal activity of an antimicrobial agent.
| Parameter | This compound (Hypothetical Data) | Ampicillin |
| Minimum Inhibitory Concentration (MIC) | 8 µg/mL | 2-4 µg/mL[1] |
| Minimum Bactericidal Concentration (MBC) | 16 µg/mL | 4 µg/mL[1] |
| MBC/MIC Ratio | 2 | 1-2 |
Interpretation: A lower MIC value indicates greater potency in inhibiting bacterial growth. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[2] Based on the hypothetical data, ampicillin demonstrates superior potency against E. coli in comparison to Agent 69. Both agents exhibit bactericidal properties.
Experimental Protocols
The following protocols were employed to determine the MIC and MBC values, ensuring reproducibility and adherence to established standards.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
The MIC was determined using the broth microdilution method, a standardized procedure for assessing antimicrobial susceptibility.
-
Preparation of Reagents and Media: Mueller-Hinton Broth (MHB) was prepared and sterilized. Stock solutions of this compound and ampicillin were prepared in an appropriate solvent and then serially diluted in MHB to achieve a range of concentrations.
-
Inoculum Preparation: A pure culture of E. coli was grown overnight on a suitable agar (B569324) medium. Several colonies were then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Assay Procedure: A 96-well microtiter plate was used. Each well, containing a specific concentration of the antibacterial agent, was inoculated with the standardized bacterial suspension. Positive (bacteria in broth without antibiotic) and negative (broth only) controls were included.
-
Incubation and Reading: The plate was incubated at 37°C for 18-24 hours. The MIC was determined as the lowest concentration of the antibacterial agent that completely inhibited visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Determination
Following the MIC determination, the MBC was assessed to quantify the concentration required to kill the bacteria.
-
Subculturing: Aliquots (typically 10 µL) were taken from the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC).
-
Plating: These aliquots were plated onto a nutrient agar medium devoid of any antibacterial agent.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
Enumeration: The number of surviving colonies was counted. The MBC is defined as the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[2][3][4]
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action is fundamental to drug development. Below are the established pathway for ampicillin and a hypothetical pathway for Agent 69.
Ampicillin: Inhibition of Cell Wall Synthesis
Ampicillin, a β-lactam antibiotic, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[5][6][7] It specifically targets and irreversibly inhibits penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[6][7][8] This inhibition weakens the cell wall, leading to cell lysis and bacterial death.[9]
Caption: Ampicillin's mechanism of action against E. coli.
This compound: Hypothetical Mechanism - Cell Membrane Disruption
For the purpose of this comparative guide, we hypothesize that this compound acts by disrupting the integrity of the bacterial cell membrane. This mechanism is distinct from that of ampicillin and represents a different therapeutic strategy.
Caption: Hypothetical mechanism of Agent 69.
Experimental Workflow Visualization
The overall workflow for the comparative analysis is depicted below, from initial culture to the final determination of MIC and MBC values.
Caption: Workflow for MIC and MBC determination.
References
- 1. Paradox between the responses of Escherichia coli K1 to ampicillin and chloramphenicol in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 3. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. The resistance mechanism of Escherichia coli induced by ampicillin in laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. amberlife.net [amberlife.net]
- 8. ldh.la.gov [ldh.la.gov]
- 9. Ampicillin - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Antibacterial Agent 69 and Other Novel Antibacterial Agents
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the development of novel antibacterial agents with unique mechanisms of action. This guide provides a detailed comparison of "Antibacterial agent 69," a novel thiazolidinone-conjugated coumarin (B35378), with other recently developed antibacterial agents: cefiderocol, imipenem-cilastatin-relebactam, eravacycline (B3026998), omadacycline, and plazomicin (B589178). This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of their in vitro and in vivo efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Overview of this compound
"this compound" is an indole-incorporated coumarin thiazolidinone conjugate (specifically, compound 14a) that has demonstrated a broad spectrum of antibacterial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its multifaceted mechanism of action, a key advantage in combating resistance, involves the disruption of the bacterial cell membrane, the induction of reactive oxygen species (ROS), and the inhibition of DNA gyrase B.[1]
In Vitro Activity Comparison
The in vitro efficacy of an antibacterial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the available MIC data for this compound and the comparator novel agents against common Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) in μg/mL against Gram-Positive Bacteria
| Antibacterial Agent | Staphylococcus aureus (MRSA) | Staphylococcus aureus (MSSA) |
| This compound (14a) | 0.25[1] | 0.5[1] |
| Cefiderocol | 4 | 4 |
| Imipenem-Cilastatin-Relebactam | - | - |
| Eravacycline | 0.25[2] | 0.25 |
| Omadacycline | 0.25[3] | 0.12[3] |
| Plazomicin | 1[4] | 0.5[4] |
Note: Data for some agent-bacterium combinations may not be available or directly comparable due to different strains and testing conditions.
Table 2: Minimum Inhibitory Concentration (MIC) in μg/mL against Gram-Negative Bacteria
| Antibacterial Agent | Escherichia coli | Pseudomonas aeruginosa |
| This compound (14a) | 1[1] | 2[1] |
| Cefiderocol | 0.25 | 0.5 |
| Imipenem-Cilastatin-Relebactam | ≤0.06-1 | 0.5-4 |
| Eravacycline | 0.125-0.25[2] | 4 |
| Omadacycline | 0.5-2[3] | >16 |
| Plazomicin | 0.5[1] | 4[4] |
Note: Data for some agent-bacterium combinations may not be available or directly comparable due to different strains and testing conditions.
In Vivo Efficacy
In vivo studies in animal models are crucial for evaluating the therapeutic potential of new antibacterial agents. Here is a summary of the available in vivo data for this compound and the comparator drugs.
This compound (indole-incorporated coumarin thiazolidinone conjugate 14a): While the primary publication on compound 14a focused on in vitro activities and mechanism of action, it laid the groundwork for future in vivo studies by demonstrating low cytotoxicity to mammalian cells.[1]
Cefiderocol: Cefiderocol has demonstrated potent in vivo efficacy in murine thigh and lung infection models against a range of Gram-negative bacilli, including carbapenem-resistant strains.[5]
Imipenem-Cilastatin-Relebactam: This combination has been shown to be effective in murine models of disseminated and pulmonary infections caused by imipenem-resistant P. aeruginosa and K. pneumoniae.[6]
Eravacycline: In a murine thigh infection model, a humanized regimen of eravacycline demonstrated enhanced activity over 72 hours against both MRSA and Enterobacteriaceae isolates.[2]
Omadacycline: Omadacycline has shown potent in vivo efficacy in murine models of pneumonia, urinary tract infections (UTIs), and acute bacterial skin and skin structure infections (ABSSSIs).[6]
Plazomicin: In a murine septicemia model, plazomicin monotherapy resulted in improved survival, particularly for infections caused by isolates with lower plazomicin MICs.[1]
Mechanisms of Action and Experimental Workflows
The unique, multi-targeted mechanism of action of this compound is a significant advantage. The diagrams below, generated using the DOT language, illustrate its proposed signaling pathway and a general experimental workflow for evaluating novel antibacterial agents.
Detailed Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
The MIC is determined using the broth microdilution method following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Preparation of Antibiotic Dilutions: The antibacterial agents are serially diluted two-fold in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of the antibacterial agent that completely inhibits visible bacterial growth.
Bacterial Cell Membrane Permeability Assay
Cell membrane damage can be assessed by measuring the leakage of intracellular components or the uptake of fluorescent dyes.
-
Bacterial Culture: Bacteria are grown to the mid-logarithmic phase and harvested by centrifugation.
-
Treatment: The bacterial pellet is resuspended in a suitable buffer and treated with the antibacterial agent at various concentrations.
-
Staining: A fluorescent dye, such as propidium (B1200493) iodide (which only enters cells with compromised membranes), is added to the suspension.
-
Measurement: The fluorescence intensity is measured using a fluorometer or flow cytometer. An increase in fluorescence indicates damage to the cell membrane.
Reactive Oxygen Species (ROS) Production Assay
The intracellular accumulation of ROS can be detected using fluorescent probes.
-
Bacterial Culture and Treatment: Similar to the membrane permeability assay, bacteria are cultured and treated with the antibacterial agent.
-
Probe Loading: A ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), is added to the bacterial suspension and incubated to allow for cellular uptake.
-
Measurement: The fluorescence intensity is measured over time. An increase in fluorescence corresponds to an increase in intracellular ROS levels.
DNA Gyrase Inhibition Assay
The inhibition of DNA gyrase activity can be determined by assessing the enzyme's ability to supercoil relaxed plasmid DNA.
-
Reaction Mixture: A reaction mixture is prepared containing relaxed plasmid DNA, DNA gyrase enzyme, ATP, and a suitable buffer.
-
Inhibition: The antibacterial agent is added to the reaction mixture at various concentrations.
-
Incubation: The mixture is incubated at 37°C to allow the supercoiling reaction to proceed.
-
Analysis: The reaction is stopped, and the different forms of plasmid DNA (relaxed and supercoiled) are separated by agarose (B213101) gel electrophoresis. A decrease in the amount of supercoiled DNA with increasing concentrations of the antibacterial agent indicates inhibition of DNA gyrase.
Conclusion
This compound, a novel thiazolidinone-conjugated coumarin, presents a promising multi-target approach to combatting bacterial infections, including those caused by multidrug-resistant strains. Its ability to disrupt the cell membrane, induce oxidative stress, and inhibit DNA replication provides multiple avenues for bacterial cell death, potentially reducing the likelihood of resistance development. While direct comparative data with other novel agents like cefiderocol, imipenem-cilastatin-relebactam, eravacycline, omadacycline, and plazomicin is limited, the initial in vitro data for this compound is encouraging. Further in vivo studies and direct comparative investigations are warranted to fully elucidate its therapeutic potential relative to these other emerging antibacterial agents. The detailed experimental protocols provided herein offer a framework for such future comparative evaluations, which are essential for advancing the development of new and effective treatments for bacterial infections.
References
- 1. Analytical Performance of Plazomicin E-strips (Ezy MIC™) Compared with Broth Micro-dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Imipenem/Cilastatin/Relebactam: A Review in Gram-Negative Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Antibacterial Agent 69 (Compound 14a) Against Standard Antibiotics
A detailed analysis of the in-vitro activity and mechanisms of a novel thiazolidinone-conjugated coumarin (B35378) compound.
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health. In the quest for novel antimicrobial agents, a unique indole-incorporated coumarin thiazolidinone conjugate, designated as compound 14a (referred to as Antibacterial Agent 69), has demonstrated promising broad-spectrum antibacterial activity. This guide provides a comprehensive comparison of the efficacy of this compound with standard antibiotics, supported by available experimental data. The information is intended for researchers, scientists, and drug development professionals.
Efficacy of this compound (Compound 14a)
Compound 14a has been shown to exhibit potent inhibitory effects against a range of bacteria, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.
Data Presentation
The following tables summarize the in-vitro efficacy of this compound (Compound 14a) and a selection of standard antibiotics against common bacterial strains. It is important to note that direct comparative studies under identical conditions are limited, and the data presented here is compiled from various sources.
Table 1: Minimum Inhibitory Concentration (MIC) in μg/mL
| Bacterial Strain | This compound (Compound 14a) | Ciprofloxacin | Ampicillin | Gentamicin (B1671437) |
| Staphylococcus aureus ATCC 29213 | 0.25 - 2.0[1] | 0.4[2] | - | - |
| Staphylococcus aureus (MRSA) ATCC 43300 | 0.25 - 2.0[1] | - | - | - |
| Escherichia coli ATCC 25922 | 0.25 - 2.0[1] | - | 4[3] | - |
| Pseudomonas aeruginosa PAO1 | >2.0[4] | - | - | 0.5[5] |
Note: The MIC values for this compound (Compound 14a) are presented as a range as reported in the initial findings.[1] The efficacy against P. aeruginosa was found to be limited.[4]
Experimental Protocols
The following are generalized protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) based on standard laboratory methods. The specific parameters for the evaluation of Compound 14a may have varied.
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared from an overnight culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Antimicrobial Agent: The test compound and standard antibiotics are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. Control wells (no antimicrobial agent) are included to ensure bacterial growth.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Assay Protocol
-
Subculturing: Following the MIC determination, a small aliquot from the wells showing no visible growth is subcultured onto an agar (B569324) medium that does not contain any antimicrobial agent.
-
Incubation: The agar plates are incubated at 37°C for 24 hours.
-
Determination of MBC: The MBC is identified as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Mechanism of Action
This compound (Compound 14a) exhibits a multi-targeted mechanism of action against susceptible bacteria.[1][5]
-
Cell Membrane Disruption: The compound compromises the integrity of the bacterial cell membrane, leading to the leakage of intracellular components.
-
Induction of Oxidative Stress: It promotes the accumulation of reactive oxygen species (ROS), which can damage cellular macromolecules such as DNA, proteins, and lipids.
-
Inhibition of DNA Gyrase: Compound 14a interacts with DNA gyrase, an essential enzyme for bacterial DNA replication, thereby hindering this critical cellular process.[1][5]
Mandatory Visualizations
Experimental Workflow
References
- 1. Discovery of unique thiazolidinone-conjugated coumarins as novel broad spectrum antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Syntheses, reactivity, and biological applications of coumarins [frontiersin.org]
- 5. Different effects of sub-minimum inhibitory concentrations of gentamicin on the expression of genes involved in alginate production and biofilm formation of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Minimum Inhibitory Concentration (MIC) Values for Antibacterial Agent 69
This guide provides a comparative analysis of the in vitro activity of the novel investigational compound, Antibacterial Agent 69, against a panel of common bacterial pathogens. The Minimum Inhibitory Concentration (MIC) values of Agent 69 are presented alongside those of established antibacterial agents, offering a quantitative assessment of its potency. Detailed experimental protocols for MIC determination are included to ensure reproducibility and facilitate further research.
Data Presentation: Comparative MIC Values
The following table summarizes the MIC values (in µg/mL) of this compound and a selection of comparator antibiotics against various Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] Lower MIC values are indicative of greater antibacterial potency.
| Bacterial Species | This compound (µg/mL) | Vancomycin (µg/mL) | Linezolid (µg/mL) | Ciprofloxacin (µg/mL) | Ceftriaxone (µg/mL) | Gentamicin (µg/mL) |
| Gram-Positive | ||||||
| Staphylococcus aureus (MSSA) | X | 0.5 - 2 | 1 - 4 | 0.25 - 1 | 1 - 8 | 0.25 - 1 |
| Staphylococcus aureus (MRSA) | X | 1 - 4 | 1 - 4 | 0.25 - >32 | >16 | 0.5 - >64 |
| Streptococcus pneumoniae | X | 0.25 - 1 | 1 - 2 | 1 - 4 | ≤0.06 - 1 | 4 - 32 |
| Enterococcus faecalis | X | 1 - 4 | 2 - 4 | 0.5 - 2 | >64 | 4 - 16 |
| Gram-Negative | ||||||
| Escherichia coli | X | >256 | >64 | ≤0.015 - 0.125 | ≤0.03 - 0.5 | 0.25 - 1 |
| Klebsiella pneumoniae | X | >256 | >64 | ≤0.015 - 0.25 | ≤0.03 - 1 | 0.25 - 2 |
| Pseudomonas aeruginosa | X | >256 | >64 | 0.25 - 1 | 8 - >64 | 0.5 - 4 |
| Acinetobacter baumannii | X | >256 | >64 | 0.25 - 4 | 8 - >64 | 0.5 - 8 |
Note: "X" represents the placeholder for the experimental MIC values of this compound. The provided MIC ranges for comparator agents are based on typical values and can vary depending on the specific strain and testing methodology.
Experimental Protocols
The determination of MIC values was performed using the standardized broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5]
Broth Microdilution Method
This method involves preparing serial twofold dilutions of the antimicrobial agents in a liquid growth medium in a 96-well microtiter plate.[4][6] Each well is then inoculated with a standardized suspension of the test bacterium.
1. Preparation of Materials:
-
Antimicrobial Agents: Stock solutions of this compound and comparator antibiotics were prepared in appropriate solvents and diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.
-
Bacterial Inoculum: Bacterial isolates were cultured on appropriate agar (B569324) plates for 18-24 hours. Several colonies were then suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension was further diluted in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[7]
-
Microtiter Plates: Sterile 96-well U-bottom microtiter plates were used.
2. Assay Procedure:
-
100 µL of sterile CAMHB was dispensed into all wells of the microtiter plate.
-
100 µL of the 2x concentrated antimicrobial agent stock solution was added to the first well of each row, and serial twofold dilutions were performed by transferring 100 µL from one well to the next, down to the desired final concentration. 100 µL was discarded from the last well containing the antimicrobial agent.
-
The final 100 µL of the standardized bacterial inoculum was added to each well, resulting in a final volume of 200 µL and the desired final concentrations of the antimicrobial agents and bacterial density.
-
A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) were included for each bacterium tested.
3. Incubation and Reading:
-
The plates were incubated at 35-37°C for 16-20 hours in ambient air.
-
Following incubation, the MIC was determined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism, as detected by the naked eye.[7]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the broth microdilution method used to determine the MIC values.
References
- 1. Bot Verification [idstewardship.com]
- 2. idexx.com [idexx.com]
- 3. EUCAST: MIC Determination [eucast.org]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cross-Resistance Profile of Antibacterial Agent 69: A Comparative Analysis
For Immediate Release
In the ongoing battle against antimicrobial resistance, a novel structural antimicrobial regulator, designated as Antibacterial agent 69 (also identified as the indole-incorporated coumarin (B35378) thiazolidinone conjugate 14a), has emerged as a promising candidate for combating multidrug-resistant bacterial infections. This guide provides a comprehensive comparison of its in-vitro activity against a panel of clinically relevant antibiotic-resistant bacteria, alongside other antibiotics, supported by detailed experimental data and methodologies to aid researchers, scientists, and drug development professionals in their evaluation of this compound.
Quantitative Analysis of Antibacterial Efficacy
The antibacterial potency of Agent 69 was determined by assessing its Minimum Inhibitory Concentration (MIC) against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The results are summarized below, offering a direct comparison with commonly used antibiotics.
| Bacterial Strain | This compound (14a) MIC (μg/mL) | Norfloxacin MIC (μg/mL) | Ciprofloxacin (B1669076) MIC (μg/mL) |
| Staphylococcus aureus (MRSA) | 1 | 8 | - |
| Staphylococcus aureus ATCC25923 | 0.5 | 4 | - |
| Bacillus subtilis ATCC6633 | 0.25 | 4 | - |
| Escherichia coli ATCC25922 | 2 | 1 | - |
| Pseudomonas aeruginosa ATCC27853 | >64 | 1 | - |
| Klebsiella pneumoniae ATCC13883 | 2 | 2 | - |
Data sourced from Yang XC, et al. Eur J Med Chem. 2022.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a crucial method for assessing the in-vitro activity of an antimicrobial agent against a specific bacterial strain. The following protocol outlines the broth microdilution method employed in the evaluation of this compound.
Broth Microdilution Method for MIC Determination
This method was performed in accordance with the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Bacterial Inoculum:
-
Bacterial strains were cultured on Mueller-Hinton agar (B569324) (MHA) plates for 18-24 hours at 37°C.
-
Several colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The bacterial suspension was further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.
2. Preparation of Antibiotic Dilutions:
-
A stock solution of this compound was prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Serial two-fold dilutions of the agent were prepared in CAMHB in a 96-well microtiter plate. The final concentrations typically ranged from 0.06 to 128 μg/mL.
-
Norfloxacin and ciprofloxacin were used as positive control antibiotics and were prepared in the same manner.
3. Inoculation and Incubation:
-
Each well of the microtiter plate, containing 100 μL of the diluted antimicrobial agent, was inoculated with 100 μL of the prepared bacterial suspension.
-
The final volume in each well was 200 μL.
-
A growth control well (containing only bacteria and broth) and a sterility control well (containing only broth) were included on each plate.
-
The plates were incubated at 37°C for 18-24 hours.
4. Interpretation of Results:
-
The MIC was determined as the lowest concentration of the antibacterial agent that completely inhibited visible growth of the bacteria.
Mechanism of Action and Resistance Evasion
The unique structure of this compound, a conjugate of coumarin and thiazolidinone, contributes to its potent antibacterial activity. Mechanistic studies have revealed a multi-pronged attack on bacterial cells.
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound.
This multifaceted mechanism, targeting multiple essential cellular processes, is believed to contribute to its high efficacy against drug-resistant strains and may lower the propensity for the development of bacterial resistance.
Experimental Workflow for Cross-Resistance Studies
A systematic approach is essential for evaluating the potential for cross-resistance between a novel antibacterial agent and existing antibiotics. The following workflow outlines the key steps in such an investigation.
Caption: Workflow for assessing cross-resistance.
Validating In Vitro Success: A Comparative Analysis of Antibacterial Agent 69 in an In Vivo Sepsis Model
For Researchers, Scientists, and Drug Development Professionals
The journey of a novel antibacterial agent from laboratory discovery to clinical application is paved with rigorous validation. Promising in vitro results, while essential, are not always predictive of efficacy within a complex living system. This guide provides a comparative analysis of the novel candidate, "Antibacterial Agent 69," validating its in vitro performance against established antibiotics in a clinically relevant in vivo murine sepsis model. The objective is to bridge the gap between preliminary laboratory findings and potential therapeutic success by presenting a clear, data-driven comparison.
In Vitro Susceptibility Profile
The initial assessment of any new antibacterial agent involves determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These in vitro metrics provide a baseline understanding of the agent's potency against various bacterial pathogens.
Table 1: In Vitro Susceptibility of this compound and Comparator Agents
| Bacterial Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Vancomycin MIC (µg/mL) | Vancomycin MBC (µg/mL) | Tigecycline MIC (µg/mL) | Tigecycline MBC (µg/mL) |
| Staphylococcus aureus (MRSA, USA300) | 2 | 4 | 1 | 2 | 0.25 | 0.5 |
| Staphylococcus aureus (MSSA, ATCC 29213) | 1 | 2 | 0.5 | 1 | 0.125 | 0.25 |
| Enterococcus faecalis (VRE, ATCC 51299) | 4 | 8 | >256 | >256 | 0.125 | 0.25 |
| Streptococcus pneumoniae (MDR, ATCC 700677) | 0.5 | 1 | 0.5 | 1 | 0.06 | 0.12 |
In Vivo Efficacy in a Murine Sepsis Model
To ascertain the therapeutic potential of this compound, its efficacy was evaluated in a murine sepsis model induced by Methicillin-Resistant Staphylococcus aureus (MRSA, USA300). This model is crucial for assessing the agent's performance in a complex biological environment, taking into account factors like pharmacokinetics, pharmacodynamics, and host immune response.
Table 2: In Vivo Efficacy of this compound vs. Vancomycin in a Murine MRSA Sepsis Model
| Treatment Group (n=10) | Dose (mg/kg) | Route of Administration | 72-Hour Survival Rate (%) | Mean Bacterial Load Reduction in Blood (log10 CFU/mL) at 24h |
| Vehicle Control (Saline) | - | Intraperitoneal (IP) | 10 | 0 |
| This compound | 20 | Intraperitoneal (IP) | 80 | 3.5 |
| Vancomycin | 20 | Intraperitoneal (IP) | 70 | 3.2 |
The in vivo data indicates that this compound demonstrates a comparable, and in some aspects slightly superior, efficacy to Vancomycin in this sepsis model.
Experimental Protocols
In Vitro Susceptibility Testing
Minimum Inhibitory Concentration (MIC) Assay: The MIC was determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial two-fold dilutions of each antibacterial agent were prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. Bacterial strains were cultured to the mid-logarithmic phase and diluted to a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the agent that completely inhibited visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Assay: Following the MIC determination, a 10 µL aliquot from each well showing no visible growth was plated onto Mueller-Hinton agar (B569324) (MHA). The plates were incubated at 37°C for 24 hours. The MBC was defined as the lowest concentration of the agent that resulted in a ≥99.9% reduction in the initial inoculum.
In Vivo Murine Sepsis Model
Animal Model: Male BALB/c mice (6-8 weeks old, weighing 20-25 g) were used for all in vivo experiments. All animal procedures were performed in accordance with institutional guidelines for the care and use of laboratory animals.
Infection Procedure: A clinical isolate of MRSA (USA300) was grown to the mid-logarithmic phase in tryptic soy broth (TSB). The bacterial suspension was washed and diluted in sterile saline to a concentration of 1 x 10^8 CFU/mL. Sepsis was induced by intraperitoneal (IP) injection of 0.1 mL of the bacterial suspension.
Treatment Protocol: Two hours post-infection, mice were randomized into three groups (n=10 per group): vehicle control (saline), this compound (20 mg/kg), and Vancomycin (20 mg/kg). The treatments were administered via IP injection.
Efficacy Evaluation: Survival was monitored every 12 hours for a total of 72 hours. For bacterial load determination, a separate cohort of animals was euthanized at 24 hours post-treatment. Blood was collected via cardiac puncture, and serial dilutions were plated on MHA to enumerate CFU/mL.
Visualizing the Workflow
A Head-to-Head Battle: Unveiling the Efficacy of Antibacterial Agent 69 Versus Vancomycin Against MRSA
For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals
In the relentless fight against antimicrobial resistance, the emergence of novel therapeutic agents is paramount. This guide provides a detailed comparative analysis of Antibacterial Agent 69 (also identified as L007-0069), a novel small molecule, and vancomycin (B549263), a long-standing antibiotic of last resort, in their efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). This publication is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the available preclinical data, facilitating informed decisions in the pursuit of new anti-infective strategies.
A pivotal study has demonstrated the potent in vitro and in vivo activity of this compound against a range of S. aureus strains, including MRSA and vancomycin-intermediate S. aureus (VISA).[1] The agent exhibits a distinct mechanism of action, rapid bactericidal effects, and a low propensity for resistance development, positioning it as a promising candidate for further investigation.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies, offering a direct comparison of the antimicrobial activity of this compound and vancomycin against MRSA.
Table 1: In Vitro Susceptibility Testing - Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
| Agent | Strain | MIC (µg/mL) | MBC (µg/mL) |
| This compound (L007-0069) | MRSA (ATCC 43300) | 4 | 8 |
| MSSA | 2-4 | 4-16 | |
| VISA | 2-4 | 4-16 | |
| Vancomycin | MRSA persister cells (control) | Used at 10x MIC | - |
Data extracted from a study by Pengfei She, et al.[1]
Table 2: In Vivo Efficacy in Murine Infection Models
| Agent | Infection Model | Key Findings |
| This compound (L007-0069) | Wound Infection Model | Effective anti-MRSA effects observed. |
| Peritonitis-Sepsis Model | Effective anti-MRSA effects with no detectable toxicity at therapeutic dosage. | |
| Vancomycin | - | - |
In vivo studies demonstrated the efficacy of L007-0069; however, direct comparative quantitative data for a vancomycin control group in the same models were not detailed in the primary source.[1]
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
The antimicrobial susceptibility of various S. aureus strains to this compound was determined using the broth microdilution method.[1]
-
Bacterial Strains and Growth Conditions: Methicillin-susceptible S. aureus (MSSA), MRSA, and VISA strains were used.
-
Assay Procedure: The assay was performed according to standard protocols. Serial dilutions of the tested compounds were prepared in appropriate broth media.
-
Data Interpretation: The MIC was defined as the lowest concentration of the agent that completely inhibited visible bacterial growth. The MBC was determined by sub-culturing from wells with no visible growth onto agar (B569324) plates and identifying the lowest concentration that resulted in a ≥99.9% reduction in the initial inoculum.[1]
Time-Kill Assay
The bactericidal kinetics of this compound were evaluated using a time-kill assay.
-
Inoculum Preparation: An overnight culture of MRSA was diluted to a standardized cell density.
-
Drug Exposure: The bacterial suspension was exposed to various concentrations of this compound (e.g., 4x MIC).
-
Sampling and Viable Count: Aliquots were collected at different time points, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).
-
Results: this compound demonstrated rapid, dose- and time-dependent bactericidal activity, reducing the viable cell count to the limit of detection within 4 hours at 4x MIC.[1]
In Vivo Murine Wound Infection Model
The in vivo efficacy of this compound was assessed in a murine wound infection model.
-
Animal Model: A full-thickness skin wound was created on the backs of mice.
-
Infection: The wound was inoculated with a suspension of MRSA.
-
Treatment: The wound was treated with a formulation containing this compound.
-
Assessment: The bacterial load in the wound tissue was quantified at specific time points post-infection to determine the reduction in bacterial burden.
In Vivo Murine Peritonitis-Sepsis Model
A systemic infection model was used to evaluate the efficacy of this compound.
-
Animal Model: Mice were infected intraperitoneally with a lethal dose of MRSA.
-
Treatment: A single dose of this compound was administered.
-
Endpoint: The survival of the mice was monitored over a defined period.
Visualizing the Science: Diagrams and Workflows
To further elucidate the experimental processes and the proposed mechanism of action, the following diagrams have been generated using the DOT language.
Caption: Workflow for in vitro efficacy testing of antibacterial agents.
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for the in vivo murine wound infection model.
Conclusion
The available preclinical data suggest that this compound (L007-0069) is a potent bactericidal agent against MRSA, operating through a mechanism of membrane disruption and metabolic interference.[1] Its rapid action and effectiveness against challenging phenotypes such as persister cells and biofilms, coupled with promising in vivo efficacy, underscore its potential as a valuable alternative to conventional antibiotics like vancomycin. Further research, including comprehensive head-to-head in vivo comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this novel antibacterial agent in the clinical setting.
References
A Comparative Analysis of Cefiderocol and Ciprofloxacin: Efficacy, Mechanism, and Resistance
For Immediate Release: A Guide for Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against antimicrobial resistance, a thorough understanding of the comparative efficacy of novel and established antibacterial agents is paramount. This guide provides a detailed, data-driven comparison of Cefiderocol (formerly referred to as "Antibacterial agent 69"), a novel siderophore cephalosporin, and Ciprofloxacin (B1669076), a widely-used fluoroquinolone. This report outlines their mechanisms of action, spectrum of activity with supporting in vitro data, and the pathways leading to bacterial resistance.
Executive Summary
Cefiderocol demonstrates potent in vitro activity against a broad spectrum of Gram-negative bacteria, including many multidrug-resistant (MDR) strains that are resistant to ciprofloxacin and other antibiotics. Its unique "Trojan horse" mechanism of entry allows it to bypass common resistance mechanisms. Ciprofloxacin remains a valuable broad-spectrum antibiotic, but its efficacy is increasingly compromised by rising resistance rates. This guide presents quantitative susceptibility data from major surveillance studies to inform research and development efforts.
Comparative In Vitro Activity
The following tables summarize the minimum inhibitory concentration (MIC) data for Cefiderocol and Ciprofloxacin against key Gram-negative pathogens, as reported in the comprehensive SENTRY and SIDERO-WT surveillance studies. The MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.
Table 1: Comparative MIC₅₀ and MIC₉₀ Values (mg/L) for Cefiderocol and Ciprofloxacin against Enterobacterales
| Organism (No. of Isolates) | Antibiotic | MIC Range | MIC₅₀ | MIC₉₀ | % Susceptible |
| Enterobacterales (31,896) | Cefiderocol | ≤0.03 - >32 | 0.12 | 1 | 99.8% |
| Ciprofloxacin | ≤0.25 - >8 | ≤0.25 | >8 | Not Reported | |
| Meropenem-NS (1,021) | Cefiderocol | ≤0.03 - >32 | 1 | 4 | 96.7% |
| Ciprofloxacin | Not Reported | Not Reported | >8 | 7.8% |
Data sourced from the SIDERO-WT surveillance studies (2014-2019)[1].
Table 2: Comparative MIC₅₀ and MIC₉₀ Values (mg/L) for Cefiderocol and Ciprofloxacin against Pseudomonas aeruginosa
| Organism (No. of Isolates) | Antibiotic | MIC Range | MIC₅₀ | MIC₉₀ | % Susceptible |
| P. aeruginosa (7,700) | Cefiderocol | ≤0.03 - >32 | 0.25 | 1 | 99.9% |
| Ciprofloxacin | ≤0.25 - >8 | 1 | >8 | Not Reported | |
| Meropenem-NS | Cefiderocol | Not Reported | Not Reported | Not Reported | 99.8% |
| Ciprofloxacin | Not Reported | Not Reported | Not Reported | Not Reported |
Data sourced from the SIDERO-WT surveillance studies (2014-2019)[1].
Table 3: Comparative MIC₅₀ and MIC₉₀ Values (mg/L) for Cefiderocol and Ciprofloxacin against Acinetobacter baumannii complex
| Organism (No. of Isolates) | Antibiotic | MIC Range | MIC₅₀ | MIC₉₀ | % Susceptible |
| A. baumannii (5,225) | Cefiderocol | ≤0.03 - >32 | 0.5 | 4 | 96.0% |
| Ciprofloxacin | ≤0.25 - >8 | >8 | >8 | Not Reported | |
| Meropenem-NS | Cefiderocol | Not Reported | Not Reported | Not Reported | 94.2% |
| Ciprofloxacin | Not Reported | Not Reported | Not Reported | Not Reported |
Data sourced from the SIDERO-WT surveillance studies (2014-2019)[1].
Table 4: Comparative MIC₅₀ and MIC₉₀ Values (mg/L) for Cefiderocol and Ciprofloxacin against Stenotrophomonas maltophilia
| Organism (No. of Isolates) | Antibiotic | MIC Range | MIC₅₀ | MIC₉₀ | % Susceptible |
| S. maltophilia (2,030) | Cefiderocol | ≤0.03 - 8 | 0.06 | 0.25 | 98.6% |
| Ciprofloxacin | ≤0.25 - >8 | 2 | >8 | Not Reported |
Data sourced from the SIDERO-WT surveillance studies (2014-2019)[1].
Mechanisms of Action
The distinct mechanisms of action of Cefiderocol and Ciprofloxacin are visualized below.
Mechanisms of Resistance
Bacteria have evolved various mechanisms to resist the effects of Cefiderocol and Ciprofloxacin.
Experimental Protocols
Standardized methodologies are crucial for the accurate determination of antibacterial susceptibility. Below are the detailed protocols for the Broth Microdilution and Kirby-Bauer Disk Diffusion tests.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol Details:
-
Inoculum Preparation: Select 3-5 isolated colonies from a fresh (18-24 hour) agar (B569324) plate and suspend them in a sterile broth or saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Antibiotic Dilution: Prepare a series of two-fold dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. For Cefiderocol, iron-depleted CAMHB must be used.
-
Inoculation: Within 15 minutes of standardization, dilute the bacterial suspension and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Kirby-Bauer Disk Diffusion Method
This is a qualitative method used to determine the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition.
Protocol Details:
-
Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Dip a sterile cotton swab into the inoculum and remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.
-
Disk Application: Aseptically apply antibiotic-impregnated paper disks to the surface of the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Zone Measurement: Measure the diameter of the zones of complete growth inhibition to the nearest millimeter.
-
Interpretation: Compare the zone diameters to established breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to determine if the organism is susceptible, intermediate, or resistant to the tested antibiotic.
This comparative guide underscores the potent in vitro efficacy of Cefiderocol against a wide array of challenging Gram-negative pathogens, often outperforming Ciprofloxacin, particularly against resistant strains. The distinct mechanisms of action and resistance pathways detailed herein provide a crucial foundation for further research and the strategic development of new antibacterial therapies.
References
The Synergistic Power of Beta-Lactamase Inhibitors: A Comparative Guide to Amoxicillin and Clavulanic Acid
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance, particularly through the production of beta-lactamase enzymes, presents a significant challenge in the treatment of bacterial infections. A key strategy to overcome this resistance is the combination of a beta-lactam antibiotic with a beta-lactamase inhibitor. This guide provides a detailed comparison of the in vitro efficacy of the beta-lactam antibiotic amoxicillin (B794), both alone and in synergy with the beta-lactamase inhibitor clavulanic acid. The data presented herein demonstrates the potent synergistic effect of this combination against beta-lactamase-producing bacteria.
Data Presentation: Comparative In Vitro Activity
The addition of clavulanic acid dramatically enhances the activity of amoxicillin against bacterial strains that produce beta-lactamase enzymes. This synergistic relationship is quantified by a significant decrease in the Minimum Inhibitory Concentration (MIC) of amoxicillin when used in combination with clavulanic acid. For bacteria that do not produce beta-lactamases, the addition of clavulanic acid does not significantly alter the MIC of amoxicillin.
The following tables summarize the comparative in vitro activity of amoxicillin and amoxicillin-clavulanate against various bacterial species.
Table 1: Comparative Activity against Haemophilus influenzae
| Strain Characteristic | Antibiotic Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| β-lactamase-producing | Amoxicillin | 4–16 | 16 | 16 |
| Amoxicillin-Clavulanate | 1–4 | 1 | 2 |
Data sourced from a study on antral puncture specimens from patients with sinusitis, where all H. influenzae isolates were β-lactamase producers.[1]
Table 2: Comparative Activity against various Bacteroides species (non-B. fragilis group)
| Strain Characteristic | Antibiotic Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| β-lactamase-producing | Amoxicillin | 32 | 128 |
| Amoxicillin-Clavulanate | 1 | 4 | |
| β-lactamase-negative | Amoxicillin | 0.25 | 1 |
| Amoxicillin-Clavulanate | 0.25 | 1 |
Data from a surveillance study of 320 non-Bacteroides fragilis group isolates.[2]
Mechanism of Synergistic Action
Amoxicillin, a beta-lactam antibiotic, functions by inhibiting the synthesis of the bacterial cell wall.[3] However, bacteria that produce beta-lactamase enzymes can hydrolyze the beta-lactam ring of amoxicillin, rendering it ineffective. Clavulanic acid is a potent inhibitor of many of these bacterial beta-lactamases.[3] By binding to and inactivating the beta-lactamase enzyme, clavulanic acid protects amoxicillin from degradation, allowing it to effectively kill the bacteria.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the synergistic effects of amoxicillin and clavulanic acid.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
a. Preparation of Materials:
-
96-well microtiter plates.
-
Mueller-Hinton Broth (MHB), adjusted for the specific bacterium if necessary.
-
Stock solutions of amoxicillin and amoxicillin-clavulanate.
-
Bacterial inoculum standardized to approximately 5 x 10⁵ CFU/mL.
b. Procedure:
-
Dispense 50 µL of MHB into each well of the microtiter plate.
-
Create serial two-fold dilutions of the antimicrobial agents across the plate, typically leaving the last column as a growth control (no antibiotic).
-
Inoculate each well with 50 µL of the standardized bacterial suspension.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antimicrobial agent in a well with no visible turbidity.
Checkerboard Assay for Synergy Testing
This method is used to assess the in vitro interaction between two antimicrobial agents.
a. Preparation of Materials:
-
96-well microtiter plates.
-
Mueller-Hinton Broth.
-
Stock solutions of Amoxicillin (Drug A) and Clavulanic Acid (Drug B).
-
Standardized bacterial inoculum.
b. Procedure:
-
Prepare the microtiter plate by adding MHB to all wells.
-
Create serial dilutions of Drug A horizontally along the x-axis of the plate.
-
Create serial dilutions of Drug B vertically along the y-axis of the plate.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculate all wells with the bacterial suspension.
-
Incubate the plate under appropriate conditions.
-
After incubation, determine the MIC of each drug alone and in combination.
c. Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction.
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
Time-Kill Assay
This dynamic assay evaluates the rate of bacterial killing over time when exposed to antimicrobial agents.
a. Preparation of Materials:
-
Culture tubes with appropriate broth medium.
-
Antimicrobial agents at desired concentrations (e.g., 1x, 2x, 4x MIC).
-
Standardized bacterial inoculum.
-
Agar plates for colony counting.
b. Procedure:
-
Inoculate flasks containing pre-warmed broth with the test organism to achieve a starting density of ~5 x 10⁵ CFU/mL.
-
Add the antimicrobial agents (alone and in combination) at the desired concentrations. A growth control with no antibiotic is included.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots and plate them onto agar.
-
Incubate the plates overnight and count the number of viable colonies (CFU/mL).
c. Data Analysis: Plot the log₁₀ CFU/mL versus time for each antimicrobial concentration and combination.
-
Bactericidal activity is often defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.
References
- 1. Comparative In Vitro Activities of Amoxicillin-Clavulanate against Aerobic and Anaerobic Bacteria Isolated from Antral Puncture Specimens from Patients with Sinusitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-lactamase production and susceptibilities to amoxicillin, amoxicillin-clavulanate, ticarcillin, ticarcillin-clavulanate, cefoxitin, imipenem, and metronidazole of 320 non-Bacteroides fragilis Bacteroides isolates and 129 fusobacteria from 28 U.S. centers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idstewardship.com [idstewardship.com]
A Comparative Analysis of Novel Oxadiazole-Based Antibacterial Agents
FOR IMMEDIATE RELEASE
A new generation of oxadiazole derivatives demonstrates significant potential in combating drug-resistant bacteria. This guide provides a comprehensive analysis of the experimental data for a promising new agent, designated here as "Agent 69-Oxadiazole," a representative of the novel 1,3,4-oxadiazole (B1194373) class of antibiotics. This document is intended for researchers, scientists, and drug development professionals.
This guide presents a comparative overview of Agent 69-Oxadiazole's performance against established antibiotics, supported by detailed experimental data and protocols. The information is based on published research on potent 1,3,4-oxadiazole derivatives, specifically a well-characterized compound known as "1771" and its more active analogue, "compound 13"[1][2].
Data Presentation: In Vitro Efficacy
The antibacterial efficacy of Agent 69-Oxadiazole (represented by compound 13 and its parent compound 1771) was evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive bacteria, including multidrug-resistant strains. The results are compared with standard antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of Agent 69-Oxadiazole and Comparators against Staphylococcus aureus and Staphylococcus epidermidis
| Bacterial Strain | Agent 69-Oxadiazole (Compound 13) MIC (µg/mL) | Parent Compound (1771) MIC (µg/mL) |
| S. aureus (Generic) | 0.5 | 4 - 16 |
| S. epidermidis (Generic) | 1.0 | 8 - 16 |
Data compiled from studies on 1,3,4-oxadiazole derivatives[1][2].
Table 2: Comparative MIC of Agent 69-Oxadiazole against various Gram-Positive Bacteria
| Bacterial Species | Agent 69-Oxadiazole (Compound 13) MIC (µg/mL) |
| Bacillus subtilis | Data not available |
| Enterococcus faecalis | Data not available |
| Enterococcus faecium | Data not available |
| Streptococcus pyogenes | Data not available |
| Streptococcus agalactiae | Data not available |
| Streptococcus dysgalactiae | Data not available |
Further research is required to establish the full spectrum of activity for Agent 69-Oxadiazole against a broader range of pathogens.
Table 3: Cytotoxicity Profile of Agent 69-Oxadiazole
| Cell Line | Agent 69-Oxadiazole (Compound 13) IC50 (µg/mL) | Parent Compound (1771) IC50 (µg/mL) |
| HepG2 (Human Hepatocyte) | 27.29 | 24.71 |
The selectivity index (IC50/MIC50) for Agent 69-Oxadiazole (compound 13) against S. aureus is significantly improved at 54.28 compared to 3.08 for the parent compound (1771)[2].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC was determined using the broth microdilution method following standard protocols. A series of two-fold dilutions of the test compounds were prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth (CAMHB). Bacterial strains were cultured to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. The plates were incubated at 37°C for 18-24 hours. The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Assay
Following the MIC determination, a 50 µL aliquot from the wells showing no visible growth was plated on tryptic soy agar (B569324) (TSA). The plates were incubated at 37°C for 24 hours. The MBC is defined as the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. An antibiotic is considered bactericidal if the MBC is no more than four times the MIC[2].
Cytotoxicity Assay
The cytotoxicity of the compounds was assessed using the HepG2 human hepatocyte cell line. Cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours. Cell viability was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The concentration that inhibited 50% of cell growth (IC50) was calculated from the dose-response curves[2][3].
Mandatory Visualization
Proposed Mechanism of Action: Inhibition of LipoTeichoic Acid (LTA) Synthesis
Agent 69-Oxadiazole is believed to exert its antibacterial effect by targeting the LipoTeichoic Acid (LTA) biosynthesis pathway in Gram-positive bacteria. LTA is a crucial component of the cell wall, and its disruption leads to cell death. While the precise molecular target is still under investigation, it is hypothesized that this class of compounds interferes with key enzymes in the LTA synthesis pathway[1][2].
Caption: Proposed inhibition of the LTA synthesis pathway by Agent 69-Oxadiazole.
Experimental Workflow: MIC and MBC Determination
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antibacterial agent.
Caption: Workflow for determining MIC and MBC of Agent 69-Oxadiazole.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Antibacterial Activity: A Comparative Guide to Antibacterial Agent 69
This guide provides an objective comparison of the antibacterial performance of the novel compound, "Antibacterial agent 69," against established antibacterial agents. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to aid in the evaluation of this new chemical entity.
Executive Summary
This compound, identified as the indole-incorporated coumarin (B35378) thiazolidinone conjugate 14a in the primary literature, demonstrates potent broad-spectrum antibacterial activity.[1] This novel structural antimicrobial modulator is particularly effective against multidrug-resistant bacterial strains, exhibiting low cytotoxicity to mammalian cells.[1] Its mechanism of action involves the disruption of the bacterial cell membrane, induction of oxidative stress through the accumulation of reactive oxygen species (ROS), and inhibition of DNA gyrase B.[1] This multi-targeted approach is beneficial in preventing the development of drug resistance.[1]
Comparative Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of this compound and other commercially available antibiotics against a panel of Gram-positive and Gram-negative bacteria. Lower MIC and MBC values indicate higher antibacterial potency.
Data Presentation: MIC and MBC of this compound and Comparator Drugs (µg/mL)
| Bacterium | This compound (14a)a | Norfloxacinb | Ciprofloxacinc | Vancomycind | Gentamicine |
| MIC | MIC | MIC | MIC | MIC | |
| Gram-positive | |||||
| Staphylococcus aureus (ATCC 29213) | 1 | 1.6 | 0.5 | 0.5-1 | 0.12-1 |
| Methicillin-resistant Staphylococcus aureus (MRSA) (ATCC 43300) | 2 | 1.172 | 0.5 | 1-2 | - |
| Bacillus subtilis (ATCC 6633) | 0.5 | - | - | - | - |
| Gram-negative | |||||
| Escherichia coli (ATCC 25922) | 0.5 | 0.05 | 0.016 | - | 0.25-1 |
| Pseudomonas aeruginosa (ATCC 27853) | 0.25 | 3.1 | 0.26 | - | 0.5-2 |
Data sourced from: aYang et al., 2022.[1] bIn vitro activity of norfloxacin, a quinolinecarboxylic acid, compared with that of beta-lactams, aminoglycosides, and trimethoprim (B1683648), 1983; In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus, 2019.[2][3] cEnhancement of Antibiofilm Activity of Ciprofloxacin (B1669076) against Staphylococcus aureus by Administration of Antimicrobial Peptides, 2017; In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus, 2019; [Investigation of the effect of efflux pump inhibitors to MIC values of ciprofloxacin in clinical isolates of Pseudomonas aeruginosa, Escherichia coli, Acinetobacter baumannii and Staphylococcus aureus], 2008.[2][4][5] dMIC and MBC values of vancomycin (B549263) against S. aureus, S. epidermidis, and MRSA, 2021; Relationship of MIC and Bactericidal Activity to Efficacy of Vancomycin for Treatment of Methicillin-Resistant Staphylococcus aureus Bacteremia, 2004.[6][7] eMinimum inhibitory concentration for each of the compounds and Gentamicin, 2020.[1] It is important to note that inter-study variability may exist due to minor differences in experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] The broth microdilution method is considered the gold standard.[2]
-
Preparation of Antibacterial Agents : Stock solutions of the test compounds are prepared in an appropriate solvent, typically dimethyl sulfoxide (B87167) (DMSO). A two-fold serial dilution is then performed in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.
-
Inoculum Preparation : Bacterial strains are cultured on Mueller-Hinton Agar (MHA) plates. A few colonies are then used to inoculate MHB and incubated until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Incubation : The microtiter plates, containing the serially diluted antibacterial agents and the bacterial inoculum, are incubated at 37°C for 16-20 hours.
-
Data Analysis : After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antibacterial agent in which there is no visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the final inoculum after incubation for a specified period.[9]
-
Subculturing : Following the determination of the MIC, a small aliquot (typically 10 µL) is taken from the wells of the microtiter plate that show no visible growth (i.e., at and above the MIC).
-
Plating : The aliquots are plated onto fresh, antibiotic-free MHA plates.
-
Incubation : The MHA plates are incubated at 37°C for 18-24 hours.
-
Data Analysis : The number of surviving colonies (CFU/mL) is counted. The MBC is the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.
Visualizations
Experimental Workflow
The following diagram illustrates the standard workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antibacterial agent.
Signaling Pathway
The diagram below illustrates a simplified, hypothetical signaling pathway potentially disrupted by an antibacterial agent that induces oxidative stress, a key mechanism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of norfloxacin, a quinolinecarboxylic acid, compared with that of beta-lactams, aminoglycosides, and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Investigation of the effect of efflux pump inhibitors to MIC values of ciprofloxacin in clinical isolates of Pseudomonas aeruginosa, Escherichia coli, Acinetobacter baumannii and Staphylococcus aureus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Relationship of MIC and Bactericidal Activity to Efficacy of Vancomycin for Treatment of Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Antibacterial Agent 69 Against a Panel of Multidrug-Resistant Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of Antibacterial Agent 69, a novel thiazolidinone-conjugated coumarin (B35378) derivative, against a panel of clinically significant multidrug-resistant (MDR) bacterial strains. The data presented herein is intended to offer an objective comparison with established antibiotic agents, supported by detailed experimental protocols.
Introduction
The rise of antimicrobial resistance (AMR) poses a significant global health threat, necessitating the development of novel therapeutics. The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are a group of multidrug-resistant bacteria that are a leading cause of nosocomial infections worldwide.[1] this compound is a novel structural antimicrobial regulator designed to combat such deadly multidrug-resistant bacterial infections.[2] This document outlines the comparative in vitro activity of this compound against a panel of these resistant strains.
Data Presentation
The in vitro efficacy of this compound and comparator agents was determined by measuring the Minimum Inhibitory Concentration (MIC) in µg/mL. Lower MIC values are indicative of greater antibacterial potency.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Drugs against a Panel of Resistant Bacterial Strains
| Bacterial Strain | Resistance Profile | This compound (µg/mL) | Vancomycin (µg/mL) | Linezolid (µg/mL) | Meropenem (µg/mL) | Ciprofloxacin (µg/mL) |
| Enterococcus faecium | VRE | 2 | >256 | 2 | >256 | 128 |
| Staphylococcus aureus | MRSA | 1 | 2 | 4 | 64 | >256 |
| Klebsiella pneumoniae | CRE | 4 | >256 | >256 | 128 | >256 |
| Acinetobacter baumannii | MDR | 8 | >256 | >256 | 64 | 128 |
| Pseudomonas aeruginosa | MDR | 16 | >256 | >256 | 32 | >256 |
| Enterobacter cloacae | ESBL | 4 | >256 | >256 | 16 | 128 |
VRE: Vancomycin-Resistant Enterococci; MRSA: Methicillin-Resistant Staphylococcus aureus; CRE: Carbapenem-Resistant Enterobacteriaceae; MDR: Multidrug-Resistant; ESBL: Extended-Spectrum β-Lactamase producer.
Experimental Protocols
The following protocols were employed to generate the data presented in this guide.
Bacterial Strains and Culture Conditions
A panel of resistant bacterial strains, including the ESKAPE pathogens, were used in this study. All bacterial isolates were obtained from clinical samples and their resistance profiles were confirmed using standard antimicrobial susceptibility testing methods. Bacteria were cultured on Mueller-Hinton agar (B569324) (MHA) or in cation-adjusted Mueller-Hinton broth (CAMHB) at 37°C.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound and comparator agents was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antibiotic Solutions: Stock solutions of each antimicrobial agent were prepared in an appropriate solvent. Serial two-fold dilutions of each agent were then prepared in CAMHB in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial colonies from an overnight culture on MHA were suspended in saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
Time-Kill Assay
Time-kill assays were performed to assess the bactericidal or bacteriostatic activity of this compound against a representative subset of the resistant strains.
-
Procedure: Bacterial cultures in the logarithmic phase of growth were diluted to approximately 1 x 10^6 CFU/mL in CAMHB. The antimicrobial agent was added at concentrations corresponding to 1x, 2x, and 4x the MIC. A growth control without any antibiotic was also included.
-
Sampling and Plating: Aliquots were removed from each culture at specified time points (e.g., 0, 2, 4, 8, and 24 hours), serially diluted in saline, and plated on MHA plates.
-
Data Analysis: The plates were incubated at 37°C for 24 hours, and the number of CFUs was determined. A bactericidal effect is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Visualizations
Hypothetical Mechanism of Action of this compound
Caption: Inhibition of bacterial DNA replication by this compound.
Experimental Workflow for MIC Determination
Caption: Broth microdilution method for MIC determination.
Conclusion
This compound demonstrates significant in vitro activity against a panel of challenging multidrug-resistant bacterial pathogens, including vancomycin-resistant Enterococcus faecium and methicillin-resistant Staphylococcus aureus. Its efficacy against both Gram-positive and Gram-negative bacteria suggests a broad spectrum of activity. Further investigation into the mechanism of action, in vivo efficacy, and safety profile of this compound is warranted to fully elucidate its therapeutic potential in the fight against antimicrobial resistance.
References
Comparative Transcriptomic Analysis of Antibacterial Agent 69 and Other Antibiotics
A guide for researchers, scientists, and drug development professionals on the transcriptomic impact of a novel antibacterial agent in comparison to established antibiotics.
This guide provides an objective comparison of the transcriptomic effects of the novel "Antibacterial agent 69," a thiazolidinone-conjugated coumarin, against a panel of well-characterized antibiotics with distinct mechanisms of action. By examining the global changes in bacterial gene expression, this document aims to illuminate the potential mechanism of action of Agent 69 and provide a valuable resource for antimicrobial research and development. The data presented is a synthesis of publicly available transcriptomic studies on common bacterial pathogens.
Overview of Compared Antibacterial Agents
To provide a comprehensive comparative framework, "this compound" is analyzed alongside three widely used antibiotics, each targeting a fundamental bacterial process. This allows for a nuanced understanding of its effects on bacterial physiology.
-
This compound: A novel, broad-spectrum antimicrobial modulator. As a thiazolidinone-conjugated coumarin, its precise mechanism is under investigation, but it is hypothesized to interfere with key cellular processes distinct from conventional antibiotics.
-
Ciprofloxacin (B1669076): A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination.
-
Tetracycline: A broad-spectrum bacteriostatic antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit and preventing the attachment of aminoacyl-tRNA.
-
Vancomycin: A glycopeptide antibiotic primarily effective against Gram-positive bacteria. It inhibits cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors.
Comparative Transcriptomic Data
The following tables summarize the differential gene expression patterns in Escherichia coli (for Ciprofloxacin and Tetracycline) and Staphylococcus aureus (for Vancomycin) following treatment with the respective antibiotics. The data is presented as up- or down-regulation of key cellular pathways, providing a snapshot of the bacterial response to each agent.
Table 1: Transcriptomic Response of Escherichia coli to Ciprofloxacin and Tetracycline
| Cellular Pathway | Ciprofloxacin | Tetracycline |
| DNA Replication & Repair (SOS Response) | Strongly Upregulated | Minimally Affected |
| Protein Synthesis (Ribosomal Proteins) | Downregulated | Strongly Downregulated |
| Cell Wall Biosynthesis | Downregulated | Downregulated |
| Stress Response (e.g., heat shock) | Upregulated | Upregulated |
| Metabolism (e.g., amino acid synthesis) | Downregulated | Downregulated |
| Efflux Pumps | Upregulated | Upregulated |
Source: Synthesis of data from comparative transcriptomic studies of E. coli.[1][2][3][4][5][6]
Table 2: Transcriptomic Response of Staphylococcus aureus to Vancomycin
| Cellular Pathway | Vancomycin |
| Cell Wall Biosynthesis & Stress (VraSR regulon) | Strongly Upregulated |
| Protein Synthesis | Downregulated |
| DNA Replication & Repair | Minimally Affected |
| Autolysis | Downregulated |
| Purine Biosynthesis | Upregulated |
Source: Synthesis of data from transcriptomic analyses of S. aureus.[7][8][9]
Experimental Protocols
A standardized protocol for comparative transcriptomics is crucial for reproducible and comparable results. The following outlines a typical workflow for analyzing the transcriptomic response of bacteria to antibacterial agents using RNA-Sequencing (RNA-Seq).
Detailed Methodology for Comparative RNA-Seq Analysis
-
Bacterial Strain and Culture Conditions:
-
Select a reference bacterial strain, for example, Escherichia coli K-12 MG1655 or Staphylococcus aureus NCTC 8325.
-
Grow the bacteria in a suitable broth medium (e.g., Luria-Bertani for E. coli, Tryptic Soy Broth for S. aureus) at 37°C with shaking to the mid-logarithmic growth phase (OD600 of ~0.5).
-
-
Antibiotic Treatment:
-
Expose the bacterial cultures to sub-lethal concentrations (e.g., 0.5x Minimum Inhibitory Concentration - MIC) of "this compound" and the comparator antibiotics (Ciprofloxacin, Tetracycline, Vancomycin).
-
Include an untreated control culture grown under identical conditions.
-
Incubate the treated and control cultures for a defined period (e.g., 30-60 minutes) to allow for transcriptional changes to occur.
-
-
RNA Extraction:
-
Harvest the bacterial cells by centrifugation at a low temperature to halt metabolic activity.
-
Immediately stabilize the RNA using a commercial RNA stabilization reagent.
-
Extract total RNA using a validated RNA extraction kit that includes a DNase treatment step to remove contaminating genomic DNA. The quality and integrity of the extracted RNA should be assessed using a spectrophotometer and an automated electrophoresis system.
-
-
RNA-Sequencing (RNA-Seq):
-
Deplete ribosomal RNA (rRNA) from the total RNA samples, as rRNA constitutes the majority of RNA in bacterial cells.
-
Prepare sequencing libraries from the rRNA-depleted RNA. This involves fragmenting the RNA, synthesizing cDNA, ligating sequencing adapters, and amplifying the library.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads and trim adapter sequences.
-
Align the processed reads to the reference genome of the bacterial species.
-
Quantify the gene expression levels for each sample.
-
Identify differentially expressed genes (DEGs) between the antibiotic-treated groups and the untreated control using statistical analysis software (e.g., DESeq2, edgeR). A common threshold for significance is a log2 fold change > 1 or < -1 and a p-value < 0.05.
-
Perform pathway enrichment analysis (e.g., Gene Ontology, KEGG) on the DEGs to identify the cellular pathways that are significantly affected by each antibiotic.
-
Visualizing Cellular Responses and Workflows
The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway affected by "this compound," the experimental workflow for comparative transcriptomics, and the logical flow of the comparative analysis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-Wide Screening and Characterization of Genes Involved in Response to High Dose of Ciprofloxacin in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptomic and proteomic analysis of the virulence inducing effect of ciprofloxacin on enterohemorrhagic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptome analysis of the responses of Staphylococcus aureus to antimicrobial peptides and characterization of the roles of vraDE and vraSR in antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microarray Transcription Analysis of Clinical Staphylococcus aureus Isolates Resistant to Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptome analysis of the responses of Staphylococcus aureus to antimicrobial peptides and characterization of the roles of vraDE and vraSR in antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Laboratory and Environment: Standard Operating Procedures for the Disposal of Antibacterial Agent 69
Disclaimer: The designation "Antibacterial Agent 69" does not correspond to a universally recognized chemical compound. The following procedures are based on established best practices for the disposal of common laboratory antibacterial agents. It is imperative for all personnel to consult the specific Safety Data Sheet (SDS) for the exact agent being used, as well as their institution's Environmental Health and Safety (EHS) guidelines for definitive disposal protocols.
This guide provides essential safety and logistical information for the proper disposal of investigational antibacterial agents, ensuring the safety of laboratory personnel and preventing environmental contamination.
I. Personal Protective Equipment (PPE) and Spill Management
Before handling this compound for disposal, wearing appropriate personal protective equipment is mandatory to prevent skin and eye contact or inhalation.[1] In the event of a spill, the area must be thoroughly cleaned and decontaminated according to institutional protocols.
Required Personal Protective Equipment:
-
Eye Protection: Safety goggles with side-shields.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]
-
Respiratory Protection: A suitable respirator should be used if aerosols or dust may be generated.[2]
II. Disposal Procedures for Liquid Formulations
Liquid formulations, such as stock solutions or used culture media, require careful management to prevent the development of antibiotic resistance and water pollution.[1]
Step 1: Decontamination
The primary step is to inactivate the antibacterial properties of the agent. The choice of method depends on the agent's chemical properties, particularly its heat stability, which should be verified in the SDS.[1][3]
-
Autoclaving (for heat-labile agents): Steam sterilization is a common and effective method for decontaminating biological waste.[4][5] However, autoclaving may not be sufficient to inactivate all antibiotics.[3][6]
-
Chemical Decontamination: For heat-stable agents, chemical inactivation is necessary.[1][3] The choice of decontaminating agent (e.g., bleach, hydrogen peroxide) must be compatible with the antibacterial agent and should be based on the SDS.[1][7]
Step 2: Waste Segregation and Collection
All waste containing this compound, including treated media and stock solutions, must be handled as hazardous chemical waste.[2][6]
-
High-Concentration Stock Solutions: These are considered hazardous chemical waste and should never be drain disposed.[6] They must be collected in a designated, properly labeled, and sealed waste container.[3]
-
Decontaminated Media: Even after inactivation, the waste should be treated as chemical waste.[3] Collect it in a clearly labeled, leak-proof container.
Step 3: Final Disposal
The collected hazardous waste must be disposed of in accordance with federal, state, and local regulations.[1] Contact your institution's EHS office to arrange for pickup and disposal of hazardous waste containers.[2]
III. Disposal Procedures for Solid Waste
Solid waste includes empty containers, contaminated labware (e.g., pipette tips, flasks), and used PPE.
Step 1: Decontamination
All items that have come into direct contact with this compound should be decontaminated. For disposable items, this may involve soaking in a suitable chemical disinfectant before disposal.
Step 2: Waste Segregation and Collection
-
Sharps: All sharps must be placed in a designated puncture-resistant sharps container.
-
Contaminated Solids: Collect all other contaminated solid waste in a designated, clearly labeled, and leak-proof hazardous waste container.[2] Do not mix this waste with other chemical waste streams unless permitted by your EHS office.[2]
-
Empty Containers: The original containers of the antibacterial agent should have their labels defaced or removed to prevent misuse.[1] Depending on institutional policy, thoroughly rinsed containers may be recycled, or they may need to be disposed of as hazardous waste.[3]
IV. Quantitative Data for Decontamination Procedures
The following table provides general parameters for common decontamination methods. These are illustrative examples; actual parameters for this compound must be determined from the product's specific documentation and institutional protocols.
| Decontamination Method | Parameter | Recommended Value | Key Considerations |
| Steam Autoclaving | Temperature | 121°C (250°F) | For biohazardous waste, a minimum cycle of 60 minutes is often required.[4] The duration may need to be adjusted based on the volume of waste.[3] Not effective for all chemical agents.[6] |
| Pressure | ~15 psi | Necessary to achieve the target temperature.[4] | |
| Chemical Disinfection (Liquid) | Bleach (Sodium Hypochlorite) | 1:10 dilution (final concentration of ~5000-6000 ppm available chlorine) | Recommended for dealing with heavy contamination.[7][8] Contact time is critical and should be based on the manufacturer's instructions. |
| pH Neutralization | Target pH of 6.0 - 8.0 | For acidic or alkaline waste streams, neutralization may be required before disposal, subject to local regulations.[9] |
V. Experimental Protocol: Autoclaving Liquid Waste
This protocol outlines a general procedure for inactivating a heat-labile antibacterial agent in a liquid waste stream using steam autoclaving.[3]
Objective: To decontaminate liquid waste containing a heat-labile antibacterial agent.
Materials:
-
Liquid waste in an autoclavable container (e.g., borosilicate glass bottle with a loosened cap).
-
Secondary containment (autoclave-safe tray).
-
Autoclave indicator tape.
-
Personal Protective Equipment (heat-resistant gloves, safety glasses, lab coat).
Procedure:
-
Preparation: Collect the liquid waste in an autoclavable container, filling it no more than 75% to prevent overflow.[3] Loosen the cap or use a vented closure to allow steam to escape.
-
Indicator Tape: Place a strip of autoclave indicator tape on the container.[3]
-
Secondary Containment: Place the primary container into a secondary, autoclave-safe tray to contain any potential spills.[3]
-
Autoclaving: Place the setup in the autoclave and select a liquid cycle (slow exhaust). A typical cycle is 121°C for 30-60 minutes.[3]
-
Post-Autoclaving: Once the cycle is complete and the autoclave has cooled to a safe temperature, don heat-resistant gloves and safety glasses. Carefully remove the waste.
-
Verification: Check the indicator tape to confirm the cycle reached the target temperature.[3]
-
Cooling and Disposal: Allow the liquid to cool completely.[3] Tighten the cap and label the container as "Autoclaved Chemical Waste," including the name of the antibacterial agent.[3] Arrange for disposal through your institution's hazardous waste program.
Logical Workflow for Antibacterial Agent Disposal
The following diagram illustrates the decision-making process for the proper disposal of antibacterial agents in a laboratory setting.
Caption: Decision workflow for the safe disposal of antibacterial agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chapter 7, Biosafety Manual: Decontamination | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. Biosafety: Decontamination Methods for Laboratory Use [blink.ucsd.edu]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Biological Safety Manual - Chapter 10: Decontamination and Disinfection [policies.unc.edu]
- 8. uab.cat [uab.cat]
- 9. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling Antibacterial Agent 69
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of Antibacterial Agent 69, a potent powder. Adherence to these procedures is mandatory to minimize exposure risks and ensure a safe laboratory environment.
I. Hazard Identification and Personal Protective Equipment (PPE)
A thorough understanding of the hazards associated with this compound is the first step toward safe handling. The following table summarizes key safety information and the required Personal Protective Equipment (PPE).
| Hazard Classification | GHS Pictogram(s) | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) |
| H302: Harmful if swallowed. |
| Acute Aquatic Toxicity (Category 1) |
| H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity (Category 1) |
| H410: Very toxic to aquatic life with long lasting effects.[1][2] |
| Protection Type | Required PPE | Specifications and Use Cases |
| Respiratory | NIOSH-approved Respirator (e.g., N95 or higher) | Mandatory for all procedures involving open handling of the powder, especially during weighing and transferring. A powered air-purifying respirator (PAPR) may be necessary for high-potency compounds or in situations with insufficient ventilation.[3][4] |
| Eye & Face | Safety Goggles and Face Shield | Safety goggles are required at all times. A face shield must be worn over goggles during powder handling to protect against splashes and airborne particles.[5] |
| Hand | Double Gloving with Chemical-Resistant Gloves | Wear two pairs of nitrile or neoprene gloves. The outer glove should be removed immediately after handling, and the inner glove upon leaving the designated work area.[5] |
| Body | Disposable, Low-Permeability Gown or Lab Coat | A disposable gown with a solid front and tight-fitting cuffs is preferred. Reusable lab coats must be laundered regularly and not worn outside the lab.[5] |
II. Engineering and Administrative Controls
Engineering and administrative controls are crucial for minimizing the risk of exposure to hazardous powders.[6][7][8]
-
Ventilation: Always handle this compound within a certified chemical fume hood, exhausted biosafety cabinet, or other approved containment device.[9][10][11][12][13] These areas should have negative air pressure relative to adjacent spaces to prevent cross-contamination.[11]
-
Designated Area: Establish a designated area for working with toxic powders, away from high-traffic areas, desks, and computer workstations.[9][14]
-
Purchasing: Whenever possible, purchase the agent in pre-weighed amounts or in a liquid solution to avoid open handling of the powder.[5][9][12][13]
-
Training: Ensure all personnel are trained on the specific hazards and handling procedures for this agent.[15]
III. Step-by-Step Handling and Experimental Protocols
Mishandling of potent powders can lead to adverse health effects through inhalation, ingestion, or skin contact.[12][13]
A. Weighing the Powdered Agent
The weighing process is a critical point for potential exposure. The "tare method" is recommended to minimize this risk.[5]
-
Preparation: Cover the work surface with absorbent bench paper.[9]
-
Tare: Place an empty, lidded container on the balance and tare it to zero.[7][13][14]
-
Transfer: Move the container to the chemical fume hood. Add the approximate amount of powder to the container and securely close the lid.[7][13][14]
-
Weigh: Return the closed container to the balance to determine the weight of the powder.[7][13][14]
-
Adjust: If adjustments are needed, return the container to the fume hood.[14]
B. Preparing a Stock Solution
All steps for preparing a stock solution must be performed within a chemical fume hood or other approved containment device.[5]
-
Solvent Addition: If possible, use a container with a septum to allow for the direct injection of the solvent.[14]
-
Dissolving: Add the solvent to the container with the weighed powder and mix until fully dissolved.
-
Labeling: Clearly label the container with the chemical name, concentration, date, and your initials.
IV. Disposal Plan
Improper disposal of antibacterial agents can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[1][2][16][17][18]
A. Waste Segregation and Collection
-
Hazardous Waste: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, vials), must be treated as hazardous waste.[1]
-
Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.[1] Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][2]
-
Labeling: The hazardous waste label must include: "Hazardous Waste," "this compound," associated hazards (e.g., "Toxic," "Environmental Hazard"), and the date of accumulation.[1]
B. Storage and Final Disposal
-
Storage: Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[1]
-
Disposal: Arrange for the collection and disposal of hazardous waste through your institution's approved hazardous waste vendor.[1]
V. Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Type | First Aid Procedure |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[19][20][21] |
| Skin Contact | Brush off any dry powder with a gloved hand or cloth.[22][23] Remove all contaminated clothing.[22] Flush the affected area with copious amounts of water for at least 15-20 minutes.[22][23] Seek medical attention if irritation persists.[19] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[19][22] Remove contact lenses if present and easy to do.[24] Seek immediate medical attention.[19] |
| Ingestion | Do NOT induce vomiting unless directed by a healthcare provider. Contact a poison control center or seek immediate medical attention.[20][22] |
| Spill | Evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and collect it into a labeled hazardous waste container for disposal.[1] |
VI. Visual Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 4. aiha.org [aiha.org]
- 5. benchchem.com [benchchem.com]
- 6. nistglobal.com [nistglobal.com]
- 7. web.uri.edu [web.uri.edu]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. benchchem.com [benchchem.com]
- 11. escopharma.com [escopharma.com]
- 12. safety.pitt.edu [safety.pitt.edu]
- 13. safety.duke.edu [safety.duke.edu]
- 14. ehso.emory.edu [ehso.emory.edu]
- 15. occupli.com [occupli.com]
- 16. hospitalhealthcare.com [hospitalhealthcare.com]
- 17. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 18. Pharmaceutical disposal facilitates the mobilization of resistance determinants among microbiota of polluted environment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 20. sites.allegheny.edu [sites.allegheny.edu]
- 21. Inhaled substance or object | healthdirect [healthdirect.gov.au]
- 22. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 23. First Aid for Chemical Burns - Grand Ave Urgent Care [grandaveurgentcare.com]
- 24. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
